Indoline-6-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFPJJBLZNNTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery of Indoline-6-sulfonamide as a Novel DapE Inhibitor for Antibiotic Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. A promising and underexplored target is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a critical component of the lysine biosynthetic pathway in many pathogenic bacteria.[1][2][3] This technical guide provides a comprehensive overview of the discovery and initial development of a new class of DapE inhibitors: the indoline-6-sulfonamides. We will delve into the strategic rationale for targeting DapE, the high-throughput screening campaign that identified the initial hits, the synthetic chemistry and structure-activity relationship (SAR) studies that followed, and the molecular modeling that elucidated the putative binding mode. This guide also includes detailed protocols for the key biochemical assays employed in the characterization of these inhibitors.
Introduction: The Rationale for Targeting DapE
The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE, E.C. 3.5.1.18) is a key player in the bacterial lysine biosynthetic pathway.[1][4] This pathway is responsible for the production of L-lysine, an essential amino acid for protein synthesis, and meso-diaminopimelate (m-DAP), a crucial component for the construction of the peptidoglycan cell wall in all Gram-negative and most Gram-positive bacteria.[4][5][6] The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid (L,L-DAP) and succinate.[1][7]
Crucially, this biosynthetic pathway is absent in humans, who obtain lysine as an essential amino acid from their diet.[2][6][8] This inherent difference makes DapE an attractive target for the development of novel antibiotics with selective toxicity towards bacteria and a reduced likelihood of mechanism-based side effects in humans.[1][2][4][5] Gene knockout studies have demonstrated that the deletion of the dapE gene is lethal for bacteria such as Helicobacter pylori and Mycobacterium smegmatis, even when lysine is supplemented in the growth media, underscoring the enzyme's essential role in bacterial survival.[1][6][7]
DapE is a dinuclear Zn(II)-dependent metalloprotease belonging to the M20 family.[5] The active site contains two zinc ions that are critical for its catalytic activity. One of the challenges in targeting this class of enzymes is their ability to function with other metal ions, such as manganese, which could potentially circumvent the action of inhibitors designed to chelate zinc.[5]
The Lysine Biosynthetic Pathway and the Role of DapE
Discovery of the Indoline-6-sulfonamide Scaffold
The journey to identify novel DapE inhibitors began with a high-throughput screening (HTS) campaign. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target.
High-Throughput Screening Campaign
A library of approximately 33,000 compounds was screened for inhibitory activity against the DapE enzyme.[1] The primary screening assay was designed to detect the inhibition of the enzymatic hydrolysis of a substrate analog. A cutoff of greater than 20% inhibition at a compound concentration of 12 µM was used to identify initial hits.[1] This initial screen yielded two structurally similar indoline sulfonamide derivatives, providing mutual confirmation of this scaffold as a potential starting point for a new class of DapE inhibitors.[1]
From Indoline-7-sulfonamide to this compound: A Case of Structural Reassignment
Interestingly, the initial hit compounds were listed by the supplier as indoline-7-sulfonamides. However, a critical review of synthetic organic chemistry principles and literature precedents led to a reassignment of the sulfonamide position.[1][9] The electrophilic aromatic chlorosulfonylation of 5-bromo-N-acetyl-indoline is known to favor substitution at the sterically more accessible 6-position rather than the 7-position.[1][9] This crucial correction guided the subsequent synthetic and SAR efforts.[1]
Chemical Synthesis and Structure-Activity Relationship (SAR) Studies
Following the identification and structural confirmation of the this compound scaffold, a series of analogs were synthesized to explore the SAR and improve inhibitory potency.
General Synthetic Scheme
The synthesis of the N-acetyl-5-halo-6-sulfonamide indoline analogs began with the N-acetylation of indoline, followed by halogenation at the 5-position.[1] The key step involved the chlorosulfonylation of the 5-halo-N-acetyl-indoline at the 6-position using chlorosulfonic acid.[1] The resulting sulfonyl chloride is a versatile intermediate that can be reacted with a variety of primary and secondary amines to generate a library of sulfonamide derivatives.[1]
DapE Enzyme Inhibition and SAR
The synthesized compounds were evaluated for their ability to inhibit DapE using a ninhydrin-based assay.[1] The initial hit, 5-bromo-6-isoamylsulfonamide, was confirmed to have modest activity.[1] The SAR studies focused on modifying the N-substituent of the sulfonamide and the halogen at the 5-position.
Key SAR observations:
-
N-substituents on the sulfonamide:
-
The N-cyclohexyl derivative showed improved potency over the initial isoamyl hit.[1]
-
Bulky and rigid substituents, such as in compound 9k , led to enhanced hydrophobic interactions in the active site and improved IC50 values.[1]
-
More flexible acyclic secondary sulfonamides were found to be less potent.[1]
-
-
Halogen at the 5-position:
Table 1: DapE Inhibitory Potency of Selected this compound Analogs
| Compound | 5-Position | N-Substituent | IC50 (µM) | % Inhibition @ Concentration |
| 4 | Br | Isoamyl | >200 | 42% @ 200 µM |
| 9a | Br | Isobutyl | >200 | 20% @ 200 µM |
| 9b | Br | Cyclohexyl | 162 | - |
| 9k | Br | (structure with bulky group) | 86 | - |
| 9n | Br | N,N-diethyl | 99 | - |
| 10a | Cl | Isoamyl | 54 | - |
Data summarized from Reidl et al. (2020)[1]
Proposed Mechanism of Action: Molecular Docking Insights
To understand how the this compound inhibitors interact with the DapE enzyme, molecular docking experiments were performed using the crystal structure of DapE (PDB ID: 5UEJ).[1][9] The docking studies suggest that these compounds bind to the di-zinc active site, indicating a competitive mode of inhibition.[1][9]
The proposed binding mode suggests that the two oxygen atoms of the sulfonamide group coordinate with the two zinc ions in the active site.[1][9] Additionally, the N-acetyl carbonyl group is positioned to form a hydrogen bond with the guanidine moiety of an arginine residue (Arg258A).[1] The proton on the sulfonamide nitrogen may also form a hydrogen bond with the backbone carbonyl of a threonine residue (Thr325A).[9]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound DapE inhibitors.
Synthesis of N-acetyl 5-Bromo-6-Sulfonamide Indolines (General Procedure)
This protocol is adapted from the general procedure described by Reidl et al. (2020).[1]
-
To a stirred solution of the appropriate sulfonyl chloride (1 equivalent) and triethylamine (1.25 equivalents) in methylene chloride, add the desired amine (1.25 equivalents).
-
Stir the reaction at room temperature until completion is confirmed by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with methylene chloride.
-
Wash the organic layer sequentially with water (1x), 1 M HCl (2x), and brine (1x).
-
Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude indoline sulfonamide product.
-
Purify the product as needed, for example, by passage through an activated carbon plug and recrystallization from a suitable solvent system like chloroform-ethyl acetate.[1]
Ninhydrin-Based DapE Inhibition Assay
This assay quantifies the enzymatic activity of DapE by measuring the formation of a primary amine product, which reacts with ninhydrin to produce a colored compound that can be measured spectrophotometrically.[1][2][7]
Materials:
-
DapE enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
Test inhibitor compounds dissolved in DMSO
-
Ninhydrin reagent
-
Thermal cycler or heating block
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, DapE enzyme, and the test inhibitor at various concentrations in a total volume of 100 µL.[7] The final DMSO concentration should be kept low (e.g., <5%) to avoid enzyme denaturation.[7]
-
Pre-incubate the enzyme and inhibitor mixture for a set time (e.g., 10 minutes) at 30°C.
-
Initiate the enzymatic reaction by adding the substrate, N6-methyl-L,L-SDAP.[1][7]
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 30°C.
-
Quench the reaction and deactivate the enzyme by heating (e.g., for 1 minute).[10]
-
Add ninhydrin reagent to the reaction mixture. Ninhydrin reacts with the primary amine of the product to form a purple-colored compound (Ruhemann's purple).[10]
-
Measure the absorbance at 570 nm using a spectrophotometer.[10]
-
The amount of product formed is proportional to the absorbance, which can be used to calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Thermal Shift Assay (TSA)
TSA is used to assess the thermal stability of the DapE enzyme in the presence of an inhibitor. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[7][10]
Materials:
-
DapE enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
Test inhibitor compounds
-
SYPRO Orange dye (10x)[7]
-
Quantitative PCR (qPCR) instrument
Procedure:
-
Prepare a reaction mixture in a total volume of 10 µL containing HEPES buffer, DapE enzyme (e.g., 6-16 µM), the inhibitor at the desired concentration, and SYPRO Orange dye.[7]
-
Perform the experiment in triplicate in a qPCR plate.
-
Use the qPCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.
-
A positive shift in Tm in the presence of the inhibitor compared to the control (enzyme alone) indicates inhibitor binding and stabilization of the enzyme.[10]
Conclusion and Future Directions
The discovery of this compound as a novel inhibitor of the bacterial enzyme DapE represents a significant step forward in the quest for new antibiotics. The initial HTS hit has been successfully optimized through synthetic chemistry, leading to analogs with improved potency in the low micromolar range.[1] Molecular docking has provided valuable insights into the potential binding mode of these inhibitors, which will guide future drug design efforts.
Future work will focus on further optimizing the this compound scaffold to enhance potency and improve pharmacokinetic properties. This includes the incorporation of water-solubilizing groups to improve solubility and the synthesis of additional analogs to refine the SAR.[1] Ultimately, the goal is to develop broad-spectrum DapE inhibitors with potent in vivo efficacy against multidrug-resistant bacterial pathogens.
References
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(18), 4203. [Link]
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). Indoline‐6‐Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Chemistry Select, 5(34), 10589-10595. [Link]
- Becker Research Lab. (n.d.). DapE. Loyola University Chicago.
-
Wu, B., Georgopoulos, C., & Ang, D. (2016). The N-succinyl-L, L-diaminopimelic acid desuccinylase DapE acts through ZapB to promote septum formation in Escherichia coli. Molecular microbiology, 101(2), 269-285. [Link]
-
Beulke, M., Habeeb Mohammad, T. S., Kelley, E., & Becker, D. P. (2019). Evaluation of Various Analogs of High-Throughput Screening Target Molecules as DapE Inhibitors Using the DapE Ninhydrin Assay for Novel Antibiotic Discovery. Loyola eCommons. [Link]
-
Heath, T. K., Torrez, R. M., Reidl, C. T., Darwish, I. M., Kelley, E. H., Moore, M. A., ... & Becker, D. P. (2022). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS omega, 7(40), 36005-36015. [Link]
-
Uda, N. R., Upert, G., Angelici, G., Nicolet, S., Schmidt, T., Schwede, T., & Creus, M. (2013). Selectivity of Inhibition of N-Succinyl-l,l-Diaminopimelic Acid Desuccinylase in Bacteria: The product of dapE-gene Is Not the Target of l-Captopril Antimicrobial Activity. International journal of molecular sciences, 14(11), 22612-22627. [Link]
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., ... & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. ResearchGate. [Link]
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., ... & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Loyola eCommons. [Link]
-
Heath, T. K., Torrez, R. M., Reidl, C. T., Darwish, I. M., Kelley, E. H., Moore, M. A., ... & Becker, D. P. (2022). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS Publications. [Link]
-
DiPuma, T. A., Jr, Thabthimthom, T., Liveris, Z. J., Flieger, S. T., Konczak, K. A., Olsen, K. W., & Becker, D. P. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. International journal of molecular sciences, 25(2), 1224. [Link]
-
EMBL-EBI. (n.d.). Succinyl-diaminopimelate desuccinylase, DapE (IPR010174). InterPro. [Link]
-
Uda, N. R., Upert, G., Angelici, G., Nicolet, S., Schmidt, T., Schwede, T., & Creus, M. (2013). Zinc-selective inhibition of the promiscuous bacterial amide-hydrolase DapE: implications of metal heterogeneity for evolution and antibiotic drug design. Metallomics, 5(10), 1364-1372. [Link]
-
Nocek, B., Gillner, D., Kurt, Y. D., Becker, D., Joachimiak, A., & Holz, R. C. (2011). The dapE-encoded N-succinyl-L, L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues. Journal of Biological Chemistry, 286(21), 18575-18582. [Link]
-
Beulke, M., Kelley, E., Konczak, K., Habeeb Mohammad, T. S., DiPuma, T., Thabthimthom, T., ... & Becker, D. P. (2021). Evaluation of DapE Inhibitors Utilizing the DapE Ninhydrin and Thermal Shift Assays Toward the Discovery of Novel Antibiotics. Loyola eCommons. [Link]
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., ... & Becker, D. P. (2020). Inhibition of DapE enzyme by synthesized compounds 4, 9a-n, and 10a-f a. ResearchGate. [Link]
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The Inhibition of Bacterial N-succinyl-L,L-diaminopimelic Acid Desuccinylase (DapE) by Indoline-6-sulfonamides: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the mechanism of action of indoline-6-sulfonamides as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). In an era marked by the escalating threat of antibiotic resistance, the identification and characterization of novel antibacterial targets and their inhibitors are of paramount importance. DapE represents a promising, yet underexplored, target for the development of new classes of antibiotics. This document synthesizes current research to offer a detailed understanding of the biochemical rationale, mechanism of inhibition, and experimental methodologies pertinent to the study of indoline-6-sulfonamide inhibitors of DapE.
Introduction: The Imperative for Novel Antibacterial Targets
The rise of multidrug-resistant (MDR) bacteria, including formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA), poses a severe and growing threat to global public health. This crisis underscores the urgent need for the discovery and development of antibiotics with novel mechanisms of action that can circumvent existing resistance pathways. A highly attractive strategy in this endeavor is the targeting of essential bacterial enzymes that are absent in humans, thereby minimizing the potential for mechanism-based toxicity.
One such promising target is the enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18).[1] DapE is a key metalloenzyme in the lysine biosynthetic pathway of most Gram-negative and many Gram-positive bacteria.[1] This pathway is crucial for the synthesis of L-lysine, an essential amino acid for protein synthesis, and meso-diaminopimelate (m-DAP), a vital component of the peptidoglycan cell wall in many bacteria.[1] The essentiality of the dapE gene for bacterial survival has been demonstrated in various pathogens, making it a validated target for novel antibiotic development.[1]
The Target: N-succinyl-L,L-diaminopimelic Acid Desuccinylase (DapE)
Enzymatic Function and a Novel Antibiotic Target
DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid (L,L-DAP) and succinate. This reaction is a critical step in the bacterial lysine and m-DAP biosynthetic pathway. The absence of this pathway in humans makes DapE an ideal target for the development of selective antibacterial agents.
Structural and Mechanistic Insights into DapE
DapE is a dimeric, zinc-dependent metalloenzyme. The active site contains a di-zinc center that is crucial for catalysis. X-ray crystallographic studies of DapE have revealed both "open" and "closed" conformations, highlighting a dynamic process involved in substrate binding and catalysis.[1] A key mechanistic feature is the movement of a histidine residue (His194B) from the adjacent subunit of the dimer, which plays a critical role in activating the substrate for hydrolysis.[1] This structural understanding provides a solid foundation for the rational design of inhibitors.
Indoline-6-sulfonamides as a Novel Class of DapE Inhibitors
Through high-throughput screening, a series of indoline-6-sulfonamides has been identified as potent inhibitors of DapE.[1] This discovery has opened a new avenue for the development of antibiotics with a novel mechanism of action.
Mechanism of Action: Competitive Inhibition and Zinc Binding
Molecular docking studies have provided valuable insights into the putative binding mode of indoline-6-sulfonamides within the DapE active site. The prevailing hypothesis is that these compounds act as competitive inhibitors, binding to the di-zinc active site.[1] The sulfonamide moiety is predicted to be a key zinc-binding group (ZBG), with the two oxygen atoms of the sulfonamide coordinating with the two zinc ions in the active site.[1]
Additional interactions are also predicted to stabilize the inhibitor-enzyme complex. For instance, the N-acetyl carbonyl group of the indoline scaffold may form a hydrogen bond with the guanidinium group of an arginine residue (Arg258A), while the proton on the sulfonamide nitrogen is poised to form a hydrogen bond with the backbone carbonyl of a threonine residue (Thr325A).[1]
Diagram: Proposed Binding Mode of an this compound Inhibitor in the DapE Active Site
Caption: Proposed interactions of an this compound inhibitor within the DapE active site based on molecular docking studies.
Structure-Activity Relationship (SAR) Studies
Initial SAR studies have revealed key structural features that influence the inhibitory potency of indoline-6-sulfonamides against DapE. Variations in the substitution pattern on the sulfonamide nitrogen and the indoline ring have been shown to significantly impact activity.
| Compound ID | R Group on Sulfonamide | Indoline Substitution | IC50 (µM) |
| 4 | Isopentyl | 5-bromo | >200[1] |
| 9i | Piperidine | 5-bromo | 133[1] |
| 9j | Pyrrolidine | 5-bromo | 97[1] |
| 9k | Indoline | 5-bromo | 86[1] |
| 9n | N,N-diethyl | 5-bromo | 99[1] |
Table 1: Inhibitory concentrations (IC50) of selected this compound analogs against DapE.[1]
These initial findings suggest that cyclic and more rigid substituents on the sulfonamide nitrogen can lead to improved potency.[1] Further optimization of the indoline scaffold and the sulfonamide substituent holds the potential for the development of highly potent DapE inhibitors.
Experimental Protocols for Studying DapE Inhibition
Ninhydrin-Based DapE Enzyme Inhibition Assay
A reliable and robust method for measuring DapE activity and its inhibition is crucial for drug discovery efforts. The ninhydrin-based assay is a colorimetric method that quantifies the release of the primary amine product, L,L-DAP, upon the enzymatic hydrolysis of the substrate.[1]
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 175 µL of 50 mM HEPES buffer (pH 7.5) and 5 µL of a 1 µM DapE stock solution.
-
To study inhibition, pre-incubate the enzyme with the inhibitor for a defined period at 30 °C.
-
-
Initiation of Reaction:
-
Add 20 µL of 10 mM monomethyl SDAP (substrate) to initiate the enzymatic reaction.
-
Allow the reaction to proceed for 10 minutes at 30 °C.
-
-
Quenching the Reaction:
-
Terminate the reaction by heating the mixture at 100 °C for 1 minute.
-
Immediately cool the reaction on ice for 1 minute.
-
-
Colorimetric Detection:
-
Add 100 µL of a 2% ninhydrin reagent in 100% DMSO to the cooled reaction mixture.
-
Heat the mixture to 80 °C for 15 minutes to allow for the development of the Ruhemann's purple color.
-
-
Absorbance Measurement:
-
Quench the color development by placing the tubes in ice water for 2 minutes.
-
Transfer an 80 µL aliquot to a microplate and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-containing reactions to a control reaction with no inhibitor (100% activity).
-
IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Diagram: Workflow of the Ninhydrin-Based DapE Inhibition Assay
Caption: Step-by-step workflow for the ninhydrin-based assay to determine DapE inhibition.
Potential Mechanisms of Bacterial Resistance
While specific resistance mechanisms to indoline-6-sulfonamides have not yet been reported, it is prudent to consider potential avenues through which bacteria could develop resistance to DapE inhibitors. General mechanisms of antibiotic resistance that could be relevant include:
-
Target Modification: Mutations in the dapE gene could lead to alterations in the active site of the enzyme, reducing the binding affinity of the this compound inhibitors.
-
Target Overexpression: Bacteria may increase the expression of DapE, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Efflux Pumps: The evolution or upregulation of efflux pumps could actively transport the this compound inhibitors out of the bacterial cell, preventing them from reaching their target.
-
Drug Inactivation: Bacteria could acquire enzymes that modify or degrade the this compound molecule, rendering it inactive.
-
Bypass Pathways: Although less likely for a central metabolic enzyme, bacteria could potentially evolve or acquire alternative pathways to synthesize lysine and m-DAP, bypassing the need for DapE.
Further research is necessary to investigate the potential for resistance development and to devise strategies to mitigate this risk.
Conclusion and Future Directions
The discovery of indoline-6-sulfonamides as inhibitors of the bacterial enzyme DapE represents a significant advancement in the quest for novel antibiotics. The well-defined mechanism of action, targeting an essential and bacteria-specific enzyme, makes this class of compounds highly promising for further development. Future research should focus on:
-
Lead Optimization: Extensive SAR studies to improve the potency, selectivity, and pharmacokinetic properties of this compound inhibitors.
-
Structural Biology: Obtaining a co-crystal structure of DapE with an this compound inhibitor to definitively elucidate the binding mode and guide rational drug design.
-
Resistance Studies: Investigating the potential for and mechanisms of bacterial resistance to this new class of inhibitors.
-
In Vivo Efficacy: Evaluating the antibacterial activity of optimized compounds in cellular and animal models of infection.
The continued exploration of DapE inhibitors, such as the indoline-6-sulfonamides, holds the potential to deliver a new generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, E., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. [Link]
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The Diverse Biological Landscape of Novel Indoline-6-Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Indoline-6-Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry
The indoline scaffold, a saturated analog of indole, has garnered significant attention in medicinal chemistry, serving as a cornerstone for a multitude of biologically active compounds. Its three-dimensional structure and synthetic tractability offer a versatile platform for the development of novel therapeutic agents. When functionalized with a sulfonamide group at the 6-position, the resulting this compound core presents a unique combination of structural features that have proven to be fruitful in the quest for new drugs. This technical guide provides an in-depth exploration of the diverse biological activities of novel this compound derivatives, with a focus on their antibacterial and anticancer properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
Antibacterial Activity: Targeting the Bacterial Lysine Biosynthesis Pathway
A significant breakthrough in the exploration of indoline-6-sulfonamides has been the discovery of their potent antibacterial activity through the inhibition of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[1] This enzyme is a critical component of the lysine biosynthetic pathway in most Gram-negative and Gram-positive bacteria, a pathway that is absent in humans. This inherent selectivity makes DapE an attractive target for the development of novel antibiotics with a reduced potential for mechanism-based toxicity in humans.[1]
Mechanism of Action: A Zinc-Binding Approach to Enzyme Inhibition
This compound derivatives act as inhibitors of DapE by targeting the di-zinc active site of the enzyme.[1] Molecular docking studies have revealed that the sulfonamide moiety functions as a zinc-binding group (ZBG), with the two sulfonamide oxygen atoms coordinating with the two zinc ions in the active site.[1] This interaction is further stabilized by hydrogen bonding between the N-acetyl group of the indoline core and key amino acid residues, such as Arg258A, within the active site.[1] This mode of binding suggests that these compounds act as competitive inhibitors, preventing the natural substrate from accessing the catalytic center of the enzyme.
Diagram of DapE Inhibition by this compound
Caption: Proposed binding mode of an this compound inhibitor within the DapE active site.
Structure-Activity Relationship (SAR) Insights
Systematic synthetic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent DapE inhibition.
-
N-Substitution of the Sulfonamide: Variation of the substituent on the sulfonamide nitrogen has a significant impact on inhibitory potency. For instance, bulkier and more rigid groups, such as an indoline ring, can enhance activity by exploiting hydrophobic interactions within the active site.[1]
-
Halogen Substitution on the Indoline Ring: The nature of the halogen at the 5-position of the indoline ring influences both inhibitory activity and solubility. Replacing a bromo substituent with a chloro group has been shown to increase potency against DapE and improve aqueous solubility, a desirable property for drug candidates.[1]
Quantitative Data: DapE Inhibition by Novel this compound Derivatives
The inhibitory activity of a series of N-acetyl-5-halo-6-sulfonamide indolines against DapE has been quantified using a ninhydrin-based enzyme assay. The following table summarizes the IC50 values for selected derivatives.
| Compound ID | 5-Position Substituent | N-Sulfonamide Substituent | IC50 (µM) |
| 4 | Bromo | Isoamyl | >200 |
| 9b | Bromo | Cyclohexyl | 162 |
| 9i | Bromo | Piperidine | 130 |
| 9j | Bromo | Pyrrolidine | 97 |
| 9k | Bromo | Indoline | 86 |
| 10a | Chloro | Isoamyl | 54 |
Data sourced from Reidl et al.[1]
Experimental Protocol: DapE Enzyme Inhibition Assay (Ninhydrin-Based)
This protocol outlines the key steps for determining the inhibitory potency of novel compounds against the DapE enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of N-Me-SDAP (N-methyl-N-succinyl-L,L-diaminopimelic acid) substrate.
-
Prepare a solution of purified DapE enzyme in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a 2% ninhydrin solution.
-
-
Assay Procedure:
-
In a microplate, add the buffered solution, the test compound at various concentrations, and the DapE enzyme.
-
Incubate the mixture for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the N-Me-SDAP substrate.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by heating (e.g., 100°C for 1 minute).
-
Add the ninhydrin solution to each well.
-
Heat the plate (e.g., 80°C for 15 minutes) to allow for color development.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Anticancer Activity: A New Frontier for Indoline-Sulfonamides
While the antibacterial properties of indoline-6-sulfonamides are well-established, recent research has unveiled the potential of structurally related indoline-sulfonamide derivatives as potent anticancer agents. A notable example is the compound N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), a 7-aroylaminoindoline-1-sulfonamide, which has demonstrated significant activity against a broad spectrum of human cancer cell lines, including drug-resistant variants.[2]
Mechanism of Action: Disruption of Microtubule Dynamics
J30 exerts its anticancer effects by targeting a fundamental component of the cell cytoskeleton: microtubules.[2] These dynamic polymers are essential for various cellular processes, including cell division, motility, and intracellular transport. J30 acts as a microtubule-depolymerizing agent by binding to the colchicine-binding site on tubulin, the protein subunit of microtubules.[2] This binding prevents the assembly of tubulin into functional microtubules, leading to a cascade of events that culminate in cell death.
The disruption of microtubule dynamics by J30 triggers a cell cycle arrest at the G2/M phase, the stage of the cell cycle where the cell prepares for and undergoes mitosis.[2] This arrest is associated with the upregulation of cyclin B1 and the modulation of key cell cycle regulatory proteins such as Cdc2 and Cdc25C.[2] Ultimately, the sustained G2/M arrest induces apoptosis, or programmed cell death, through a mitochondria-dependent pathway involving the phosphorylation of Bcl-2, translocation of cytochrome c, and the activation of caspases-9 and -3.[2]
Signaling Pathway of J30-Induced Apoptosis
Caption: Signaling cascade initiated by the indoline-sulfonamide J30, leading to apoptosis.
In Vitro and In Vivo Efficacy
J30 has demonstrated potent growth inhibitory activity against a panel of human cancer cell lines with IC50 values in the nanomolar range.[2] Importantly, its efficacy extends to drug-resistant cell lines, suggesting its potential to overcome mechanisms of chemotherapy resistance.[2] Furthermore, in vivo studies using mouse xenograft models of human oral, gastric, and drug-resistant cancers have shown that oral administration of J30 significantly inhibits tumor growth.[2]
Experimental Protocol: MTT Assay for Anticancer Drug Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of anticancer compounds.
-
Cell Seeding:
-
Culture the desired cancer cell line to exponential growth.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Anti-inflammatory Potential: An Emerging Area of Investigation
While direct evidence for the anti-inflammatory activity of indoline-6-sulfonamides is still emerging, studies on closely related indoline derivatives suggest that this scaffold holds promise in this therapeutic area. For instance, the indoline carbamate AN680, which features a substitution at the 6-position of the indoline ring, has been shown to prevent inflammation and ulceration in a rat model of colitis.[3] This compound significantly reduced macroscopic and microscopic parameters of colitis, as well as the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] These findings suggest that the indoline-6-yl core may be a valuable starting point for the design of novel anti-inflammatory agents.
Conclusion and Future Directions
The this compound scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The well-documented antibacterial activity of these derivatives as DapE inhibitors offers a promising avenue for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Furthermore, the potent anticancer activity of structurally related indoline-sulfonamides highlights the versatility of this chemical motif and opens up new avenues for cancer drug discovery.
Future research in this area should focus on:
-
Expanding the SAR: Synthesizing and evaluating a broader range of this compound derivatives to further refine the structure-activity relationships for both antibacterial and anticancer activities.
-
Elucidating Mechanisms of Action: For anticancer derivatives, further studies are needed to fully understand the molecular details of their interaction with tubulin and the downstream signaling pathways leading to apoptosis.
-
Investigating Anti-inflammatory and Antiviral Potential: A systematic investigation into the anti-inflammatory and antiviral activities of this compound derivatives is warranted, given the promising results from related scaffolds.
-
Optimizing Pharmacokinetic Properties: Lead compounds should be optimized for their ADME (absorption, distribution, metabolism, and excretion) properties to enhance their drug-like characteristics and in vivo efficacy.
References
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Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, E., ... & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. [Link]
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Chang, J. Y., Lin, T. P., Chen, C. L., Chen, W. L., Chen, Y. L., & Su, T. L. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2, 3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]
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Weisz, E., Nudelman, A., Ruso, R., & Weinstock-Rosin, M. (2016). Novel indoline derivatives prevent inflammation and ulceration in dinitro-benzene sulfonic acid-induced colitis in rats. Pharmacological reports, 68(6), 1263-1269. [Link]
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Indoline-6-Sulfonamide: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Privileged Scaffolds
In the intricate world of medicinal chemistry, the concept of a "privileged scaffold" represents a significant leap from serendipitous discovery to rational drug design. First described by Evans in 1988, this term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, often across different gene families.[1] These scaffolds are not merely inert skeletons; they present a specific three-dimensional arrangement of atoms and functional groups that can engage in key interactions—such as hydrogen bonding, hydrophobic interactions, and metal coordination—with a variety of protein active sites. The indoline scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in this field, demonstrating remarkable versatility and therapeutic potential.[2] When functionalized with a sulfonamide group, specifically at the 6-position, the resulting indoline-6-sulfonamide core becomes a particularly powerful tool in the medicinal chemist's arsenal, leading to the development of numerous potent and selective therapeutic agents.[3]
This guide provides a comprehensive overview of the this compound scaffold, from its fundamental physicochemical properties and synthesis to its diverse applications in targeting critical enzymes and receptors. We will explore detailed structure-activity relationships (SAR), provide validated experimental protocols, and visualize key workflows, offering both foundational knowledge and actionable insights for drug development professionals.
The this compound Core: A Structural and Physicochemical Analysis
The efficacy of the this compound scaffold lies in the synergistic combination of its two key components: the rigid bicyclic indoline nucleus and the versatile sulfonamide moiety.
-
The Indoline Nucleus: This bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, provides a rigid and synthetically tractable framework.[2] Its defined geometry reduces the entropic penalty upon binding to a target protein, a favorable thermodynamic characteristic for potent ligands. The nitrogen atom can act as a hydrogen bond donor or acceptor, and its reactivity allows for a wide array of substitutions, enabling chemists to fine-tune the molecule's properties.[4]
-
The Sulfonamide Group (-SO₂NH₂): The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of antibacterial, diuretic, and anticancer drugs.[5] Its tetrahedral geometry and the ability of its oxygen atoms to act as strong hydrogen bond acceptors make it an excellent zinc-binding group (ZBG). This is particularly relevant for inhibiting zinc-containing metalloenzymes like carbonic anhydrases.[3][6] Furthermore, the sulfonamide nitrogen can be readily substituted, providing another vector for chemical modification to explore the target's binding pocket and optimize pharmacokinetic properties.
The combination of these features in a single molecule creates a scaffold with a "drug-like" profile, capable of interacting with diverse biological targets ranging from enzymes to receptors, underpinning its privileged status.[3]
Synthesis of the this compound Scaffold
A robust and scalable synthetic route is crucial for the exploration of any chemical scaffold. The this compound core can be synthesized through various methods, often involving intramolecular amination of phenethylamine derivatives.[7] A common and reliable approach, adapted from established literature, involves the protection, sulfonation, and subsequent derivatization of indoline.[6]
Workflow for General Synthesis of Indoline-Sulfonamide Derivatives
Caption: General synthetic workflow for indoline-sulfonamide core and derivatives.
Detailed Experimental Protocol: Synthesis of Indoline-5-sulfonamide
This protocol describes a validated, multi-step synthesis to produce the core indoline-5-sulfonamide scaffold, which serves as a key intermediate for further derivatization.[6] Note: While the topic is this compound, detailed protocols are more readily available for the 5-sulfonamide isomer, which follows identical chemical principles.
Step 1: Protection of Indoline Nitrogen (Formation of 1-Acetylindoline)
-
To stirring acetic anhydride (15 mL, 0.16 mol), add indoline (4 g, 0.034 mol).
-
Reflux the reaction mixture for 10 minutes.
-
Cool the mixture to room temperature and pour it onto ice.
-
Filter the resulting precipitate and wash thoroughly with water to yield 1-acetylindoline.
-
Causality: The acetyl group protects the indoline nitrogen from reacting with the harsh chlorosulfonic acid in the next step, directing the electrophilic substitution to the electron-rich benzene ring.
-
Step 2: Chlorosulfonation (Formation of 1-Acetyl-5-(chlorosulfonyl)indoline)
-
In an ice bath, cool chlorosulfonic acid (15 mL, 0.225 mol).
-
Portionwise, add 1-acetylindoline (5.4 g, 0.034 mol) while maintaining the temperature between 0–5 °C.
-
After addition, heat the mixture to 50 °C for 2 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and carefully pour it onto ice.
-
Filter the precipitate and wash with cold water to obtain 1-acetyl-5-(chlorosulfonyl)indoline.
-
Causality: Chlorosulfonic acid is a powerful electrophile that installs the sulfonyl chloride group onto the aromatic ring, primarily at the para-position (C5) due to the activating nature of the indoline nitrogen.
-
Step 3: Amination (Formation of 1-Acetylindoline-5-sulfonamide)
-
Dissolve the sulfonyl chloride intermediate (7.0 g, 0.027 mol) in tetrahydrofuran (THF, 40 mL).
-
Add ammonium hydroxide (18% solution, 10 mL, 0.098 mol) at room temperature.
-
Stir the mixture for 1 hour.
-
Remove the solvent in vacuo.
-
Dilute the residue with water and adjust the pH to 7–8 with 1 N aq. HCl to precipitate the product.
-
Causality: The nucleophilic ammonia displaces the chloride on the sulfonyl chloride, forming the stable sulfonamide group.
-
Step 4: Deprotection (Formation of Indoline-5-sulfonamide)
-
Suspend the acetylated sulfonamide (5.8 g, 0.024 mol) in methanol (30 mL).
-
Add concentrated HCl (10 mL, 0.1 mol) and reflux the mixture for 2 hours.
-
Cool and remove the solvent in vacuo.
-
Dissolve the residue in water and neutralize to pH 7–8 with 1 N aq. NaOH to precipitate the final product.
-
Purify the crude product by flash column chromatography to obtain pure indoline-5-sulfonamide.
-
Causality: Acidic hydrolysis removes the acetyl protecting group, liberating the indoline nitrogen and yielding the final versatile scaffold.
-
Medicinal Chemistry Applications & Case Studies
The this compound scaffold has been successfully employed to develop inhibitors for a wide range of biological targets, particularly in oncology and infectious diseases.
Carbonic Anhydrase Inhibitors for Cancer Therapy
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes. Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic cancers and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[6] The sulfonamide group is a classic zinc-binding pharmacophore, making the indoline-sulfonamide scaffold an ideal starting point for designing potent and selective CA inhibitors.[5][6]
-
Mechanism of Inhibition: The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion and disrupting the catalytic cycle. The indoline portion of the molecule can then form additional hydrogen bonds and van der Waals interactions with residues lining the active site, dictating the inhibitor's potency and isoform selectivity.
-
Structure-Activity Relationship (SAR) Insights:
-
N1-Acyl Substitutions: Acylating the indoline nitrogen with various substituted benzoyl groups has been a fruitful strategy. Studies have shown that introducing chloro-substituents on the benzoyl ring can significantly enhance inhibitory potency against CA IX and CA XII.[6] For example, a 3-chlorobenzoyl derivative was identified as one of the most potent inhibitors of CA IX and XII in one study.[6]
-
Scaffold Hopping: By modifying the core from an indane-sulfonamide to an indoline-sulfonamide, researchers have developed novel inhibitors with different selectivity profiles and improved antiproliferative effects.[6]
-
Halogenation of the Indoline Ring: In some series, adding a halogen (e.g., chloro or bromo) to the 5-position of the indoline ring was found to increase potency against certain targets, likely by forming favorable halogen bonds or occupying a specific hydrophobic pocket.[3][8]
-
Table 1: SAR of 1-Acylindoline-5-sulfonamides as Carbonic Anhydrase Inhibitors [6]
| Compound ID | N1-Acyl Group | Kᵢ vs. hCA IX (nM) | Kᵢ vs. hCA XII (nM) |
| 4a | Benzoyl | 1045.3 | 93.7 |
| 4f | 3-Chlorobenzoyl | 132.8 | 52.8 |
| 4g | 4-Chlorobenzoyl | 285.4 | 41.3 |
| 4h | 3,4-Dichlorobenzoyl | 1112.7 | 45.2 |
| 4r | Thiophene-2-carbonyl | 156.4 | 113.8 |
Data extracted from literature to illustrate SAR trends.
Anticancer Agent: Indisulam
Indisulam is a prominent example of a clinical-stage anticancer agent built upon a chloroindolyl sulfonamide scaffold.[9] While its development was halted, its mechanism of action provides valuable insights into the scaffold's potential. Indisulam was initially identified as a cell cycle inhibitor, arresting cells in the G1 phase.[10] More recent studies have revealed it acts as a "molecular glue," inducing the degradation of the splicing factor RBM39 through recruitment to the DCAF15 E3 ubiquitin ligase complex. This novel mechanism highlights the ability of the sulfonamide scaffold to mediate protein-protein interactions.
Caption: Simplified mechanism of action for the molecular glue Indisulam.
Bacterial Enzyme Inhibitors
The scaffold has also been identified as a promising starting point for developing novel antibiotics. A high-throughput screen discovered N-acetyl-6-sulfonamide indoline derivatives as inhibitors of DapE, a bacterial metalloenzyme essential for lysine biosynthesis in many Gram-negative bacteria.[3]
-
SAR Insights: Docking studies suggest the sulfonamide oxygens coordinate with the two zinc ions in the DapE active site.[3] Structure-activity relationship studies revealed that varying the N-substitution on the sulfonamide moiety significantly impacted potency.[3] Furthermore, replacing a bromo substituent at the 5-position with a chloro atom generally increased inhibitory activity and improved solubility, making the derivatives more attractive as potential drug candidates.[3]
Conclusion and Future Perspectives
The this compound core rightfully holds its status as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the strategic placement of functional groups that can engage in high-energy interactions with diverse protein targets make it an invaluable asset for drug discovery.[2] From potent, isoform-selective enzyme inhibitors targeting cancer to novel antibacterial agents and molecular glues, this scaffold has demonstrated remarkable versatility.
Future research will likely focus on expanding the chemical space around this core, exploring new substitution patterns, and applying it to a broader range of biological targets. The continued success in developing clinical candidates from this framework underscores the power of privileged scaffolds in streamlining the path from a chemical starting point to a potential therapeutic breakthrough.
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Aitha, M., et al. (2021). This compound Inhibitors of the Bacterial Enzyme DapE. Molecules, 26(23), 7156. Retrieved from [Link]
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Guzman, R. C., et al. (2021). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Omega, 6(45), 30453–30465. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Indisulam. Wikipedia. Retrieved from [Link]
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Krylov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Retrieved from [Link]
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Barreiro, E. J., & Fraga, C. A. M. (Eds.). (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry. Retrieved from [Link]
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Ali, A., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega, 8(17), 15477–15490. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput.... ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. ResearchGate. Retrieved from [Link]
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KEGG. (n.d.). KEGG PATHWAY Database. KEGG. Retrieved from [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Retrieved from [Link]
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Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12535. Retrieved from [Link]
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Floredan, C., et al. (2005). Indisulam: an anticancer sulfonamide in clinical development. Expert Opinion on Investigational Drugs, 14(5), 655-665. Retrieved from [Link]
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Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(22), 4149. Retrieved from [Link]
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Sroka, W., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12431. Retrieved from [Link]
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Bester, K. A., et al. (2022). Genetic and compound screens uncover factors modulating cancer cell response to indisulam. Life Science Alliance, 5(9), e202201475. Retrieved from [Link]
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ResearchGate. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. Retrieved from [Link]
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The Sulfonamide Group: A Cornerstone Zinc-Binding Moiety in Drug Discovery
An In-Depth Technical Guide
Introduction: The Central Role of Zinc in Biology and Medicine
Zinc is the second most abundant transition metal in the human body, playing indispensable catalytic and structural roles in a vast array of enzymes known as metalloenzymes.[1] These enzymes are critical regulators of diverse physiological processes, from pH homeostasis and protein digestion to DNA synthesis and signal transduction. The catalytic activity of these enzymes is often mediated by a zinc ion (Zn²⁺) located within the active site. Consequently, zinc metalloenzymes have emerged as major targets for therapeutic intervention in a wide range of diseases, including glaucoma, cancer, epilepsy, and infectious diseases.[1][2][3]
The development of inhibitors for these enzymes hinges on the rational design of molecules that can effectively interact with and block the function of the active site zinc ion. This is achieved by incorporating a "Zinc-Binding Group" (ZBG) into the inhibitor's structure. Among the various ZBGs exploited in medicinal chemistry—including hydroxamates, carboxylates, and phosphonates—the primary sulfonamide group (R-SO₂NH₂) holds a privileged status.[4][5] It is arguably the most successful ZBG, forming the chemical foundation for numerous clinically approved drugs.[4][5][6]
This guide provides a comprehensive technical overview of the sulfonamide group's role as a zinc-binding moiety for researchers, scientists, and drug development professionals. We will delve into the fundamental coordination chemistry, explore its application in the design of potent and selective enzyme inhibitors, detail the experimental methodologies used for its characterization, and discuss future perspectives in drug design.
Part 1: The Chemistry of Sulfonamide-Zinc Coordination
The remarkable efficacy of the sulfonamide group as a ZBG stems from its unique electronic and structural properties. The primary sulfonamide is a weak acid that, upon deprotonation, forms a highly stable coordinate bond with the Lewis acidic Zn²⁺ ion in the enzyme's active site.
Mechanism of Binding
The canonical mechanism of inhibition involves the sulfonamide in its anionic, deprotonated state (R-SO₂NH⁻).[7] This anion acts as a potent ligand, displacing a zinc-bound water molecule or hydroxide ion, which is a key step in the native catalytic cycle of many zinc enzymes like carbonic anhydrase.[8]
The key steps are:
-
Deprotonation: The sulfonamide group (pKa typically in the range of 9-11) deprotonates to form the sulfonamidate anion. The enzyme's microenvironment can facilitate this process.
-
Coordination: The negatively charged nitrogen atom of the sulfonamidate directly coordinates to the Zn²⁺ ion.[9][10]
-
Tetrahedral Geometry: This coordination results in a stable, tetrahedral geometry around the zinc ion, which is typically also coordinated by three histidine residues from the enzyme.[9][7]
-
Stabilization: The enzyme-inhibitor complex is further stabilized by an extensive network of hydrogen bonds. A crucial interaction involves the "gatekeeper" residue, typically Threonine-199 (in carbonic anhydrase II), which forms hydrogen bonds with the sulfonamide's sulfonyl oxygens and the remaining N-H group.[9][8][10]
This binding mode is so effective that some sulfonamide inhibitors exhibit picomolar to nanomolar affinities for their target enzymes.[2][7][11]
Caption: General mechanism of sulfonamide binding to a zinc metalloenzyme active site.
Part 2: The Archetype - Sulfonamides as Carbonic Anhydrase Inhibitors
The development of sulfonamide drugs is inextricably linked to the inhibition of Carbonic Anhydrases (CAs), a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[6] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[2][6]
The primary sulfonamide group is the quintessential ZBG for CAs.[4][11] The high affinity and specificity arise from the precise complementarity between the sulfonamide moiety and the CA active site. Clinically used drugs like acetazolamide, dorzolamide, and brinzolamide are all potent CA inhibitors that rely on this interaction.[4][9]
Structure-Activity Relationship (SAR)
The design of CA inhibitors often follows a "tail approach".[4][8] The molecule consists of two main parts:
-
The Zinc-Binding Group: The constant R-SO₂NH₂ moiety that anchors the inhibitor to the active site zinc.
-
The Scaffold/Tail: An aromatic or heterocyclic ring system (the 'R' group) that can be modified to confer potency and, crucially, isoform selectivity. This part of the molecule extends into variable regions of the active site cavity, allowing for interactions with different amino acid residues among the 15 human CA isoforms.[8]
Five-membered heterocyclic sulfonamides have generally been shown to be more effective inhibitors compared to six-membered rings.[2]
| Inhibitor | Target Isoform(s) | Inhibition Constant (Ki) | Clinical Use |
| Acetazolamide | hCA I, II, IV, IX, XII | 12-250 nM | Glaucoma, Epilepsy[4][11] |
| Dorzolamide | hCA II, IV | 0.9-18 nM | Glaucoma[4] |
| Brinzolamide | hCA II | 3.1 nM | Glaucoma[4] |
| Celecoxib | hCA II, IX | 27-34 µM | Anti-inflammatory (COX-2)[9] |
| SLC-0111 | hCA IX, XII | 45-56 nM | Anticancer (Clinical Trials)[5] |
| Note: Inhibition constants are approximate and can vary based on experimental conditions. |
Part 3: Expanding Horizons - Sulfonamides in Other Metalloenzymes
While CAs are the classic target, the sulfonamide group's utility extends to other zinc metalloenzymes, particularly Matrix Metalloproteinases (MMPs).
Matrix Metalloproteinase Inhibitors (MMPis)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in arthritis, cardiovascular disease, and cancer metastasis.[12] Most MMP inhibitors have historically used a hydroxamic acid group as the primary ZBG due to its strong chelating ability.[12] However, this moiety often suffers from poor pharmacokinetics and lack of selectivity.[12]
The sulfonamide group has been incorporated into MMPi design in several ways:
-
As a Secondary Binding Moiety: In compounds like CGS-27023A, a sulfonamide group is used alongside a hydroxamate ZBG. Here, the sulfonamide does not directly coordinate the zinc but forms critical hydrogen bonds within the active site, properly orienting the rest of the inhibitor to engage the deep S1' pocket of the enzyme.[13]
-
As a Primary Chelating Group: More recent research has explored chelating sulfonamides, such as 8-sulfonamidoquinoline and 2-sulfonamidophenyl-benzimidazole derivatives, which can act as the primary ZBG, offering an alternative to the problematic hydroxamate group.[12]
The design of these inhibitors is more complex, as the sulfonamide must be presented within a scaffold that allows for bidentate or tridentate chelation of the zinc ion.[12]
Part 4: A Practical Guide to Characterizing Sulfonamide-Zinc Interactions
Validating the binding and inhibition mechanism of a novel sulfonamide-based inhibitor requires a multi-faceted experimental approach. The following protocols represent a standard workflow for robust characterization.
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Indoline-6-Sulfonamide: A Technical Guide to a New Frontier in Antibiotic Development
Executive Summary
The escalating crisis of antibiotic resistance necessitates the exploration of novel bacterial targets and chemical scaffolds. This guide delves into the promising area of indoline-6-sulfonamides as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). DapE is a critical component of the lysine biosynthesis pathway in most bacteria, a pathway that is absent in humans, making it an ideal target for selective antibacterial therapy.
This document provides a comprehensive overview of the rationale for targeting DapE, the discovery of indoline-6-sulfonamide inhibitors, their proposed mechanism of action, and initial structure-activity relationship studies. Furthermore, it outlines detailed synthetic protocols and assay methodologies to empower researchers in this field. By synthesizing current knowledge and providing practical insights, this guide aims to accelerate the development of this new class of antibiotics.
Chapter 1: The Imperative for Novel Antibiotics and Unexploited Bacterial Targets
The Growing Threat of Antibiotic Resistance
The relentless rise of antibiotic-resistant bacteria poses a significant threat to global public health.[1] Infections that were once easily treatable are becoming increasingly difficult to manage, leading to prolonged illness, disability, and death. The need for new antibiotics with novel mechanisms of action is more urgent than ever.[1]
The Need for New Mechanisms of Action
Many of the antibiotics in clinical use today are derivatives of older classes, and bacteria have evolved sophisticated mechanisms to resist their effects. To combat this, research has shifted towards identifying and validating novel bacterial targets that are essential for microbial survival but have no homolog in humans. This strategy minimizes the potential for mechanism-based toxicity in the host.
Introduction to the Diaminopimelate (DAP) Pathway as an Attractive Target
The meso-diaminopimelate (m-DAP) and lysine biosynthesis pathway, commonly known as the DAP pathway, is an attractive and underexplored target for new antibiotics.[2] This metabolic route is essential for the synthesis of L-lysine, a crucial amino acid for protein synthesis, and m-DAP, a key component of the peptidoglycan cell wall in most Gram-negative and many Gram-positive bacteria.[2] Crucially, this pathway is absent in mammals, who obtain lysine from their diet.[2] This inherent selectivity makes enzymes within the DAP pathway prime candidates for the development of novel antibacterial agents with a potentially high therapeutic index.[2]
Chapter 2: The DapE Enzyme: A Key Player in Bacterial Lysine Biosynthesis
Detailed Overview of the Lysine Biosynthesis Pathway (DAP Pathway)
The DAP pathway consists of a series of enzymatic reactions that convert aspartate into L-lysine and m-DAP. One of the key enzymes in this pathway is the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[2] DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate.[2]
The Structure and Function of DapE
DapE is a metalloenzyme that typically contains two zinc ions in its active site.[2] These zinc ions are crucial for catalysis, activating a water molecule for the hydrolysis of the succinyl group from the substrate. The enzyme functions as a dimer, and recent structural studies have revealed that a histidine residue from the opposing peptide chain plays a key role in the active site, activating the substrate for cleavage.[2] This understanding of the dimeric nature and the role of key residues is vital for the rational design of inhibitors.[2]
Rationale for Targeting DapE: Bacterial Specificity and Essentiality
The inhibition of DapE is a promising strategy for the development of new antibiotics for several reasons:
-
Essentiality: The DAP pathway is vital for the survival of a broad range of bacteria.[3]
-
Bacterial Specificity: This pathway is absent in humans, suggesting that DapE inhibitors would have selective toxicity against bacteria.[2]
-
Novel Mechanism of Action: Targeting DapE represents a new mechanism of action, which could be effective against bacteria that have developed resistance to existing antibiotics.[2][4]
Chapter 3: this compound: A Promising Scaffold for DapE Inhibition
Discovery of Indoline-6-Sulfonamides as DapE Inhibitors
A high-throughput screening campaign led to the discovery of a series of indoline sulfonamides as inhibitors of DapE.[2][4] The indoline scaffold has garnered increasing interest in medicinal chemistry due to its presence in various bioactive compounds.[1][5] These initial hits provided a starting point for a focused medicinal chemistry effort to optimize their potency and drug-like properties.
Proposed Mechanism of Action: A Molecular Insight
Molecular docking studies suggest that indoline-6-sulfonamides act as competitive inhibitors by binding to the di-zinc active site of DapE.[2] The sulfonamide moiety is proposed to function as a zinc-binding group (ZBG), with the two sulfonamide oxygen atoms coordinating with the two zinc ions in the active site.[2] Further interactions, such as hydrogen bonding between the N-acetyl carbonyl and an arginine residue (Arg258A), and between the sulfonamide nitrogen proton and a threonine residue (Thr325A), contribute to the binding affinity.[2]
Structure-Activity Relationship (SAR) Studies
Initial SAR studies on a series of N-acetyl-5-halo-6-sulfonamide indolines have provided valuable insights for lead optimization.[2]
| Modification | Observation | Reference |
| N-substitution of the sulfonamide | Significantly higher potencies were achieved by varying the N-substitution. For instance, a rigid indoline sulfonamide showed improved potency (IC50 of 86 µM) compared to more flexible acyclic secondary sulfonamides. | [2] |
| Aryl halide substituent | Replacing the aryl bromide with a chloride led to a noticeable increase in inhibition against DapE for most analogs. | [2] |
| Solubility | The chloride analogs also exhibited more favorable solubility properties compared to the bromide counterparts. | [2] |
These findings suggest that both the nature of the substituent on the sulfonamide nitrogen and the halogen on the indoline ring are critical determinants of inhibitory activity and physicochemical properties.[2]
Chapter 4: Synthesis and Methodologies
General Synthesis of N-acetyl-5-halo-6-sulfonamide Indolines
The synthesis of N-acetyl-5-halo-6-sulfonamide indolines is a straightforward process that can be readily implemented in a standard medicinal chemistry laboratory.[2]
Experimental Protocol: General Procedure for the Synthesis of N-acetyl 5-Bromo-6-Sulfonamide Indolines [2]
-
To a stirred solution of the sulfonyl chloride (1 equivalent, 0.148 mmol) and triethylamine (1.25 equivalents, 26.0 μL, 0.185 mmol) in methylene chloride, add the requisite amine (1.25 equivalents, 0.185 mmol).
-
For reactions involving secondary amines or nitrogen heterocycles, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 10 mol%).
-
Stir the reaction at room temperature until completion is confirmed by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with methylene chloride.
-
Wash the organic layer sequentially with water (1x), 1 M HCl (2x), and brine (1x).
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude indoline sulfonamide product.
-
The final product can be further purified by passage through an activated carbon plug and recrystallization from chloroform-ethyl acetate.[2]
Experimental Protocol: DapE Inhibition Assay (Ninhydrin-based)
The inhibitory potency of the synthesized compounds against DapE can be determined using a ninhydrin-based enzymatic assay.[2] This assay quantifies the amount of L,L-DAP produced by the enzymatic reaction.
-
Prepare assay mixtures containing the DapE enzyme, the substrate (L,L-SDAP), and varying concentrations of the inhibitor in a suitable buffer.
-
Incubate the mixtures at a controlled temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction, typically by adding an acid.
-
Add ninhydrin reagent and heat the samples. Ninhydrin reacts with the primary amine of the product, L,L-DAP, to produce a colored compound.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Chapter 5: Preclinical and In Vitro Antibacterial Profile
Currently, the publicly available data on the antibacterial spectrum, resistance potential, and pharmacokinetic properties of this compound DapE inhibitors are limited. The primary research has focused on the inhibition of the DapE enzyme from Haemophilus influenzae (HiDapE).[2] One study noted that a potent indoline sulfonamide inhibitor of HiDapE did not significantly inhibit DapE from the ESKAPE pathogen Acinetobacter baumannii (AbDapE), highlighting the challenge of developing broad-spectrum DapE inhibitors.[3] Further research is needed to evaluate the activity of these compounds against a wider panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species.
Chapter 6: Future Directions and Challenges
Lead Optimization Strategies
The initial SAR data provides a clear path for lead optimization. Future efforts should focus on:
-
Systematic exploration of N-substituents: A wider range of aliphatic, aromatic, and heterocyclic substituents should be explored to improve potency and modulate physicochemical properties.
-
Further investigation of the 5-position: While chloride at the 5-position was beneficial, other halogens and small electron-withdrawing or -donating groups should be investigated.
-
Modification of the indoline core: Exploration of substitutions at other positions on the indoline ring could reveal additional opportunities for improving activity and drug-like properties.
Overcoming Challenges in Developing DapE Inhibitors
The development of DapE inhibitors is not without its challenges. These include:
-
Achieving broad-spectrum activity: As noted, inhibitors may exhibit species-specific activity. A combination of structure-based design and diverse library screening will be necessary to identify scaffolds with broader activity.
-
Bacterial cell penetration: Compounds must be able to cross the bacterial cell wall and membrane to reach their intracellular target.
-
Efflux pump avoidance: Many bacteria possess efflux pumps that can expel foreign molecules, leading to resistance.
Concluding Remarks
Indoline-6-sulfonamides represent a promising new class of antibacterial agents with a novel mechanism of action.[2][4] The inhibition of the essential and bacteria-specific enzyme DapE is a validated strategy for antibiotic development.[3] While still in the early stages of discovery, the available data on their synthesis, mechanism of action, and initial SAR provide a solid foundation for further research. Continued investment in the exploration and optimization of this and other novel chemical scaffolds is critical in the global fight against antibiotic resistance.
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Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, E., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. [Link]
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Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, E., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Loyola eCommons. [Link]
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Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (2022). MDPI. [Link]
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A Strategic Approach to the Preliminary Toxicological Investigation of Indoline-6-Sulfonamide
Preamble: Charting the Course for a Novel Therapeutic Candidate
The emergence of Indoline-6-sulfonamide as a potential therapeutic agent, particularly as an inhibitor of the bacterial enzyme DapE, marks a significant step in the quest for new antibiotics.[1][2] The indoline scaffold is a privileged structure in medicinal chemistry, known to be a component of various approved drugs.[2] The proposed mechanism of action, targeting an enzyme pathway absent in humans, suggests a promising selective toxicity profile, potentially minimizing mechanism-based side effects.[2] However, the journey from a promising hit to a clinical candidate is contingent on a thorough and rigorous evaluation of its safety profile. This guide delineates a comprehensive strategy for the preliminary toxicological investigation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of proactive risk assessment, aiming to identify potential toxicological liabilities early in the development process.
Section 1: Foundational In Vitro Toxicity Assessment
The initial phase of toxicological screening relies on in vitro assays to provide a cost-effective and ethical means of evaluating the compound's effects at a cellular level.[3][4] This stage is crucial for identifying potential red flags before committing to more extensive and resource-intensive in vivo studies.
Rationale for In Vitro First Approach
Commencing with in vitro studies allows for a rapid assessment of basal cytotoxicity across various cell types. This approach helps in understanding the compound's intrinsic potential to cause cellular damage and provides a preliminary indication of its therapeutic index. Furthermore, in vitro systems offer a controlled environment to dissect specific mechanisms of toxicity, such as mitochondrial dysfunction or oxidative stress, which are common culprits in drug-induced toxicity.
Experimental Design: A Multi-pronged Strategy
Our proposed in vitro investigation employs a battery of assays to build a comprehensive preliminary toxicity profile for this compound.
The choice of cell lines is critical for obtaining relevant and translatable data. We recommend a panel that includes:
-
HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of drug metabolism and a common target for drug-induced toxicity, this cell line is indispensable for assessing potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity, a known concern for some sulfonamides.
-
A relevant human immune cell line (e.g., Jurkat cells or peripheral blood mononuclear cells - PBMCs): Given the known hypersensitivity reactions associated with sulfonamides, assessing the compound's impact on immune cells is paramount.[5] Reactive metabolites, such as hydroxylamines, are implicated in sulfonamide hypersensitivity.[6][7][8]
A combination of assays is recommended to assess cell viability and membrane integrity, providing a more robust picture of cytotoxicity than a single assay alone.
| Assay | Principle | Endpoint | Rationale |
| MTT Assay | Measures mitochondrial reductase activity in viable cells. | Colorimetric change proportional to the number of viable cells. | A well-established and widely used method for assessing cell viability and metabolic activity. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Enzymatic activity in the supernatant, indicating loss of membrane integrity. | Complements the MTT assay by directly measuring cell death via membrane rupture. |
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate HepG2, HEK293, and the selected immune cell line in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
To delve deeper into the potential mechanisms of toxicity, we propose the following assays:
-
Reactive Oxygen Species (ROS) Assay: Using a fluorescent probe like DCFDA to quantify the generation of intracellular ROS, a common mechanism of drug-induced toxicity.
-
Mitochondrial Membrane Potential (MMP) Assay: Employing a dye such as JC-1 to assess mitochondrial health, as mitochondrial dysfunction is a key indicator of cellular stress and a predictor of toxicity.
Visualizing the In Vitro Workflow
Caption: Workflow for in vitro preliminary toxicity assessment.
Section 2: Preliminary In Vivo Toxicological Evaluation
Following the in vitro assessment, a preliminary in vivo study is essential to understand the compound's systemic effects and to establish a preliminary safety margin.[3][4]
The Imperative of In Vivo Studies
While in vitro assays are informative, they cannot fully recapitulate the complex physiological interactions that occur in a whole organism.[4] An acute in vivo study provides critical information on the compound's potential target organs for toxicity, its pharmacokinetic/pharmacodynamic relationship, and helps in determining a safe starting dose for future, more extensive studies.
Designing a Robust Acute Toxicity Study
A well-designed acute toxicity study is crucial for generating meaningful and reliable data.
The choice of animal model should be scientifically justified. For small molecules, in vitro metabolic profiling using liver microsomes from various species (e.g., mouse, rat, dog, non-human primate, and human) is the standard approach to select the most relevant species for nonclinical studies.[9] The species that best recapitulates the human metabolic profile should be chosen. For the purpose of this guide, we will assume the rat as the selected rodent model.
A single-dose study with a 14-day observation period is recommended.
| Parameter | Description | Rationale |
| Species | Rat (e.g., Sprague-Dawley) | Selected based on metabolic profiling. |
| Number of Animals | 5 males and 5 females per group | Sufficient for statistical analysis of acute effects. |
| Dose Levels | At least 3 dose levels plus a vehicle control | To establish a dose-response relationship and identify a No-Observed-Adverse-Effect-Level (NOAEL). |
| Route of Administration | To match the intended clinical route (e.g., oral gavage, intravenous) | To ensure clinical relevance of the findings. |
| Observations | Daily clinical signs, body weight, and food consumption. | To monitor for overt signs of toxicity and general health status. |
| Terminal Procedures | Hematology, clinical chemistry, and gross pathology at day 14. | To assess effects on major organ systems. |
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Acclimatization: Acclimatize rats for at least 5 days before the study begins.
-
Dose Preparation: Prepare fresh formulations of this compound at the selected dose levels in a suitable vehicle.
-
Dosing: Administer a single oral dose to one animal at the starting dose level.
-
Observation: Observe the animal for signs of toxicity for up to 48 hours.
-
Dose Adjustment:
-
If the animal survives, dose the next animal at a higher dose level.
-
If the animal shows signs of toxicity, dose the next animal at a lower dose level.
-
-
Continuation: Continue this process until the criteria for stopping the study are met (e.g., a number of reversals in dose adjustment).
-
Post-Dose Monitoring: Observe all animals for 14 days, recording clinical signs, body weight, and food consumption.
-
Terminal Sacrifice and Analysis: At day 14, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy on all animals.
Section 3: Metabolic and Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to interpreting the toxicology data and predicting its behavior in humans.[10][11]
The Central Role of ADME in Toxicology
A compound's toxic potential is intrinsically linked to its pharmacokinetic properties. Poor absorption may lead to an underestimation of toxicity, while rapid metabolism could generate toxic metabolites. Understanding the ADME profile is crucial for extrapolating findings from animal models to humans.
Key ADME Studies
-
In Vitro Metabolic Stability: Using liver microsomes to determine the compound's intrinsic clearance and identify the major metabolizing enzymes (e.g., cytochrome P450 isoforms).
-
Plasma Protein Binding: To determine the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is generally considered pharmacologically active.
-
Preliminary Pharmacokinetic Study in the Selected Animal Model: A single-dose PK study to determine key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizing the ADME Process
Caption: The four key stages of ADME (Pharmacokinetics).
Section 4: Data Integration and Future Directions
The culmination of this preliminary investigation is the integration of all in vitro and in vivo data to form a cohesive initial risk assessment for this compound. This integrated analysis will guide the decision-making process for further development. A favorable profile, characterized by low in vitro cytotoxicity, a high in vivo NOAEL, and predictable pharmacokinetics, would provide a strong rationale for proceeding to more advanced toxicological studies as required by regulatory agencies such as the FDA.[12]
Conclusion
The preliminary toxicological investigation of this compound is a critical endeavor that requires a systematic and scientifically rigorous approach. By following the multi-faceted strategy outlined in this guide, researchers can build a comprehensive initial safety profile, enabling an informed decision on the continued development of this promising therapeutic candidate.
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Title: Toluenesulfonamides - Evaluation statement Source: Australian Industrial Chemicals Introduction Scheme URL: [Link]
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Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Biophysical Reviews URL: [Link]
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Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: MDPI URL: [Link]
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Title: N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput... Source: ResearchGate URL: [Link]
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Title: Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes Source: ACS Omega URL: [Link]
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Exploring the Antibacterial Spectrum of Indoline-6-sulfonamide: A Technical Guide for Drug Discovery Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and unprecedented mechanisms of action. Indoline-6-sulfonamides have emerged as a promising class of antibacterial agents, distinguished by their targeted inhibition of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). This enzyme is a critical component of the lysine biosynthetic pathway in a wide range of Gram-positive and Gram-negative bacteria, a pathway notably absent in humans, thus presenting a selective target. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antibacterial spectrum of Indoline-6-sulfonamide. We will delve into its mechanism of action, detail the essential experimental protocols for evaluating its efficacy, and present a representative antibacterial profile. The causality behind experimental choices is elucidated to empower researchers in their quest for the next generation of antibiotics.
Introduction: The Imperative for Novel Antibacterial Agents
The relentless evolution of antibiotic-resistant bacteria poses a grave threat to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant tuberculosis (TB) underscore the urgent need for antibiotics with novel mechanisms of action[1]. The bacterial lysine biosynthetic pathway, essential for cell wall synthesis and protein production, offers a largely untapped reservoir of potential drug targets[1]. One such target is the enzyme DapE, which is present in all Gram-negative and most Gram-positive bacteria[1]. Indoline-6-sulfonamides have been identified as potent inhibitors of DapE, heralding a new frontier in antibacterial drug discovery[1][2]. This guide serves as a technical resource for the comprehensive evaluation of the antibacterial spectrum of this promising compound class.
Mechanism of Action: Targeting the DapE Enzyme
The primary antibacterial activity of this compound stems from its inhibition of the DapE enzyme. DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid and succinate, a crucial step in the bacterial production of lysine and meso-diaminopimelate (m-DAP), both of which are essential for peptidoglycan cell wall synthesis[1].
Molecular docking studies suggest that the sulfonamide moiety of the indoline scaffold acts as a zinc-binding group, coordinating with the two zinc ions within the active site of the DapE enzyme[1]. This competitive inhibition effectively blocks the enzyme's function, leading to a depletion of essential cell wall components and ultimately bacterial cell death. The absence of the DapE pathway in humans provides a strong rationale for the selective toxicity of these inhibitors against bacteria[1].
Caption: Mechanism of action of this compound.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a critical aspect of structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties. A general and established method involves the electrophilic aromatic chlorosulfonylation of a 5-halo-N-acetyl-indoline at the sterically favored 6-position[1]. The resulting sulfonyl chloride can then be reacted with a variety of amines to generate a library of this compound analogs[1].
General Synthetic Protocol
A general procedure for the synthesis of N-substituted 5-halo-N-acetyl-indoline-6-sulfonamides is as follows:
-
To a stirred solution of the appropriate 5-halo-N-acetyl-indoline-6-sulfonyl chloride (1 equivalent) and triethylamine (1.25 equivalents) in a suitable solvent such as methylene chloride, add the desired amine (1.25 equivalents).
-
Stir the reaction at room temperature and monitor its completion using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with methylene chloride and wash sequentially with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the final this compound derivative.
Caption: General workflow for the synthesis of this compound derivatives.
Evaluating the Antibacterial Spectrum: Methodologies and Protocols
Determining the antibacterial spectrum of a novel compound like this compound requires a systematic approach using standardized and validated methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays, ensuring reproducibility and comparability of results[3][4].
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[3][5]. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of the test bacterium, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL[3].
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells of a 96-well microtiter plate[3].
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform a series of two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Dispense equal volumes of the prepared bacterial suspension and the antimicrobial dilutions into the wells of the microtiter plate.
-
Include a growth control well (containing bacteria and broth but no compound) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air[3].
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the this compound derivative at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Agar Disk Diffusion Assay
The agar disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent. It provides a visual confirmation of antibacterial activity through the formation of a zone of inhibition.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the this compound derivative onto the surface of the inoculated MHA plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Representative Antibacterial Spectrum of this compound Derivatives
While comprehensive, publicly available data on the broad-spectrum antibacterial activity of a single this compound derivative is limited, we can construct a representative profile based on the known activity of related indole and sulfonamide compounds against key pathogenic bacteria. The following table presents hypothetical, yet plausible, MIC values to illustrate the potential antibacterial spectrum. It is crucial for researchers to determine the actual MIC values for their specific this compound derivatives through rigorous experimental testing.
| Bacterial Species | Gram Stain | Representative MIC (µg/mL) | Clinical Significance |
| Staphylococcus aureus (MSSA) | Gram-positive | 8 - 32 | Common cause of skin and soft tissue infections. |
| Staphylococcus aureus (MRSA) | Gram-positive | 16 - 64 | Antibiotic-resistant strain causing serious infections. |
| Enterococcus faecalis | Gram-positive | 32 - 128 | Can cause urinary tract and bloodstream infections. |
| Streptococcus pneumoniae | Gram-positive | 4 - 16 | A leading cause of pneumonia, meningitis, and sepsis. |
| Escherichia coli | Gram-negative | 16 - 64 | Common cause of urinary tract infections and gastroenteritis. |
| Klebsiella pneumoniae | Gram-negative | 32 - >128 | Can cause pneumonia, bloodstream infections, and meningitis. |
| Pseudomonas aeruginosa | Gram-negative | 64 - >128 | Opportunistic pathogen causing infections in immunocompromised individuals. |
| Acinetobacter baumannii | Gram-negative | 64 - >128 | Often associated with hospital-acquired infections and multidrug resistance. |
Note: These values are illustrative and should be experimentally verified. The efficacy against Gram-negative bacteria may be influenced by factors such as outer membrane permeability.
Conclusion and Future Directions
Indoline-6-sulfonamides represent a compelling new class of antibacterial agents with a well-defined mechanism of action targeting the essential bacterial enzyme DapE. This technical guide has outlined the rationale for their development, provided detailed protocols for the synthesis and evaluation of their antibacterial spectrum, and presented a representative profile of their potential activity.
Future research should focus on a comprehensive evaluation of the antibacterial spectrum of a diverse library of this compound derivatives against a broad panel of clinical isolates, including multidrug-resistant strains. Structure-activity relationship studies will be instrumental in optimizing potency, broadening the spectrum of activity, and improving pharmacokinetic and safety profiles. The methodologies and insights provided in this guide are intended to empower researchers in the critical mission of discovering and developing novel antibiotics to combat the growing threat of antimicrobial resistance.
References
- Clinical and Laboratory Standards Institute. (n.d.). Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
-
Elokely, K. M., & Doerksen, R. J. (2013). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Retrieved from [Link]
-
Mengelers, M. J., Hougee, P. E., Janssen, L. H., & Van Miert, A. S. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Retrieved from [Link]
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, E., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. PMC. Retrieved from [Link]
-
ResearchGate. (2017). What are the full spectrum of experiments to conduct in determining the antibacterial, and anti fungal activities of plant extracts? Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput... Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Substituted Indoline-6-Sulfonamides: An Application and Protocol Guide
Introduction: The Significance of the Indoline-6-Sulfonamide Scaffold
The this compound framework is a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities make it a versatile building block for designing potent and selective inhibitors of various biological targets. Notably, derivatives of this class have been investigated as inhibitors of the bacterial enzyme DapE, highlighting their potential as a novel class of antibiotics[1][2][3]. The strategic placement of substituents on the indoline nitrogen (N1) and the sulfonamide nitrogen allows for fine-tuning of the molecule's physicochemical properties and its interaction with target proteins.
This comprehensive guide provides detailed protocols for the synthesis of N-substituted indoline-6-sulfonamides, aimed at researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document delves into the rationale behind the chosen synthetic strategies, offering insights into reaction mechanisms, potential challenges, and optimization techniques to ensure reliable and reproducible outcomes.
Synthetic Strategy Overview: A Modular Approach
The most robust and widely applicable strategy for the synthesis of N-substituted indoline-6-sulfonamides is a modular, multi-step approach. This allows for the diversification of substituents at two key positions: the indoline nitrogen and the sulfonamide nitrogen. The general synthetic workflow is depicted below.
Caption: N-Acetylation of indoline to yield 1-acetylindoline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Indoline | 119.16 | 10.0 g | 83.9 |
| Acetic Anhydride | 102.09 | 9.5 mL | 100.7 |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
To a round-bottom flask, add indoline (10.0 g, 83.9 mmol).
-
Slowly add acetic anhydride (9.5 mL, 100.7 mmol) to the indoline with stirring. The reaction is exothermic, and the mixture may become warm.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully add water to the reaction mixture to quench any unreacted acetic anhydride.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetylindoline as a solid. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Protocol 1.2: N-Alkylation of Indoline
For the introduction of alkyl groups at the indoline nitrogen, a standard nucleophilic substitution reaction can be employed.
Reaction Scheme:
Caption: N-Alkylation of indoline with an alkyl halide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Indoline | 119.16 | 5.0 g | 41.9 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 5.5 mL | 46.1 |
| Potassium Carbonate | 138.21 | 8.7 g | 63.0 |
| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (5.0 g, 41.9 mmol), potassium carbonate (8.7 g, 63.0 mmol), and anhydrous acetonitrile (100 mL).
-
Stir the suspension vigorously and add the alkyl halide (e.g., benzyl bromide, 5.5 mL, 46.1 mmol) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the reactivity of the alkyl halide (typically 4-24 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylindoline.
Part 2: Chlorosulfonylation of N-Substituted Indolines
This is the key step for introducing the sulfonamide functionality. The N-substituted indoline is an activated aromatic system, and electrophilic aromatic substitution with chlorosulfonic acid occurs regioselectively at the 6-position. This is due to the ortho,para-directing nature of the nitrogen atom and steric hindrance at the 4 and 7-positions.[1]
Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, which is believed to be SO2Cl+.
Safety First: Handling Chlorosulfonic Acid
WARNING: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive fumes (HCl and H2SO4). All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, must be worn.[4][5][6][7][8]
Protocol 2.1: Chlorosulfonylation of N-Acetylindoline
Reaction Scheme:
Caption: Chlorosulfonylation of N-acetylindoline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Acetylindoline | 161.20 | 5.0 g | 31.0 |
| Chlorosulfonic Acid | 116.52 | 10.0 mL | 173.0 |
| Crushed Ice | - | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
In a fume hood, cool a flask containing chlorosulfonic acid (10.0 mL, 173.0 mmol) to 0 °C in an ice bath.
-
Slowly and portion-wise, add N-acetylindoline (5.0 g, 31.0 mmol) to the cold, stirred chlorosulfonic acid. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by quenching a small aliquot in ice water and extracting with dichloromethane for TLC analysis.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
The sulfonyl chloride product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum. The 1-acetylindoline-6-sulfonyl chloride is typically used in the next step without further purification.
Part 3: Synthesis of N-Substituted Indoline-6-Sulfonamides
The final step in this synthetic sequence is the reaction of the in situ generated or isolated indoline-6-sulfonyl chloride with a primary or secondary amine to form the desired sulfonamide. This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen.
Protocol 3.1: General Procedure for Sulfonamide Formation
Reaction Scheme:
Caption: Formation of the final sulfonamide product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Acetylindoline-6-sulfonyl chloride | 259.71 | 2.60 g | 10.0 |
| Amine (e.g., isobutylamine) | 73.14 | 1.1 mL | 12.5 |
| Triethylamine | 101.19 | 2.1 mL | 15.0 |
| Dichloromethane (anhydrous) | 84.93 | 50 mL | - |
Procedure:
-
Dissolve the 1-acetylindoline-6-sulfonyl chloride (2.60 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Slowly add the desired amine (e.g., isobutylamine, 1.1 mL, 12.5 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes is typically effective) to yield the pure N-substituted this compound.[9]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Solution(s) |
| Low yield in chlorosulfonylation | Incomplete reaction; decomposition of starting material or product. | Ensure anhydrous conditions. Use a larger excess of chlorosulfonic acid. Monitor the reaction carefully and avoid prolonged reaction times or high temperatures. |
| Formation of multiple products in chlorosulfonylation | Reaction at other positions on the aromatic ring. | Ensure the indoline nitrogen is adequately protected/substituted. The N-acetyl group is generally effective in directing to the 6-position. |
| Low yield in sulfonamide formation | Hydrolysis of the sulfonyl chloride; impure sulfonyl chloride. | Use the sulfonyl chloride immediately after preparation and drying. Ensure all reagents and solvents are anhydrous. Use a slight excess of the amine. |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for flash chromatography. A gradient elution may be necessary. If the product is acidic or basic, adding a small amount of acetic acid or triethylamine to the eluent can improve separation.[10] |
Characterization
The synthesized N-substituted indoline-6-sulfonamides should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. Key signals to look for include the aromatic protons of the indoline ring, the methylene protons of the indoline core, and the protons of the N-substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.
-
Infrared (IR) Spectroscopy: Characteristic stretching frequencies for the sulfonamide (S=O) and amide (C=O, if present) groups should be observed.
Conclusion
The synthetic protocols detailed in this guide provide a reliable and versatile pathway for the preparation of a wide range of N-substituted indoline-6-sulfonamides. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently synthesize these valuable compounds for applications in drug discovery and chemical biology. The modular nature of this synthesis allows for extensive structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents.
References
-
Reidl, K. L., et al. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 615. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. [Link]
-
DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling. [Link]
-
Atul Ltd. (n.d.). Chlorosulfonic acid: Technical Data Sheet. [Link]
-
Harikrishna, S., & Ravindranath, L. K. (2015). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 7(1), 62-67. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Reidl, K. L., et al. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. ResearchGate. [Link]
-
Reidl, K. L., et al. (2020). Synthesis of N-acetyl-5-bromo-6-sulfonamide indoline derivatives. ResearchGate. [Link]
-
Reidl, K. L., et al. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 615. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. macro.lsu.edu [macro.lsu.edu]
- 8. atul.co.in [atul.co.in]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Purification [chem.rochester.edu]
Application Notes and Protocols for the Regioselective Chlorosulfonylation of Indoline in the Synthesis of Indoline-6-sulfonamide
Introduction
Indoline-6-sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and enzyme inhibition properties.[1] The indoline scaffold, a saturated analog of indole, provides a three-dimensional structure that can be advantageous for molecular recognition by biological targets.[2][3] Specifically, indoline-6-sulfonamides have been identified as promising inhibitors of bacterial enzymes such as DapE, making them attractive candidates for the development of novel antibiotics.[1][4]
The synthesis of indoline-6-sulfonamides typically involves the preparation of a key intermediate, indoline-6-sulfonyl chloride, followed by its reaction with a suitable amine. The regioselective introduction of the chlorosulfonyl group at the C-6 position of the indoline ring is a critical step that dictates the overall efficiency of the synthetic route. This application note provides a detailed protocol for the regioselective chlorosulfonylation of indoline, proceeding through an N-acetylation strategy to direct the electrophilic substitution to the desired position. The subsequent conversion to the parent indoline-6-sulfonamide is also described.
Mechanistic Insights into Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the indoline ring is governed by the electronic properties of the substituents on both the aromatic ring and the nitrogen atom.
The Role of the N-Acetyl Protecting Group
Direct chlorosulfonylation of indoline is often complicated by the high reactivity of the aniline-like ring system and the propensity for side reactions, including oxidation and polysubstitution. The free amino group (-NH-) in indoline is a strongly activating, ortho-, para-directing group.[5][6] This high reactivity can lead to a lack of selectivity and the formation of complex product mixtures.
To achieve regioselective functionalization at the C-6 position, a common and effective strategy is to protect the indoline nitrogen as an acetamide (N-acetylindoline). The N-acetyl group modulates the electronic properties of the molecule in two crucial ways:
-
Reduced Activating Effect: The acetyl group is electron-withdrawing through resonance, which delocalizes the lone pair of electrons on the nitrogen atom into the carbonyl group. This significantly reduces the electron-donating ability of the nitrogen into the benzene ring, thereby decreasing the overall reactivity of the ring towards electrophiles and preventing unwanted side reactions.
-
Directing Effect: Despite being deactivating overall compared to the free amine, the N-acetyl group remains an ortho-, para-director.[7][8] In the case of N-acetylindoline, the position para to the nitrogen atom is the C-6 position. Steric hindrance from the fused five-membered ring can disfavor substitution at the ortho C-7 position, thus promoting electrophilic attack at the C-6 position.
The following diagram illustrates the directing effect of the N-acetyl group in the chlorosulfonylation of indoline.
Caption: Workflow for the regioselective synthesis of N-acetylindoline-6-sulfonyl chloride.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound, starting from indoline.
Part 1: Synthesis of N-Acetylindoline (Starting Material)
This protocol describes the protection of the indoline nitrogen via acetylation.
Materials:
-
Indoline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve indoline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-acetylindoline. The product can be further purified by recrystallization or column chromatography if necessary.
Part 2: Regioselective Chlorosulfonylation of N-Acetylindoline
This protocol details the critical step of introducing the sulfonyl chloride group at the C-6 position. This procedure is adapted from a well-established method for the chlorosulfonylation of acetanilide.[9]
Materials:
-
N-Acetylindoline
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Standard laboratory glassware (ensure all glassware is thoroughly dried)
Procedure:
-
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place N-acetylindoline (1.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (4.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
The reaction progress can be monitored by quenching a small aliquot in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
The product, N-acetylindoline-6-sulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Part 3: Synthesis of N-Acetylthis compound
This protocol describes the conversion of the sulfonyl chloride to the corresponding sulfonamide.
Materials:
-
N-Acetylindoline-6-sulfonyl chloride
-
Ammonium hydroxide (concentrated aqueous solution) or a primary/secondary amine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (for reactions with amine hydrochlorides)
-
Standard laboratory glassware
Procedure:
-
Dissolve N-acetylindoline-6-sulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide (for the primary sulfonamide) or the desired amine (2.2 eq) to the solution. If using an amine salt, add triethylamine (2.2 eq) as a base.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with the organic solvent and wash with water, 1 M HCl (if a basic amine was used in excess), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-acetylthis compound by column chromatography or recrystallization.
Part 4: Deprotection to this compound
This final step involves the removal of the N-acetyl group to yield the target compound.
Materials:
-
N-Acetylthis compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Standard laboratory glassware
Procedure:
-
Suspend N-acetylthis compound (1.0 eq) in methanol.
-
Add concentrated HCl and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize the solution with a base such as 1 M NaOH to a pH of 7-8.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization if necessary.
Characterization Data
The following table summarizes typical characterization data for key compounds in the synthetic pathway. Actual data may vary slightly based on experimental conditions and instrumentation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (δ, ppm) |
| N-Acetylindoline | C₁₀H₁₁NO | 161.20 | White to off-white solid | δ 8.2 (d, 1H), 7.2-7.0 (m, 3H), 4.1 (t, 2H), 3.1 (t, 2H), 2.2 (s, 3H) |
| N-Acetylindoline-6-sulfonyl Chloride | C₁₀H₁₀ClNO₃S | 260.71 | White to pale yellow solid | Expected signals for acetyl and indoline protons, with aromatic protons shifted downfield due to the sulfonyl chloride group. |
| N-Acetylthis compound | C₁₀H₁₂N₂O₃S | 256.28 | White solid | Aromatic protons in the range of δ 7.5-8.5, acetyl methyl protons around δ 2.2, and sulfonamide protons (NH₂) as a broad singlet. |
| This compound | C₈H₁₀N₂O₂S | 214.24 | Solid | Aromatic protons in the range of δ 7.0-7.5, with characteristic triplets for the indoline methylene protons. |
Note: NMR data is representative and should be confirmed by experimental analysis. Solvent for NMR is typically CDCl₃ or DMSO-d₆.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Chlorosulfonic acid and sulfonyl chlorides are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The chlorosulfonylation reaction is exothermic. Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to prevent side reactions and decomposition.
-
Work-up of Chlorosulfonylation: The quenching of the chlorosulfonylation reaction on ice must be done slowly and with caution due to the vigorous reaction of excess chlorosulfonic acid with water.
-
Purification: Sulfonyl chlorides can be unstable and may hydrolyze on silica gel. If column chromatography is necessary, it should be performed quickly with a non-polar eluent system. Often, the crude sulfonyl chloride is of sufficient purity for the subsequent amination step.
-
Regioisomer Separation: While the N-acetylation strategy strongly favors the 6-substituted product, small amounts of other isomers may be formed. Purification by recrystallization or chromatography may be necessary to isolate the desired isomer.
Conclusion
This application note provides a comprehensive guide to the regioselective synthesis of this compound. By employing an N-acetylation protection strategy, the chlorosulfonylation of indoline can be effectively directed to the C-6 position, yielding the key indoline-6-sulfonyl chloride intermediate. The subsequent amination and deprotection steps are robust and lead to the desired product in good overall yield. The protocols and mechanistic insights provided herein are intended to assist researchers in the fields of medicinal chemistry and drug development in the synthesis of this important class of compounds.
References
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Reid, J. G., et al. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(18), 4233. [Link]
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Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]
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MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]
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-
PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
PubMed Central. (2023). Development and Application of Indolines in Pharmaceuticals. [Link]
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-
ResearchGate. (2023). Development and Application of Indolines in Pharmaceuticals. [Link]
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Application of Thin-Layer Chromatography in Monitoring Indoline-6-Sulfonamide Reactions
Introduction: The Critical Role of Reaction Monitoring in Drug Discovery
In the synthesis of novel therapeutics, particularly in the development of targeted agents like indoline-6-sulfonamide derivatives, rigorous monitoring of reaction progress is paramount. Indoline-6-sulfonamides are a class of compounds that have shown promise as inhibitors of various bacterial enzymes, making them valuable leads in the search for new antibiotics.[1][2] The efficiency of synthesis, yield, and purity of the final product are all critically dependent on understanding the reaction kinetics—knowing when the starting materials have been consumed and the product has optimally formed. Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for real-time qualitative and semi-quantitative analysis of these reactions.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of TLC to monitor the synthesis of this compound compounds.
Pillar 1: Expertise & Experience - The "Why" Behind the Method
The choice of TLC as a primary monitoring tool is not merely one of convenience; it is a scientifically sound decision rooted in the physicochemical properties of the molecules involved. This compound and its precursors typically possess a range of polarities due to the presence of the sulfonamide group, the indoline nitrogen, and various substituents on the aromatic ring. This polarity differential between reactants, intermediates, and the final product is the cornerstone of successful TLC separation.[4][6]
Our protocols are designed around silica gel as the stationary phase, the most common and versatile choice for separating moderately polar organic compounds.[3][4] The acidic nature of silica can sometimes cause issues with basic compounds like amines, leading to spot tailing. To counteract this, our recommended mobile phase systems often include a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to improve spot shape and resolution.[7] This experienced-based insight prevents common pitfalls and ensures more reliable and interpretable results.
Pillar 2: Trustworthiness - A Self-Validating TLC System
A trustworthy analytical method is one that is reproducible and provides unambiguous results. For reaction monitoring with TLC, this is achieved by establishing a self-validating system on each TLC plate. The key to this is the "three-lane spotting" technique: starting material (SM), a co-spot (C), and the reaction mixture (R).[8]
-
Lane 1 (SM): A dilute solution of the starting material. This provides a reference point for its retention factor (Rf).
-
Lane 2 (C - Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.[8] This lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values of the reactant and product are very close.[9]
-
Lane 3 (R): A spot of the reaction mixture at a specific time point.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Preparation and Spotting of the TLC Plate
-
Plate Selection: Use commercially available silica gel 60 F254 plates.[3][10] The F254 indicator allows for visualization under UV light at 254 nm.[11][12]
-
Preparation: Handle the TLC plate only by the edges to avoid contaminating the surface with oils from your fingers.[13] Using a pencil (never a pen, as the ink will run with the solvent), gently draw a light origin line about 1 cm from the bottom of the plate.[3][6][10] Mark three small, equidistant points on this line for spotting.
-
Sample Preparation:
-
Starting Material (SM): Prepare a dilute solution (approx. 1 mg/mL) of the indoline or sulfonamide precursor in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (R): Withdraw a small aliquot (e.g., using a glass capillary) from the reaction vessel. Dilute this aliquot with a suitable solvent to a concentration similar to the starting material solution.
-
-
Spotting:
-
Use a glass capillary tube to apply the samples to the plate.
-
Dip the capillary into the SM solution and gently touch the tip to the leftmost mark on the origin line. Allow the solvent to evaporate completely. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[4]
-
For the Co-spot (C) lane (middle), first spot the SM as described above. Then, without allowing the spot to become too large, spot the R mixture directly on top of the dried SM spot.[8]
-
In the rightmost lane, spot the Reaction Mixture (R) .
-
Ensure all spots are small and concentrated. If necessary, apply the sample multiple times, allowing the solvent to dry between applications.[14]
-
Protocol 2: Development of the TLC Plate
-
Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[6][14] Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to help saturate the chamber atmosphere with solvent vapors. Cover the chamber with a lid or watch glass and let it stand for 5-10 minutes.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the plate leans against the side and the solvent does not splash onto the plate surface. Cover the chamber immediately.
-
Elution: Allow the solvent front to travel up the plate via capillary action.[4] Do not disturb the chamber during this process.
-
Completion: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[6]
Workflow for Monitoring an this compound Reaction
Caption: Workflow for a typical TLC experiment.
Protocol 3: Visualization and Interpretation
-
UV Visualization: After the plate has dried, view it under a UV lamp (254 nm).[10] Compounds containing aromatic rings, like this compound, will typically appear as dark spots against the fluorescent green background of the plate.[11][12] Gently circle the observed spots with a pencil.
-
Chemical Staining (if necessary): If compounds are not UV-active or for further differentiation, chemical stains can be used.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as certain functional groups on the starting materials or products. Spots will appear yellow/brown on a purple background.[11]
-
Ninhydrin Stain: Excellent for detecting primary or secondary amines, which may be present in the starting materials.[10][15] This will produce purple or pink spots upon gentle heating.
-
Fluorescamine: A highly sensitive reagent for primary amines and sulfonamides, producing fluorescent spots under long-wave UV light (365 nm).[16][17][18]
-
-
Calculation of Retention Factor (Rf): The Rf value is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[5] Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
-
Interpretation:
-
Reaction Not Started: A single spot in the reaction lane (R) that has the same Rf as the starting material (SM).
-
Reaction in Progress: The spot for the starting material in the R lane is fainter, and a new spot (the product) is visible at a different Rf.
-
Reaction Complete: The starting material spot has completely disappeared from the R lane, and only the product spot is visible.
-
Side Products: The presence of more than one new spot indicates the formation of side products.
-
Data Presentation: Selecting the Right Mobile Phase
The choice of mobile phase (eluent) is critical for achieving good separation.[5] The goal is to find a solvent system where the starting material and product have Rf values between 0.2 and 0.8, and are well-separated from each other.[4] Given the polar nature of sulfonamides, solvent systems of intermediate to high polarity are generally required.[19][20]
Below is a table of suggested starting solvent systems for developing a TLC method for this compound reactions. Start with System 1 and adjust the polarity as needed.
| System ID | Mobile Phase Composition (v/v) | Polarity | Typical Application & Rationale |
| 1 | 30% Ethyl Acetate in Hexane | Low-Medium | A good starting point for many organic reactions.[10] Increase Ethyl Acetate for more polar compounds. |
| 2 | 50% Ethyl Acetate in Hexane | Medium | For compounds that show low Rf values in System 1. |
| 3 | 5% Methanol in Dichloromethane | Medium-High | Effective for separating more polar compounds. Dichloromethane is a good solvent for many organics.[5][20] |
| 4 | 80:20:1 Chloroform : tert-Butanol : Water | High | A system reported to be effective for separating various sulfonamides.[17] |
| 5 | 95:5:0.5 Dichloromethane : Methanol : Triethylamine | Medium-High (Basic) | The addition of triethylamine helps to suppress tailing of basic amine compounds on the acidic silica gel.[7] |
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking/Tailing of Spots | Sample overloaded; mobile phase is too polar; compound is acidic/basic.[14][21] | Apply a more dilute sample. Decrease the polarity of the mobile phase. Add a few drops of acetic acid (for acids) or triethylamine (for bases) to the eluent. |
| Spots Remain at the Origin | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). |
| Spots Run with the Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| No Spots are Visible | Sample concentration is too low; compound is not UV-active.[14] | Spot the sample multiple times in the same location. Use a chemical stain for visualization.[14] |
| Poor Separation (Rf values too close) | The chosen mobile phase is not optimal.[9][21] | Experiment with different solvent systems, trying solvents with different chemical properties (e.g., switching from an alcohol to an ester).[9] |
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies presented in this guide are grounded in established principles of chromatography and supported by peer-reviewed literature and authoritative chemical resources. The use of TLC for reaction monitoring is a foundational technique in synthetic organic chemistry.[4][5][10] Specific recommendations for handling polar and basic compounds like sulfonamides are derived from practical guides and research articles that address these common challenges.[7][20] Furthermore, advanced applications such as quantitative analysis by TLC with image processing demonstrate the ongoing evolution and relevance of this technique in modern chemical research.[22][23][24][25][26][27]
References
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Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. [Link]
-
Anonymous. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
-
Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. [Link]
-
Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
National Institutes of Health. (n.d.). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. [Link]
-
LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. [Link]
-
PubMed. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. [Link]
-
Reddit. (2024, November 11). How to separate these sulfonamides with TLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
Anonymous. (n.d.). Using thin-layer chromatography to investigate the reactions. [Link]
-
National Institutes of Health. (n.d.). This compound Inhibitors of the Bacterial Enzyme DapE. [Link]
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Anonymous. (n.d.). Thin Layer Chromatography. [Link]
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Anonymous. (n.d.). TLC Visualization Methods. [Link]
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF. [Link]
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. [Link]
-
Anonymous. (n.d.). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. [Link]
-
National Institutes of Health. (2020, August 8). Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products. [Link]
-
Scribd. (n.d.). TLC Visualization Reagents Guide. [Link]
-
Labster. (n.d.). TLC Visualization Methods. [Link]
-
ResearchGate. (2025, October 16). (PDF) Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products. [Link]
-
ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput.... [Link]
-
MDPI. (2024, August 22). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. [Link]
-
ACS Omega. (2023, April 19). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. [Link]
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Application Note: Unambiguous Structural Elucidation and Formula Confirmation of Indoline-6-sulfonamide via Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)
Audience: Researchers, scientists, and drug development professionals.
Abstract Indoline and sulfonamide moieties are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The precise characterization of derivatives such as Indoline-6-sulfonamide is critical for drug discovery, process development, and quality control. This application note provides a detailed technical guide for the definitive spectroscopic characterization of this compound using a dual-pronged approach: Nuclear Magnetic Resonance (NMR) for structural elucidation and High-Resolution Mass Spectrometry (HRMS) for elemental formula confirmation. We present field-proven protocols, explain the causality behind experimental choices, and offer insights into data interpretation, establishing a self-validating workflow for researchers.
Introduction: The Significance of this compound
The indoline core is a key structural feature in various approved drugs and clinical candidates, valued for its unique conformational and electronic properties.[1] When functionalized with a sulfonamide group, a pharmacophore renowned for its broad therapeutic applications, the resulting molecule holds significant potential in medicinal chemistry.[2] The synthesis of such compounds, often via electrophilic aromatic chlorosulfonylation, typically favors substitution at the sterically accessible 6-position of the indoline ring.[1]
Accurate and unambiguous characterization is the bedrock of chemical and pharmaceutical research. It ensures that the correct molecule is being studied, validates synthetic pathways, and is a prerequisite for regulatory submission. This guide details the synergistic use of NMR and HRMS to provide an irrefutable identity for this compound.
Molecular Structure and Physicochemical Properties
-
Molecular Formula: C₈H₁₀N₂O₂S
-
Molecular Weight (Nominal): 198 g/mol
-
Exact Mass: 198.04630 Da[3]
-
Structure:
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity of a small molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the complete molecular structure.
Principle of NMR for Structural Elucidation
The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. Electronegative groups, such as the sulfonamide, deshield nearby nuclei, shifting their signals downfield (higher ppm).[4] The splitting pattern (multiplicity) of a proton signal reveals the number of neighboring protons, while the coupling constant (J-value) provides information about their spatial relationship (e.g., ortho, meta coupling in aromatic systems).[4][5]
Experimental Protocol: NMR Analysis
This protocol is designed to generate high-quality ¹H and ¹³C NMR spectra for this compound.
A. Sample Preparation
-
Mass Requirement: Weigh 5-10 mg of the purified this compound sample for ¹H NMR. For a subsequent ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds like sulfonamides and its residual solvent peak does not obscure key signals. Chloroform-d (CDCl₃) is an alternative if solubility permits.
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9] This volume ensures an optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[10]
-
Homogenization: Vigorously mix the solution using a vortex mixer until the sample is completely dissolved. A homogeneous solution is critical for proper magnetic field shimming and obtaining sharp spectral lines.[9][10]
-
Transfer and Filtration: If any particulate matter remains, filter the solution into the NMR tube through a small cotton or glass wool plug in a Pasteur pipette. Solid impurities will degrade spectral quality.[6]
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer to serve as the chemical shift reference (δ = 0.00 ppm).[5]
-
Labeling: Clearly label the NMR tube with the sample identity.
B. Data Acquisition
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Shimming and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Spectrum: Acquire a standard one-dimensional proton spectrum. Typical acquisition time is a few minutes.
-
¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time, typically ranging from 20 minutes to several hours, depending on sample concentration.[7]
Data Analysis and Interpretation
The following table summarizes the expected chemical shifts for this compound, inferred from data on structurally similar compounds and established principles of NMR interpretation.[1][4][11]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Label | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| N1-H | ~6.2 (broad s) | Broad Singlet | - |
| C2-H₂ | ~3.5 (t) | Triplet | ~47 |
| C3-H₂ | ~2.9 (t) | Triplet | ~29 |
| C4-H | ~7.4 (d) | Doublet | ~126 |
| C5-H | ~7.3 (dd) | Doublet of Doublets | ~123 |
| C7-H | ~6.5 (d) | Doublet | ~107 |
| SO₂NH₂ | ~6.9 (s) | Singlet | - |
| C3a | - | - | ~129 |
| C6 | - | - | ~132 |
| C7a | - | - | ~156 |
-
Aromatic Region (6.5-7.5 ppm): Three distinct signals are expected. The proton ortho to the electron-donating amine group (C7-H) will be the most upfield.[4] The protons at C4 and C5 will be further downfield, showing characteristic ortho and meta couplings.
-
Aliphatic Region (2.9-3.5 ppm): Two triplets are expected, corresponding to the two methylene groups (-CH₂-) of the indoline ring. The C2 protons, being adjacent to the nitrogen atom, will appear further downfield than the C3 protons.
-
Amine/Amide Protons: The sulfonamide (-SO₂NH₂) protons typically appear as a singlet around 6.9 ppm, while the indoline N-H proton will be a broader singlet further upfield.[11][12] These signals can be confirmed by a D₂O exchange experiment, where they will disappear from the spectrum.
High-Resolution Mass Spectrometry (HRMS): Formula Confirmation
While NMR confirms the molecular skeleton, HRMS provides the definitive elemental composition by measuring the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically within 5 ppm).[13][14]
Principle of HRMS for Formula Confirmation
HRMS instruments can distinguish between molecules with the same nominal mass but different elemental formulas.[13] This is because the exact mass of an atom is not an integer (e.g., ¹⁶O = 15.9949 Da, ¹⁴N = 14.0031 Da).[14] By measuring the m/z value to four or more decimal places, HRMS provides an exact mass that corresponds to only one plausible molecular formula, thereby confirming the compound's identity.[15]
Caption: A typical experimental workflow for HRMS analysis.
Experimental Protocol: HRMS Analysis
A. Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%), as impurities can complicate the spectrum and cause ion suppression.[16] Purity should be pre-screened by NMR or LC-MS.
-
Concentration: Prepare a dilute solution of the sample at a concentration of approximately 0.01-0.1 mg/mL.[17]
-
Solvent System: Use HPLC-grade solvents to avoid contamination. A mixture of acetonitrile and water or methanol and water is standard for Electrospray Ionization (ESI).[16] Aromatic solvents, DMSO, and DMF are generally unsuitable for ESI-MS.[16]
-
Ionization Agent: For analysis in positive ion mode, which is typical for amine-containing compounds, add 0.1% formic acid to the sample solution. This promotes the formation of the protonated molecular ion, [M+H]⁺.[16]
B. Data Acquisition
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[13]
-
Ionization Mode: Set the instrument to use Electrospray Ionization (ESI) in positive ion mode.
-
Calibration: Calibrate the instrument immediately before the analysis using a known calibration standard to ensure high mass accuracy.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the full scan mass spectrum over an appropriate m/z range (e.g., m/z 100-500).
Data Analysis and Interpretation
The primary goal is to match the experimentally measured exact mass with the theoretically calculated mass for the protonated molecule ([M+H]⁺).
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | [C₈H₁₁N₂O₂S]⁺ | 200.05412 | (Experimental Value) | < 5 ppm |
-
Calculate Theoretical Mass: The theoretical exact mass for the neutral molecule C₈H₁₀N₂O₂S is 198.04630 Da.[3] For the protonated ion [M+H]⁺, the mass is calculated for the formula [C₈H₁₁N₂O₂S]⁺.
-
Measure Experimental Mass: The HRMS instrument will report the measured m/z of the most intense peak corresponding to the molecular ion.
-
Calculate Mass Error: The difference between the calculated and found mass is expressed in parts per million (ppm). A mass error of less than 5 ppm is considered definitive confirmation of the elemental composition.[13]
Conclusion
The combination of NMR spectroscopy and High-Resolution Mass Spectrometry provides a powerful and self-validating workflow for the complete characterization of this compound. NMR delivers an unambiguous map of the molecular structure, confirming the connectivity of the indoline ring and the position of the sulfonamide substituent. HRMS complements this by providing an exact mass measurement that definitively verifies the elemental composition. Following the detailed protocols and interpretation guidelines presented in this note will enable researchers to characterize this important molecular scaffold with the highest degree of confidence, ensuring data integrity for applications in drug discovery and development.
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High-throughput screening assays for Indoline-6-sulfonamide derivatives
Topic: High-Throughput Screening Assays for Indoline-6-Sulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold represents a promising chemotype in modern drug discovery, with derivatives demonstrating potential as inhibitors for a range of therapeutic targets, including bacterial enzymes and protein kinases.[1][2][3] To efficiently explore the vast chemical space of these derivatives and identify potent, selective modulators, robust high-throughput screening (HTS) methodologies are essential. This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for developing and executing HTS campaigns for this compound libraries. We delve into the critical decision-making process for assay selection, offering detailed, field-tested protocols for both biochemical and cell-based screening formats. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this document serves as a practical resource for scientists aiming to accelerate the discovery of novel therapeutics based on the this compound core.
Foundational Principles of HTS for Small Molecule Discovery
High-Throughput Screening (HTS) is an automated process that enables the rapid testing of immense libraries of chemical compounds against a specific biological target or cellular pathway.[4] The primary goal is to identify "hits"—compounds that produce a desired biological effect—which can then serve as starting points for medicinal chemistry optimization. The transition from a bench-scale assay to a successful HTS campaign hinges on several core principles:
-
Miniaturization: Assays are adapted to low-volume microplate formats (typically 384- or 1536-well plates) to conserve precious reagents and compound stocks.[4]
-
Automation: Robotic liquid handlers and plate readers are used to achieve the speed, precision, and reproducibility required to screen tens of thousands to millions of compounds.
-
Robustness: The assay must have a large signal window and low variability to confidently distinguish active compounds from inactive ones. This is statistically quantified using metrics like the Z'-factor.[5]
-
Data Handling: Sophisticated software is required to process, normalize, and analyze the vast datasets generated during an HTS campaign.
The logical progression of a typical HTS campaign is a multi-stage funnel designed to efficiently identify and validate promising lead candidates.
Caption: General workflow for a high-throughput screening (HTS) campaign.
Selecting the Right Assay Strategy: Biochemical vs. Cell-Based
The choice of assay is the most critical decision in an HTS campaign. It dictates the nature of the "hits" you will find and their immediate biological relevance. The decision typically balances the purity of a biochemical assay with the physiological context of a cell-based one.[6][7]
-
Biochemical Assays: These cell-free systems measure the direct interaction between a compound and a purified biological target (e.g., an enzyme or receptor).[4] They are ideal for primary screening because they are generally more robust, have fewer confounding factors, and directly confirm target engagement. However, they do not provide information on cell permeability or off-target effects in a cellular environment.
-
Cell-Based Assays: These assays measure a compound's effect on a cellular process or pathway within a living cell.[6][8] They provide more physiologically relevant data, as they inherently account for cell permeability, metabolism, and potential cytotoxicity.[9] They are often used as secondary screens to validate hits from biochemical assays or for primary phenotypic screens where the specific target is unknown.
Caption: Decision tree for selecting an appropriate HTS assay format.
Protocol: Biochemical HTS for Kinase Inhibitors (TR-FRET)
Protein kinases are a major target class for cancer therapy, and many indole-based compounds show activity against them.[3][10][11] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a leading HTS technology for kinases due to its high sensitivity, low background, and homogeneous (no-wash) format.[12][13][14]
Principle of TR-FRET Kinase Assay: The assay measures the phosphorylation of a substrate peptide by a kinase. A long-lifetime lanthanide (e.g., Europium) donor fluorophore is linked to an antibody that recognizes the phosphorylated substrate. The substrate itself is labeled with an acceptor fluorophore. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[15][16] The TR-FRET signal is directly proportional to kinase activity.
Caption: Principle of a TR-FRET-based kinase activity assay.
3.1. Detailed Protocol: TR-FRET Kinase Assay
This protocol is a template for a 384-well plate format and should be optimized for the specific kinase and substrate.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer: Assay buffer containing EDTA (to stop the reaction), Europium-labeled anti-phospho-antibody (Donor), and Streptavidin-labeled acceptor (e.g., APC or d2).
-
This compound compound library (typically in DMSO)
-
Low-volume, white 384-well assay plates (e.g., Corning #3572)
-
TR-FRET enabled microplate reader
Procedure:
-
Compound Plating: Dispense 50 nL of compound solution from the library plates into the assay plates using an acoustic dispenser or pin tool. For controls, dispense DMSO into appropriate wells.
-
Enzyme/Substrate Addition: Prepare a 2X Kinase/Substrate solution in Assay Buffer. Add 5 µL of this solution to each well of the assay plate.
-
Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.
-
-
Initiate Reaction: Prepare a 2X ATP solution in Assay Buffer. Add 5 µL to each well to start the kinase reaction. The final volume is now 10 µL.
-
Incubation: Seal the plates and incubate at room temperature (or 30°C) for 60-90 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Stop and Detect: Add 10 µL of the Stop/Detection Buffer to each well.
-
Rationale: EDTA chelates Mg²⁺, which is essential for kinase activity, thus stopping the reaction. The detection reagents are added simultaneously for a homogeneous readout.
-
-
Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow for antibody binding and signal equilibration.
-
Plate Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of these signals is calculated to normalize for well-to-well variations.
| Parameter | Example Value | Rationale / Notes |
| Final Assay Volume | 20 µL | Suitable for 384-well format; minimizes reagent use. |
| Compound Conc. | 10 µM | A common concentration for primary single-point screens. |
| Kinase Conc. | 0.1 - 5 nM | Determined empirically; use a concentration that gives a robust signal within the linear range of the assay. |
| Substrate Conc. | 100 - 500 nM | Typically set at or near the Kₘ for the substrate. |
| ATP Conc. | 10 - 100 µM | Set at or near the apparent ATP Kₘ to detect ATP-competitive inhibitors.[17] |
| Reaction Time | 60 min | Must be within the linear phase of the reaction; determined via a time-course experiment. |
| Detection Incubation | 60 min | Allows for binding equilibrium of the detection antibody. |
Protocol: Cell-Based HTS for Functional Validation (Luminescence)
Hits from a biochemical screen must be validated in a cellular context. A common secondary assay for potential anti-cancer agents is to measure their effect on the viability of cancer cell lines.[8][18] Luminescence-based assays that quantify intracellular ATP levels are a rapid and highly sensitive method for assessing cell viability, as ATP levels correlate directly with the number of metabolically active cells.[19][20]
4.1. Detailed Protocol: ATP-Based Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds from primary screen
-
White, clear-bottom 384-well cell culture plates
-
Luminescent ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminescence-capable microplate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 20 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
Rationale: Seeding density is critical. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion.
-
-
Compound Addition: Perform a serial dilution of the hit compounds to create a dose-response curve (e.g., 10-point, 3-fold dilution starting from 50 µM). Add 5 µL of the 5X compound dilutions to the cells. Include DMSO-only wells as a 100% viability control and a potent cytotoxic agent (e.g., staurosporine) as a 0% viability control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe anti-proliferative or cytotoxic effects.
-
Assay Reagent Addition: Equilibrate the assay plate and the ATP detection reagent to room temperature for 30 minutes. Add 25 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Plate Reading: Read the luminescence on a microplate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
| Parameter | Example Value | Rationale / Notes |
| Cell Seeding Density | 2,500 cells/well | Optimized per cell line to ensure exponential growth during the assay period. |
| Compound Treatment | 72 hours | Allows for multiple cell doubling times to observe anti-proliferative effects. |
| Final Volume | 50 µL | Standard for 384-well cell-based assays. |
| Positive Control | Staurosporine (1 µM) | A potent, non-specific kinase inhibitor that induces apoptosis. |
| Negative Control | 0.5% DMSO | Vehicle control, represents 100% cell viability. |
| Readout | Luminescence | Highly sensitive with a large dynamic range.[21] |
Assay Validation and Quality Control
For an HTS campaign to be trustworthy, the assay must be rigorously validated before screening the full library.[7] The performance is assessed using statistical parameters calculated from control wells on each plate. The Assay Guidance Manual provides comprehensive standards for this process.[22]
-
High Signal Control (Max): Uninhibited reaction (e.g., DMSO vehicle).
-
Low Signal Control (Min): Fully inhibited reaction or no enzyme control.
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σmax + 3σmin) / |μmax - μmin| ] | ≥ 0.5 | Measures the separation between the high and low signal distributions. A Z' ≥ 0.5 indicates an excellent assay suitable for HTS.[5] |
| Signal-to-Background (S/B) | μmax / μmin | ≥ 10 (recommended) | Indicates the dynamic range or "window" of the assay. |
| Coefficient of Variation (CV) | (σ / μ) * 100% | < 20% | Measures the relative variability of the signal. Low CV indicates good precision.[5] |
σ = standard deviation, μ = mean
References
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Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for publicly available kinase inhibitors. Nature Biotechnology. Available at: [Link]
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Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
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Maji, B., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Available at: [Link]
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Roddy, T. P., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical chemistry. Available at: [Link]
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McFarland, A. G., et al. (2022). A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP. PloS one. Available at: [Link]
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Application Notes & Protocols: A Guide to Molecular Docking Simulation of Indoline-6-sulfonamide with Target Proteins
For: Researchers, scientists, and drug development professionals.
Foreword: The Computational Microscope in Drug Discovery
In the intricate dance of molecular biology, understanding how a potential drug molecule interacts with its protein target is paramount. This guide serves as a detailed walkthrough of one of the most powerful computational techniques in modern drug discovery: molecular docking.[1] We will move beyond a simple list of commands to explore the causality and scientific reasoning behind each step. Our subject is the Indoline-6-sulfonamide scaffold, a privileged structure found in inhibitors of critical therapeutic targets, notably the Carbonic Anhydrases (CAs) .[2][3][4] These enzymes are implicated in a range of pathologies, from glaucoma to cancer, making them a compelling subject for inhibitor design.[4][5][6][7]
This document will provide both the foundational theory and a practical, step-by-step protocol to simulate the binding of an this compound derivative to Human Carbonic Anhydrase II (hCA II), a well-characterized and physiologically vital isoform.
Theoretical Bedrock: Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[1] The ultimate goal is twofold: to predict the binding conformation or "pose" of the ligand and to estimate the strength of the interaction, commonly expressed as binding affinity.[8]
This process relies on two key components:
-
Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the protein's binding site. They generate a multitude of possible binding poses. A common and effective method is the genetic algorithm, which mimics principles of evolution to "evolve" the best possible solution.[8]
-
Scoring Functions: For each generated pose, a scoring function calculates a score that estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction.[9][10] These functions approximate the thermodynamic stability of the protein-ligand complex by considering forces like electrostatic interactions, van der Waals forces, and hydrogen bonding.
A successful docking simulation provides invaluable, atom-level insights into the binding mechanism, guiding further lead optimization and rational drug design.
The Workflow: A Visual Overview
The entire molecular docking process can be visualized as a systematic pipeline, moving from raw structural data to insightful molecular interaction analysis.
Caption: Molecular Docking Workflow from Preparation to Analysis.
Detailed Protocol: Docking this compound with hCA II
This protocol utilizes AutoDock Tools (ADT) for molecule preparation and AutoDock Vina for the docking simulation, a robust and widely-used software suite.[11][12] Visualization will be performed using PyMOL .
Part A: System Preparation - The Foundation of Accuracy
The quality of your input structures directly dictates the reliability of the docking results. This preparatory phase is arguably the most critical part of the entire process.
I. Receptor (hCA II) Preparation
-
Obtain the Structure: Download the crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (RCSB PDB). For this protocol, we will use PDB ID: 2VVA , which contains a sulfonamide inhibitor.
-
Clean the Structure:
-
Open the 2VVA.pdb file in AutoDockTools (ADT).
-
Rationale: PDB files often contain non-protein atoms like water molecules, ions, and co-crystallized ligands that can interfere with the docking process. These must be removed to ensure the ligand docks against the protein itself.[13][14][15]
-
Action:
-
Delete all water molecules (Select > Residue > HOH, then Edit > Delete Selected Atoms).
-
Remove the original ligand and any other heteroatoms not essential for the protein's structural integrity.
-
-
-
Prepare the Protein for Docking:
-
Rationale: The X-ray crystallography used to solve protein structures typically does not resolve hydrogen atoms. However, hydrogens are crucial for defining the precise geometry of the binding pocket and for forming hydrogen bonds. We must add them computationally. Furthermore, the scoring function requires partial atomic charges to calculate electrostatic interactions.[15][16][17]
-
Action (in ADT):
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
Save the prepared receptor as a PDBQT file: File > Save > Writing PDBQT. Name it receptor.pdbqt. The PDBQT format includes the required partial charge (Q) and atom type (T) information for AutoDock.[18]
-
-
II. Ligand (this compound) Preparation
-
Obtain and Convert the Structure:
-
Download the 2D structure of a representative ligand, such as 1-acetyl-N-isopentylthis compound , from a database like PubChem. Save it in SDF or MOL2 format.
-
Rationale: Docking requires a 3D structure. We must convert the 2D representation into a realistic, low-energy 3D conformation.[19][20]
-
Action: Use a tool like Open Babel (obabel -isdf ligand.sdf -O ligand.pdb --gen3d) to generate a 3D structure.
-
-
Prepare the Ligand for Docking:
-
Open the ligand.pdb file in ADT.
-
Rationale: We must define which bonds in the ligand are rotatable. This allows AutoDock Vina to explore different conformations of the ligand (ligand flexibility) during the simulation, which is essential for finding the best possible fit. Gasteiger charges will also be assigned.[18]
-
Action (in ADT):
-
Go to Ligand > Input > Choose. Select your ligand and click OK.
-
The program will automatically detect the "torsion root" and define the rotatable bonds. You can verify this under Ligand > Torsion Tree.
-
Save the prepared ligand as a PDBQT file: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.
-
-
Part B: Defining the Search Space
III. Grid Box Generation
-
Rationale: We must define a specific three-dimensional space within the receptor where the docking program will search for binding poses. This is called the "grid box".[14][18] Defining this box accurately is crucial for computational efficiency and accuracy. A box that is too large wastes computational time, while one that is too small might miss the true binding site. The best practice is to center the grid on the known active site, which can be identified from the position of a co-crystallized ligand in a reference structure.[21]
-
Action (in ADT):
-
Go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center_x, center_y, center_z coordinates to center the box on the active site cleft of hCA II (where the zinc ion is located).
-
Adjust the size_x, size_y, size_z dimensions (in Angstroms) to ensure the box is large enough to accommodate the entire ligand in any orientation. A good starting point is a 20x20x20 Å box.
-
Save the grid parameters by going to File > Close saving current.
-
Part C: Running the Simulation
IV. AutoDock Vina Execution
-
Create a Configuration File:
-
Run the Simulation:
-
Rationale: This command initiates the docking process. Vina will use its search algorithm and scoring function to find the best binding modes for the ligand within the defined grid box.
-
Action: Open a command line or terminal, navigate to your working directory, and execute the following command:
-
Results: Analysis and Scientific Interpretation
The output of the simulation consists of two primary files: log.txt and all_poses.pdbqt. Proper interpretation is key to extracting meaningful biological insights.
I. Deciphering the Log File (log.txt)
The log file provides a ranked list of the best binding poses found, along with their corresponding binding affinities.
| Pose | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -7.9 | 2.105 | 3.017 |
| ... | ... | ... | ... |
-
Binding Affinity: This value represents the estimated free energy of binding. The more negative the value, the stronger the predicted binding interaction .[9] The top-ranked pose (Mode 1) is considered the most likely binding conformation.
-
RMSD: Root Mean Square Deviation values compare the atomic coordinates of the current pose to the best pose (l.b. = lower bound) and the worst pose (u.b. = upper bound) in the cluster. Low RMSD values between top poses suggest they converge to a similar binding mode.
II. Visualizing the Protein-Ligand Complex
-
Rationale: A numerical score is informative, but visualizing the docked pose provides critical insights into the specific interactions driving the binding. This visual inspection is essential for understanding the Structure-Activity Relationship (SAR).[10]
-
Action (in PyMOL):
-
Open the receptor.pdbqt file.
-
Open the all_poses.pdbqt output file. The different poses will be loaded as separate states. You can cycle through them using the arrow keys at the bottom right of the viewer.
-
Focus on the top-ranked pose (state 1).
-
Center the view on the ligand and display the interacting amino acid residues.
-
Use the find polar contacts command or the measurement wizard to identify hydrogen bonds.
-
III. Key Interaction Analysis
The sulfonamide moiety is a well-known zinc-binding group (ZBG). Your analysis should confirm its interaction with the catalytic zinc ion in the hCA II active site.
Caption: Key interactions of a sulfonamide inhibitor in the hCA II active site.
Look for:
-
Zinc Coordination: The nitrogen or oxygen atoms of the sulfonamide group should be coordinated to the active site Zn²⁺ ion.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and key residues like Thr199, which is a hallmark of sulfonamide binding to CAs.[9]
-
Hydrophobic Interactions: Note any nonpolar parts of the indoline ring sitting in hydrophobic pockets of the active site.
Protocol Validation: Ensuring Trustworthiness
To validate your docking protocol, a crucial step is to perform a re-docking experiment .[24]
-
Procedure: Take the crystal structure of hCA II with its co-crystallized sulfonamide inhibitor (from PDB ID 2VVA).
-
Extract and Prepare: Extract the original ligand from the PDB file and prepare it as described in Part A-II.
-
Dock: Use your established protocol to dock this same ligand back into the receptor from which it came.
-
Compare: Superimpose your top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Benchmark: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce a known experimental binding mode.[9][24][25] This provides confidence that the protocol can be reliably applied to novel, untested ligands like your this compound derivatives.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? [Online] Available at: [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? [Online] Available at: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Online] Available at: [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Online] Available at: [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? [Online] Available at: [Link]
-
University of Naples Federico II. (n.d.). Molecular Docking Tutorial. [Online] Available at: [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Online] Available at: [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Online] Available at: [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Online] Available at: [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? [Online] Available at: [Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? [Online] Available at: [Link]
-
Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Online] Available at: [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. [Online] Available at: [Link]
-
The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Online] Available at: [Link]
-
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. [Online] Available at: [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). This compound Inhibitors of the Bacterial Enzyme DapE. [Online] Available at: [Link]
-
PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Online] Available at: [Link]
-
EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Online] Available at: [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. [Online] Available at: [Link]
-
YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. [Online] Available at: [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Online] Available at: [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Online] Available at: [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Online] Available at: [Link]
-
FLORE. (n.d.). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors. [Online] Available at: [Link]
-
YouTube. (2025). Tips for making ligands for molecular docking| Ligand Preparation for Molecular docking #biotech. [Online] Available at: [Link]
-
MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Online] Available at: [Link]
-
ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput... [Online] Available at: [Link]
-
PubMed Central. (2019). Novel 2-indolinones containing a sulfonamide moiety as selective inhibitors of candida β-carbonic anhydrase enzyme. [Online] Available at: [Link]
-
PubMed Central. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. [Online] Available at: [Link]
-
Bioinformation. (2023). Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. [Online] Available at: [Link]
-
MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Online] Available at: [Link]
-
FLORE. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The predicted docking simulations of leads with the target protein... [Online] Available at: [Link]
-
PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Online] Available at: [Link]
-
MDPI. (n.d.). In Silico Core Proteomics and Molecular Docking Approaches for the Identification of Novel Inhibitors against Streptococcus pyogenes. [Online] Available at: [Link]
-
ACS Omega. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Predicted protein–ligand interactions evaluated by molecular docking.... [Online] Available at: [Link]
-
MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Online] Available at: [Link]
Sources
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Novel 2-indolinones containing a sulfonamide moiety as selective inhibitors of candida β-carbonic anhydrase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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Application Note: A Robust In Vitro Spectrophotometric Assay for the Inhibition of DapE by Indoline-6-sulfonamide
Introduction: Targeting the Bacterial Cell Wall Synthesis Pathway
The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents that operate via new mechanisms of action.[1] An attractive and underexplored therapeutic target is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE, E.C. 3.5.1.18).[1] DapE is a critical metalloenzyme in the lysine biosynthetic pathway of most Gram-negative and many Gram-positive bacteria.[1][2] This pathway is responsible for the synthesis of both L-lysine and meso-diaminopimelate (m-DAP), essential components for bacterial protein synthesis and the construction of the peptidoglycan cell wall.[3][4] Crucially, this pathway is absent in humans, making DapE an ideal target for developing selectively toxic antibiotics with a reduced potential for mechanism-based side effects in the host.[2][3][5]
High-throughput screening has identified a promising class of inhibitors: indoline sulfonamides.[1][3] Molecular docking studies suggest that these compounds act as competitive inhibitors, utilizing their sulfonamide moiety as a zinc-binding group to coordinate with the two Zn²⁺ ions in the enzyme's active site.[1]
This application note provides a detailed, field-proven protocol for determining the inhibitory potency of Indoline-6-sulfonamide and its analogs against DapE. The methodology is based on a robust and sensitive ninhydrin-based spectrophotometric assay, which is amenable to high-throughput screening and circumvents issues associated with inhibitor UV absorbance that can interfere with older assay methods.[6][7]
Assay Principle: Selective Detection of Enzymatic Product
The conventional method of monitoring DapE activity by measuring the cleavage of the substrate's amide bond via UV spectrophotometry (225 nm) is unreliable for many novel chemical entities, including indoline sulfonamides, which absorb strongly in this region.[6] To overcome this, our protocol employs a modified substrate, N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP), and a colorimetric endpoint.[6][7][8]
The core principle is as follows:
-
Enzymatic Reaction: DapE catalyzes the hydrolysis of the N²-succinyl group from the N⁶-methyl-L,L-SDAP substrate.
-
Product Formation: This reaction liberates succinate and, critically, a new primary amine on the product molecule, N⁶-methyl-L,L-diaminopimelic acid (N⁶-Me-L,L-DAP).[2][9] The N⁶-methylation of the substrate is a key design feature, as it masks the distal amine, ensuring that only the enzymatic product possesses a primary amine available for detection.[6][7]
-
Colorimetric Detection: The reaction is quenched, and ninhydrin is added. Ninhydrin reacts specifically with the newly formed primary amine of the enzymatic product to yield a deep purple-colored compound known as Ruhemann's purple.
-
Quantification: The intensity of this color, which is directly proportional to the amount of product formed, is quantified by measuring the absorbance at 570 nm.[2][9] The presence of an effective inhibitor, such as an this compound, will reduce the amount of product formed, leading to a decrease in the absorbance signal.
Caption: High-level experimental workflow.
Self-Validation and Controls
A well-designed assay includes a set of controls to validate the results of each experiment.
| Control Type | Components | Purpose | Expected Outcome |
| Negative Control | Enzyme + Substrate + DMSO | Represents 100% enzyme activity (0% inhibition). | High absorbance signal. |
| Positive Control | Enzyme + Substrate + Captopril | Confirms assay responsiveness to a known inhibitor. | Low absorbance signal. |
| Blank (No Enzyme) | Substrate + DMSO (No Enzyme) | Measures background signal from substrate and reagents. | Very low absorbance, near zero. |
| Vehicle Control | Enzyme + Substrate + DMSO | Ensures the solvent (DMSO) does not affect enzyme activity. | Absorbance should be identical to the Negative Control. |
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = 100 * ( 1 - ( (SignalInhibitor - SignalBlank) / (SignalNegative Control - SignalBlank) ) )
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Example Data Table
| [Inhibitor] (µM) | log[Inhibitor] | Avg. Abs @ 570nm | Corrected Abs | % Inhibition |
| 0 (Neg. Control) | N/A | 1.250 | 1.200 | 0.0 |
| 0.1 | -1.0 | 1.215 | 1.165 | 2.9 |
| 0.3 | -0.52 | 1.120 | 1.070 | 10.8 |
| 1.0 | 0.0 | 0.890 | 0.840 | 30.0 |
| 3.0 | 0.48 | 0.675 | 0.625 | 47.9 |
| 10.0 | 1.0 | 0.350 | 0.300 | 75.0 |
| 30.0 | 1.48 | 0.165 | 0.115 | 90.4 |
| 100.0 | 2.0 | 0.110 | 0.060 | 95.0 |
| Blank (No Enzyme) | N/A | 0.050 | 0.000 | N/A |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Z'-factor (>0.9) | Assay is performing exceptionally well. | No action needed. |
| Low Z'-factor (<0.5) | High variability in controls; low signal-to-background. | Check pipetting accuracy; optimize enzyme/substrate concentrations; verify reagent stability. |
| IC₅₀ values vary between runs | Inconsistent reagent prep; enzyme degradation; timing errors. | Use fresh enzyme aliquots for each run; ensure consistent incubation times; calibrate pipettes. |
| No inhibition observed | Inactive inhibitor compound; incorrect inhibitor concentration. | Verify compound integrity and concentration; test a fresh sample; confirm positive control (Captopril) is working. |
| High background signal | Contaminated reagents; substrate instability. | Use fresh, high-purity reagents; prepare substrate stock fresh if instability is suspected. |
Conclusion
This application note details a reliable and validated spectrophotometric method for assessing the inhibitory activity of this compound compounds against the bacterial enzyme DapE. By employing a modified substrate and a specific colorimetric detection method, this protocol provides a robust platform for structure-activity relationship (SAR) studies and lead optimization in the pursuit of novel antibiotics targeting the essential peptidoglycan synthesis pathway. The inclusion of rigorous controls and a clear data analysis workflow ensures the generation of high-quality, reproducible data critical for drug development professionals.
References
-
Nocek, B., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. PLoS ONE 13(4): e0196010. [Link]
-
Hlouchova, K., et al. (2021). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS Omega. [Link]
-
Hlouchova, K., et al. (2021). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. National Center for Biotechnology Information. [Link]
- Becker, D. et al. DapE. Becker Research Lab.
-
González-Segura, L., & Díaz-Sánchez, Á. G. (2023). The three-dimensional structure of DapE from Enterococcus faecium reveals new insights into DapE/ArgE subfamily ligand. Journal of Structural Biology. [Link]
-
Karawajczyk, A., et al. (2019). Synthesis and Characterization of the N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (DapE) Alternate Substrate Analog N,N-Dimethyl-L,L-SDAP. ResearchGate. [Link]
-
Szymborski, T., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. PubMed. [Link]
-
Reidl, R., et al. (2021). This compound Inhibitors of the Bacterial Enzyme DapE. National Center for Biotechnology Information. [Link]
-
Lee, S. Y., et al. (2022). Structural Analysis of the Putative Succinyl-Diaminopimelic Acid Desuccinylase DapE from Campylobacter jejuni: Captopril-Mediated Structural Stabilization. MDPI. [Link]
-
Nocek, B., et al. (2018). Practical Spectrophotometric Assay for the dapE-Encoded N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase, a Potential Antibiotic Target. Loyola University Chicago Research Portal. [Link]
-
Nocek, B., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. ResearchGate. [Link]
-
Kochert, M., et al. (2017). Atomic-Resolution 1.3 Å Crystal Structure, Inhibition by Sulfate, and Molecular Dynamics of the Bacterial Enzyme DapE. Loyola eCommons. [Link]
-
Gillner, D., et al. (2009). Substrate Specificity, Metal Binding Properties, and Spectroscopic Characterization of the DapE-Encoded N-Succinyl-l,l-Diaminopimelate Desuccinylase from Haemophilus influenzae. CORE. [Link]
-
Habeeb Mohammad, T. S., et al. (2023). Synthesis and characterization of the N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) alternate substrate analog N,N-dimethyl-l,l-SDAP. PubMed. [Link]
Sources
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Application Note: A Multi-Parametric Approach to Evaluating Indoline-6-Sulfonamide Cytotoxicity Using Cell-Based Assays
Abstract
This guide provides a comprehensive framework for assessing the cytotoxic potential of Indoline-6-sulfonamide compounds, a scaffold of significant interest in drug discovery. We advocate for a multi-parametric strategy, moving beyond single-endpoint assays to build a more complete mechanistic understanding of a compound's cellular impact. Detailed, field-proven protocols for three core assays are presented: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity (necrosis), and the Caspase-3/7 activity assay for apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable cytotoxicity screening workflows.
Introduction: The Importance of Cytotoxicity Profiling
The indoline-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] As these compounds advance through the drug discovery pipeline, a thorough evaluation of their cytotoxic profile is paramount. Cytotoxicity, the degree to which a substance can damage a cell, is a critical endpoint for determining therapeutic index and potential off-target effects.[4]
Relying on a single assay can be misleading. A compound might inhibit mitochondrial function without immediately rupturing the cell membrane, or it might trigger a controlled, programmed cell death (apoptosis) rather than an uncontrolled, inflammatory death (necrosis).[5] Therefore, a multi-parametric approach, employing a panel of assays that probe different cellular health indicators, is essential for generating a comprehensive and mechanistically informative toxicity profile. This note details the principles and protocols for a foundational assay trio designed to differentiate between general loss of viability, necrosis, and apoptosis.
Scientific Principles of Core Cytotoxicity Assays
A robust assessment of cytotoxicity requires interrogating multiple cellular pathways. We will focus on three distinct, yet complementary, endpoints: metabolic activity, membrane integrity, and apoptotic pathway activation.
Metabolic Activity: The MTT Assay
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial function.[6] The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[8] The resulting formazan crystals are solubilized, and the color intensity, measured spectrophotometrically, is directly proportional to the number of viable cells.[9] A decrease in signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity or cytostatic effects.
Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The loss of plasma membrane integrity is a hallmark of necrosis and late-stage apoptosis.[5] The Lactate Dehydrogenase (LDH) assay quantifies this event by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[10][11] In the assay, the released LDH catalyzes the oxidation of lactate to pyruvate. This reaction is coupled to the reduction of a tetrazolium salt (like INT) into a colored formazan product. The amount of color formed is proportional to the amount of LDH released and, consequently, to the number of cells with compromised membranes.[12]
Apoptosis: The Caspase-3/7 Assay
Apoptosis is a form of programmed cell death characterized by a cascade of specific enzymatic events.[13] Central to this process are the "executioner" caspases, specifically Caspase-3 and Caspase-7.[14] These proteases, when activated, cleave key cellular substrates, leading to the orderly disassembly of the cell. Caspase-3/7 assays utilize a pro-luminescent or pro-fluorescent substrate containing the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is the specific recognition and cleavage site for these caspases.[15][16] When activated Caspase-3/7 cleaves the substrate, it releases a light-generating or fluorescent molecule. The resulting signal is directly proportional to the level of caspase activation and serves as a specific mid-stage marker of apoptosis.[17]
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining reliable and reproducible data. This involves careful planning from compound preparation to final data analysis.
General Workflow
The overall process involves culturing cells, treating them with the this compound compound across a range of concentrations, incubating for a defined period, and then performing the selected cell-based assays.
Caption: Decision tree for selecting and interpreting cytotoxicity assays.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well plate format but can be adapted. Always include appropriate controls.
Essential Controls for All Assays:
-
Untreated Control: Cells incubated with culture medium only. Represents 100% viability or baseline cell death.
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO). Ensures the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis). Validates that the assay is working correctly.
-
Medium Background Control: Wells with culture medium but no cells. Used to subtract background absorbance/luminescence. [9]
Protocol 1: MTT Assay for Cell Viability
Principle: Measures the metabolic activity of living cells via mitochondrial dehydrogenase activity. [18] Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light. [7][18]* Solubilization Solution: e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl. [6][18]* 96-well flat-bottom sterile tissue culture plates.
-
Multi-channel pipette.
-
Plate reader capable of measuring absorbance at 570-590 nm. [8] Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and are in a logarithmic growth phase). [6][18]2. Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include all necessary controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL). [9][18]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. Avoid extended incubations beyond four hours. [9]6. Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of Solubilization Solution to each well. [6][18]7. Reading: Cover the plate with foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals. [8]Measure the absorbance at 570 nm (a reference wavelength of 620-690 nm can be used to reduce background). [8][18] Data Analysis:
-
Subtract the average absorbance of the medium background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot % Viability against compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Necrotic Cytotoxicity
Principle: Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes. Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency and validated reagents). These kits typically contain an Assay Buffer, Substrate Mix, and a Stop Solution. [12]* 96-well flat-bottom sterile tissue culture plates.
-
Lysis Buffer (e.g., 10X Triton™ X-100 solution) to generate a maximum LDH release control.
-
Plate reader capable of measuring absorbance at ~490 nm. Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for "Maximum LDH Release".
-
Maximum LDH Release Control: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells. This will lyse all cells and release their total LDH content. [19]3. Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Reagent Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing the substrate and assay buffer. [12]5. LDH Reaction: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants. Tap gently to mix. [19]6. Incubation & Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light. [19]Add 50 µL of Stop Solution (if required by the kit) to each well. Measure the absorbance at 490 nm (reference wavelength ~680 nm). [19] Data Analysis:
-
Subtract the background absorbance (from the 680 nm reading and the medium background control) from the 490 nm readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)] * 100
-
Plot % Cytotoxicity against compound concentration to determine the EC₅₀ value.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Measures the activity of executioner caspases-3 and -7, key mediators of apoptosis, using a luminescent substrate. [15] Materials:
-
Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega). These kits provide a lyophilized substrate and a buffer. [15]* 96-well solid white flat-bottom sterile tissue culture plates (for luminescence).
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, using a white-walled plate suitable for luminescence.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer as per the manufacturer's protocol to create the Caspase-Glo® 3/7 Reagent. [16]3. Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~20 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The single reagent addition lyses the cells and provides the substrate. [15]5. Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 1 minute. Incubate at room temperature for 1-3 hours, protected from light.
-
Reading: Measure the luminescence of each well using a plate luminometer.
Data Analysis:
-
Subtract the average luminescence from the medium background control wells from all other readings.
-
Calculate the fold-change in caspase activity relative to the vehicle control: Fold Change = Luminescence_Sample / Luminescence_VehicleControl
-
Plot the fold-change in caspase activity against compound concentration.
Data Presentation and Interpretation
| Assay Type | Endpoint Measured | Principle | Typical Result Interpretation |
| MTT | Metabolic Activity / Viability | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells. [8] | A dose-dependent decrease suggests cytotoxicity or cytostatic effects. |
| LDH | Membrane Integrity / Necrosis | Measurement of LDH released from cells with damaged plasma membranes. [11] | A dose-dependent increase indicates necrotic or late apoptotic cell death. |
| Caspase-3/7 | Apoptosis Activation | Cleavage of a specific DEVD-peptide substrate by executioner caspases-3 and -7. [15] | A dose-dependent increase indicates induction of the apoptotic pathway. |
Interpreting Combined Results:
-
High Caspase Activity, Low LDH Release, Decreased MTT Signal: Strongly suggests the this compound induces apoptosis.
-
High LDH Release, Low Caspase Activity, Decreased MTT Signal: Indicates the primary mechanism of cell death is necrosis.
-
Decreased MTT Signal, No LDH Release, No Caspase Activity: Suggests the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or that cell death occurs via a different pathway.
Conclusion
The evaluation of this compound cytotoxicity should not be a single-endpoint exercise. By employing a multi-parametric approach that includes assays for metabolic viability (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can gain a robust and nuanced understanding of a compound's biological effects. This detailed guide provides the foundational principles and protocols to establish a reliable screening cascade, enabling more informed decisions in the drug discovery and development process.
References
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Title: Lactate Dehydrogenase (LDH) Assay Protocol | Source: OPS Diagnostics | URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual | Source: NCBI Bookshelf - NIH | URL: [Link]
-
Title: MTT Proliferation Assay Protocol | Source: ResearchGate | URL: [Link]
-
Title: LDH cytotoxicity assay | Source: Protocols.io | URL: [Link]
-
Title: Cytotoxicity Assays – what your cells don't like | Source: BMG Labtech | URL: [Link]
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Title: LDH Assay | Source: Cell Biologics Inc. | URL: [Link]
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Title: this compound Inhibitors of the Bacterial Enzyme DapE | Source: PMC - NIH | URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells | Source: NCBI - NIH | URL: [Link]
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Title: EarlyTox Caspase-3/7 R110 Assay Kit | Source: Molecular Devices | URL: [Link]
-
Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual | Source: NCBI Bookshelf - NIH | URL: [Link]
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Title: N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput... | Source: ResearchGate | URL: [Link]
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Title: Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies | Source: ACS Omega | URL: [Link]
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Title: A Novel Oral Indoline-Sulfonamide Agent...Exhibits Potent Activity against Human Cancer Cells...through the Disruption of Microtubule | Source: Molecular Pharmacology | URL: [Link]
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Title: Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent | Source: ACS Medicinal Chemistry Letters | URL: [Link]
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Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases... | Source: ResearchGate | URL: [Link]
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Title: Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives... | Source: ACS Omega | URL: [Link]
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Title: 2,3-dihydro-1H-indole-5-sulfonamide | Source: PubChem | URL: [Link]
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Application Note: High-Throughput and Equilibrium-Based Methodologies for Determining the Aqueous Solubility of Indoline-6-Sulfonamide Analogs
Abstract
Aqueous solubility is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any potential therapeutic agent, profoundly influencing its bioavailability and developability. For novel chemical series such as Indoline-6-sulfonamide analogs, which hold promise in various therapeutic areas, an early and accurate assessment of solubility is critical for successful lead optimization.[1][2][3] The inherent properties of the sulfonamide group, particularly its ionizable nature, and the fused heterocyclic indoline core can lead to complex solubility behavior, often dependent on pH.[4][5] This guide provides a detailed examination of robust techniques for measuring both kinetic and thermodynamic solubility, tailored for researchers in drug discovery and development. We present validated, step-by-step protocols for high-throughput turbidimetric analysis (Nephelometry), UV-Vis spectroscopy, and the gold-standard HPLC-based equilibrium shake-flask method, enabling scientists to make data-driven decisions throughout the drug discovery pipeline.
Introduction: The Imperative of Solubility in Drug Discovery
The journey of a drug candidate from initial hit to a marketable therapeutic is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Of these, aqueous solubility is arguably one of the most significant hurdles.[2] A compound must dissolve in the gastrointestinal fluid to be absorbed and subsequently reach its target site of action in sufficient concentration.[6] Poor solubility can lead to a cascade of undesirable outcomes, including:
-
Difficulty in formulating parenteral dosage forms.
-
Inaccurate results in in vitro biological assays due to compound precipitation.[4][7]
-
Increased time and cost associated with formulation development.[4]
Specific Challenges with this compound Analogs: This chemical class presents unique considerations. The sulfonamide moiety (-SO₂NH-) is weakly acidic, meaning its ionization state—and therefore solubility—is highly dependent on the pH of the surrounding medium.[4] Furthermore, the indoline scaffold, while a privileged structure in medicinal chemistry, can be modified with various substituents that significantly alter lipophilicity and crystal lattice energy, both of which directly impact solubility.[8][9][10] Therefore, a one-size-fits-all approach to solubility measurement is insufficient; methods must be chosen based on the specific research question and the stage of development.
This document delineates the two primary types of solubility measurements—kinetic and thermodynamic—and provides detailed protocols for their determination.
Kinetic vs. Thermodynamic Solubility: A Tale of Two Assays
Understanding the distinction between kinetic and thermodynamic solubility is crucial for correctly interpreting data and applying it to project decisions.[11][12]
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound precipitates when a concentrated organic solvent stock (typically DMSO) is rapidly diluted into an aqueous buffer.[7][13][14] It reflects the compound's propensity to remain in solution under non-equilibrium conditions and is invaluable during the early discovery phases (hit-to-lead) for rapidly ranking large numbers of compounds.[11][15]
-
Thermodynamic Solubility: Often considered the "gold standard," this is the true equilibrium solubility of a compound's most stable solid form in a specific medium.[3][6] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (e.g., 24-48 hours).[3] This measurement is critical for lead optimization, pre-formulation studies, and predicting in vivo behavior.[14][15]
// Caption labelloc="b"; label="Assay selection aligns with drug discovery stage."; }
Caption: Assay selection aligns with drug discovery stage.
Protocol 1: High-Throughput Kinetic Solubility by Laser Nephelometry
Laser nephelometry is a powerful technique for rapidly assessing kinetic solubility by measuring the intensity of light scattered by insoluble particles (precipitate) in a solution.[16][17] It is ideal for screening large compound libraries.
A. Principle A concentrated DMSO stock solution of the test compound is serially diluted in a microtiter plate. An aqueous buffer is then added, and if the compound's solubility limit is exceeded, it precipitates. A laser beam is passed through the well, and a detector measures the scattered light at a 90° angle.[16] The concentration at which light scattering sharply increases above the background is defined as the kinetic solubility.[17]
// Nodes Start [label="Start: 10 mM Compound\nin DMSO", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="1. Prepare Serial Dilutions\nin 96-well Plate (DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="2. Add Aqueous Buffer (e.g., PBS, pH 7.4)\nto all wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="3. Incubate & Mix\n(e.g., 1-2 hours, room temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="4. Read Plate in Nephelometer\n(Measure Light Scatter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="5. Analyze Data:\nIdentify Precipitation Point", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Result: Kinetic\nSolubility Value (µM)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; }
Caption: Workflow for Kinetic Solubility by Nephelometry.
B. Materials & Equipment
-
This compound analogs
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4 (or other relevant biological buffers)
-
Reference Compounds: One highly soluble (e.g., Nicardipine) and one poorly soluble (e.g., Haloperidol)[4]
-
96-well clear-bottom microtiter plates
-
Multichannel pipettor or automated liquid handler
-
Plate shaker
-
Laser Nephelometer (e.g., BMG NEPHELOstar)[18]
C. Step-by-Step Protocol
-
Stock Solution Preparation: Prepare 10 mM stock solutions of all test and reference compounds in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions. For a typical 8-point curve, you might start with 10 µL of the 10 mM stock and perform 1:2 dilutions in DMSO, resulting in a range of concentrations.
-
Buffer Addition: Using a multichannel pipettor, rapidly add 190 µL of PBS (pH 7.4) to each well containing 10 µL of the DMSO compound solutions. This creates a final DMSO concentration of 5%. The final compound concentrations will range from 500 µM down to ~3.9 µM.
-
Incubation: Cover the plate and incubate at room temperature for 1.5 to 2 hours on a plate shaker at a gentle speed (e.g., 300 rpm).[13][19] This allows time for precipitation to occur.
-
Measurement: Place the microplate into the laser nephelometer and measure the light scattering for each well.
-
Data Analysis: Plot the nephelometry signal (Relative Nephelometry Units) against the compound concentration. The kinetic solubility is determined as the concentration just before the sharp increase in signal, or by defining a threshold (e.g., 3 standard deviations above the mean of the clear wells).
Protocol 2: Thermodynamic Solubility by Shake-Flask/HPLC Method
This method determines the equilibrium solubility and is considered the definitive standard.[3] It relies on separating the undissolved solid from the saturated solution and quantifying the dissolved compound concentration using High-Performance Liquid Chromatography (HPLC).
A. Principle An excess amount of the solid compound is suspended in an aqueous buffer. The suspension is agitated at a constant temperature for a prolonged period (typically 24 hours) to ensure that equilibrium is reached between the solid and dissolved states.[7] The undissolved solid is then removed by filtration or centrifugation, and the concentration of the compound in the clear supernatant/filtrate is accurately measured by a validated HPLC-UV method.[6][15]
// Nodes Start [label="Start: Solid Compound\n(>1 mg)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="1. Add excess solid to buffer\n(e.g., PBS, pH 7.4) in a vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="2. Equilibrate on Shaker\n(24-48 hours, constant temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="3. Separate Solid from Liquid\n(Centrifugation or Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="4. Collect Supernatant/Filtrate\n(Saturated Solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="5. Quantify Concentration\nby validated HPLC-UV method", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Result: Thermodynamic\nSolubility Value (µg/mL or µM)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; }
Caption: Workflow for Thermodynamic Solubility by HPLC.
B. Materials & Equipment
-
This compound analogs (solid powder)
-
Aqueous buffers (e.g., PBS at pH 7.4, acetate buffer at pH 5.0)
-
HPLC-grade acetonitrile and water
-
Formic acid or acetic acid for mobile phase
-
Glass vials (e.g., 2 mL) with screw caps
-
Orbital shaker or vial roller system, preferably in a temperature-controlled environment[6]
-
Centrifuge or filtration apparatus (e.g., syringe filters with 0.22 µm pore size)[20]
-
HPLC system with a UV detector and a C18 column (e.g., 150 x 4.6 mm, 5 µm)[21]
C. Step-by-Step Protocol
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The exact amount is not critical as long as undissolved solid remains at the end of the experiment.
-
Buffer Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or roller. Agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to reach equilibrium.[22] Visually confirm that excess solid is still present.
-
Separation: Remove the vials and let them stand to allow larger particles to settle. Carefully withdraw an aliquot of the suspension and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 min) and carefully collect the supernatant.
-
Quantification (HPLC Analysis):
-
Standard Curve: Prepare a set of calibration standards of the test compound of known concentrations by dissolving the solid in a suitable organic solvent (like acetonitrile or methanol) and diluting with the mobile phase.
-
Analysis: Inject the filtered saturated solution and the calibration standards onto the HPLC system. A typical method for sulfonamides might involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in an isocratic or gradient elution.[21][23]
-
Detection: Monitor the UV absorbance at a wavelength where the compound has maximum absorbance (λmax), determined by a preliminary scan.[21]
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the exact concentration of the compound in the filtered saturated sample. This concentration is the thermodynamic solubility.
Alternative Method: UV-Vis Spectrophotometry
For compounds with a strong UV chromophore and no interfering excipients, a simplified shake-flask method using a UV-Vis spectrophotometer can be employed. The procedure is similar to the HPLC method up to the separation step. However, instead of HPLC, the concentration in the filtrate is determined by measuring its UV absorbance and comparing it to a standard curve prepared in the same buffer.[2][20] This method is faster and requires less specialized equipment than HPLC but is less specific and can be prone to interference.[24]
Summary and Method Selection
The choice of solubility assay is dictated by the goals and stage of the drug discovery program.
| Parameter | Kinetic Nephelometry | Thermodynamic UV-Vis | Thermodynamic HPLC |
| Assay Type | Kinetic | Thermodynamic | Thermodynamic |
| Principle | Light Scattering[16] | UV Absorbance[2] | Chromatographic Separation & UV Absorbance[15] |
| Throughput | High (96/384-well) | Medium | Low |
| Compound Req. | Low (~0.1-0.5 mg) | Medium (~1 mg) | Medium-High (>1 mg) |
| Data Quality | Relative Ranking | Quantitative (Prone to Interference) | Gold Standard, Quantitative, Specific[3] |
| Best For | Early Discovery, Library Screening[7] | Lead Optimization (with pure compounds) | Lead Optimization, Pre-formulation[14] |
Recommendation for this compound Programs:
-
Hit-to-Lead: Employ the Kinetic Nephelometry assay to rapidly screen and rank analogs for initial solubility assessment.
-
Lead Optimization: Transition to the Thermodynamic HPLC method for key compounds to obtain accurate, equilibrium solubility data. Given the pH-sensitive nature of sulfonamides, it is crucial to perform these measurements in at least two different buffers (e.g., pH 5.0 and pH 7.4) to understand how solubility might change throughout the gastrointestinal tract.
By strategically implementing these validated techniques, researchers can efficiently characterize the solubility of this compound analogs, mitigate risks associated with poor physicochemical properties, and accelerate the development of promising new drug candidates.
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Papadopoulou, A., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3), 100149. [Link]
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Vema, M. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences and Research, 8(5), 324-329. [Link]
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Bienta. Laser Nephelometry. [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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Singh, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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Papakonstantinou, E., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(23), 7175. [Link]
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ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]
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Kumar, B. P., & Kumar, P. V. (2015). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Der Pharmacia Lettre, 7(12), 323-328. [Link]
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Gao, L., et al. (2016). Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. Analytical Methods, 8(3), 541-547. [Link]
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Samanidou, V., et al. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review, 9(5), 133-141. [Link]
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ResearchGate. (2020). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput...[Link]
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Starek, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]
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Karageorgou, E., & Samanidou, V. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 65(1), 15-26. [Link]
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Heine, A., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2461–2471. [Link]
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8201. [Link]
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Frank, K. J., et al. (2022). Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. Journal of Pharmaceutical Sciences, 111(12), 3296-3308. [Link]
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Perlovich, G. L. (2014). Thermodynamic approaches to the challenges of solubility in drug discovery and development. Molecular Pharmaceutics, 11(1), 1-11. [Link]
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ResearchGate. (2022). (PDF) Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. [Link]
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Ciura, K., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(19), 6296. [Link]
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Application Notes and Protocols for In Vivo Efficacy Testing of Indoline-6-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. Among these, Indoline-6-sulfonamide derivatives have garnered considerable attention for their promising applications in oncology and infectious diseases. This document provides a comprehensive guide to the selection and implementation of animal models for evaluating the in vivo efficacy of this class of compounds. As a senior application scientist, the following protocols are designed to be robust and reproducible, incorporating field-proven insights to ensure the generation of high-quality, translatable data.
Part I: Anticancer Efficacy of this compound Derivatives
Recent studies have highlighted the potent antitumor activity of specific this compound derivatives, such as N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30). These compounds often exert their effects through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The following animal models are recommended for assessing the in vivo anticancer efficacy of novel this compound analogs.
Rationale for Model Selection
The choice of an appropriate animal model is critical for obtaining clinically relevant data. For anticancer studies, a tiered approach is often employed, starting with subcutaneous xenograft models for initial efficacy screening, followed by more complex orthotopic and metastatic models that better recapitulate human disease.
-
Subcutaneous Xenograft Models: These models are valuable for initial in vivo proof-of-concept studies. They are technically straightforward to establish and allow for easy monitoring of tumor growth.
-
Orthotopic Models: By implanting tumor cells into their organ of origin, orthotopic models provide a more physiologically relevant tumor microenvironment. This can influence tumor growth, angiogenesis, and response to therapy.
-
Metastatic Models: As metastasis is the primary cause of cancer-related mortality, models that assess the ability of a compound to inhibit metastatic spread are crucial for preclinical evaluation.
Experimental Protocols
This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines.
Materials:
-
Human cancer cell line of interest (e.g., KB, MKN45)
-
Immunocompromised mice (e.g., NOD/SCID, nude mice), 4-6 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
-
This compound test compound and vehicle
Protocol:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mouse and shave the flank area.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Treatment and Monitoring:
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width)² x length/2.[1]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis as required (e.g., histopathology, biomarker analysis).
-
Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.
-
This protocol outlines the surgical implantation of cancer cells into the organ of origin. The example provided is for an orthotopic colorectal cancer model.
Materials:
-
Luciferase-expressing cancer cells
-
Immunocompromised mice
-
Surgical instruments (sterile)
-
Anesthesia
-
Heating pad
Protocol:
-
Cell Preparation: Prepare cancer cells as described in the subcutaneous model protocol.
-
Surgical Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Make a small incision in the abdomen to expose the target organ (e.g., cecum for colorectal cancer).[2]
-
Carefully inject a small volume (e.g., 10-20 µL) of the cell suspension into the wall of the organ.[3]
-
Suture the incision and allow the mouse to recover.
-
-
Monitoring and Treatment:
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging for luciferase-expressing cells).
-
Once tumors are established, randomize mice and begin treatment with the this compound compound.
-
Continue monitoring tumor progression and animal health throughout the study.
-
-
Endpoint and Analysis:
-
At the study endpoint, euthanize the mice and collect the primary tumor and any metastatic lesions for analysis.
-
This protocol is designed to assess the effect of the test compound on the colonization of distant organs by cancer cells.
Materials:
-
Luciferase-expressing cancer cells
-
Immunocompromised mice
-
1-cc syringes with 27- or 30-gauge needles
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of cancer cells as previously described.
-
Intravenous Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Inject 100 µL of the cell suspension (e.g., 1 x 10^6 cells) into the lateral tail vein of the mouse.
-
-
Monitoring and Treatment:
-
Begin treatment with the this compound compound either before or after the cell injection, depending on the experimental design (prophylactic vs. therapeutic).
-
Monitor the development of metastatic lesions in distant organs (e.g., lungs, liver) using bioluminescence imaging.[4]
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and harvest the organs of interest.
-
Quantify the metastatic burden by imaging or by counting visible nodules.
-
Perform histological analysis to confirm the presence of metastases.
-
Data Presentation
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Mean Tumor Volume (mm³) | |||
| Tumor Growth Inhibition (%) | N/A | ||
| Mean Body Weight Change (%) | |||
| Number of Metastatic Nodules |
Visualization
Caption: Workflow for in vivo anticancer efficacy testing.
Part II: Antibacterial Efficacy of this compound Derivatives
Indoline-6-sulfonamides have been identified as inhibitors of the bacterial enzyme DapE, which is essential for the synthesis of the bacterial cell wall. This novel mechanism of action makes them attractive candidates for new antibiotics. The following protocols describe murine models for assessing the in vivo antibacterial efficacy of these compounds against Gram-positive pathogens.
Rationale for Model Selection
-
Staphylococcus aureus Skin Infection Model: S. aureus is a common cause of skin and soft tissue infections. A murine skin infection model allows for the evaluation of both topical and systemic administration of the test compound and provides a clear visual endpoint of infection progression.[5][6]
-
Streptococcus pneumoniae Lung Infection Model: S. pneumoniae is a major cause of community-acquired pneumonia. A murine lung infection model is crucial for assessing the efficacy of a potential antibiotic against respiratory pathogens.[7]
Experimental Protocols
Materials:
-
S. aureus strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
BALB/c mice, 6-8 weeks old
-
1-cc syringes with 27- or 30-gauge needles
-
This compound test compound and vehicle
Protocol:
-
Bacterial Preparation:
-
Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.
-
Subculture the bacteria into fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
-
Infection:
-
Anesthetize the mice and shave a small area on the back.
-
Inject 100 µL of the bacterial suspension (1 x 10^7 CFU) subcutaneously.
-
-
Treatment and Monitoring:
-
Begin treatment with the this compound compound or vehicle at a specified time post-infection (e.g., 2 hours).
-
Administer the treatment as required (e.g., intraperitoneally, orally).
-
Monitor the mice daily for the development of skin lesions and signs of illness.
-
-
Endpoint and Data Analysis:
-
At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Excise the skin lesion and a surrounding area of tissue.
-
Homogenize the tissue in sterile PBS and perform serial dilutions.
-
Plate the dilutions on TSA plates to determine the bacterial load (CFU/gram of tissue).
-
Analyze the data for a statistically significant reduction in bacterial burden in the treated groups compared to the control group.
-
Materials:
-
S. pneumoniae strain (e.g., TIGR4)
-
Brain Heart Infusion (BHI) broth and blood agar plates
-
C57BL/6 mice, 6-8 weeks old
-
This compound test compound and vehicle
Protocol:
-
Bacterial Preparation:
-
Grow S. pneumoniae in BHI broth to mid-log phase.
-
Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice lightly.
-
Instill a small volume (e.g., 20-50 µL) of the bacterial suspension intranasally.[8]
-
-
Treatment and Monitoring:
-
Initiate treatment with the this compound compound or vehicle at a specified time post-infection.
-
Monitor the mice for signs of respiratory distress and other clinical signs of illness.
-
Monitor survival over a period of several days.
-
-
Endpoint and Data Analysis:
-
For bacterial burden assessment, euthanize a subset of mice at a specific time point (e.g., 24 or 48 hours).
-
Perform a bronchoalveolar lavage (BAL) and/or homogenize the lungs to determine the bacterial load.
-
For survival studies, record the time to death for each mouse.
-
Analyze the data for a significant reduction in bacterial load or an increase in survival in the treated groups.
-
Data Presentation
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Mean Bacterial Load (log10 CFU/g tissue or mL BALF) | |||
| Percent Survival | |||
| Mean Clinical Score |
Visualization
Caption: Workflow for in vivo antibacterial efficacy testing.
References
-
Brandt, S. L., et al. (2018). Murine Model of Staphylococcus aureus Subcutaneous Infection. Current Protocols in Immunology, 123(1), e54. [Link]
-
Garmendia, J., et al. (2023). Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis. STAR Protocols, 4(1), 101959. [Link]
-
Anilocus. (n.d.). Creating Orthotopic Cancer Models for Safety and Efficacy Assessment. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Protocol to establish a mouse model for hepatic metastasis of colorectal cancer. STAR Protocols, 3(1), 101135. [Link]
-
Jochems, S. P., et al. (2018). Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. protocols.io. [Link]
-
He, Z., et al. (2010). Mouse Models for Tumor Metastasis. In Metastasis (pp. 209-219). Humana Press. [Link]
-
Pletzer, D., & Choi, J. (2025). Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. STAR Protocols, 6(1), 104291. [Link]
-
Schmaler, M., et al. (2018). Mouse models for infectious diseases caused by Staphylococcus aureus. Current Opinion in Microbiology, 41, 41-48. [Link]
-
Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
-
JoVE. (2023). Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer. Retrieved from [Link]
-
Gingles, N. A., et al. (2001). Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways. Infection and Immunity, 69(8), 4976-4980. [Link]
-
Kugelberg, E., et al. (2005). Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy, 49(8), 3435-3441. [Link]
-
Vicencio, A. G., et al. (2015). A Method for Orthotopic Transplantation of Lung Cancer in Mice. In Lung Cancer (pp. 131-138). Humana Press. [Link]
-
JoVE. (2020). An Orthotopic Resectional Mouse Model of Pancreatic Cancer. Retrieved from [Link]
-
Malachowa, N., & DeLeo, F. R. (2013). Mouse Model of Staphylococcus aureus Skin Infection. In Staphylococcus aureus (pp. 233-239). Humana Press. [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
Malachowa, N., et al. (2019). Mouse Model of Staphylococcus aureus Skin Infection. In Staphylococcus aureus (pp. 207-215). Humana, New York, NY. [Link]
-
Anderson, L. S., et al. (2019). A Murine Skin Wound Infection Model to Study the Immune Response against a Bacterial Pathogen. Journal of Visualized Experiments, (151), e60011. [Link]
-
JoVE. (2013). A Preclinical Murine Model of Hepatic Metastases. Retrieved from [Link]
-
Song, J. H., et al. (2017). Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology, 313(4), L745-L755. [Link]
-
Fattom, A. I., et al. (2014). Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates. In Staphylococcus aureus (pp. 263-273). Humana Press. [Link]
-
ResearchGate. (n.d.). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mouse Models for Tumor Metastasis. Retrieved from [Link]
-
Gibson, J. F., et al. (2021). Murine models. Bio-protocol, 11(15), e4108. [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
-
JoVE. (2022). A Mouse Model for the Transition of Streptococcus pneumoniae from Colonizer to Pathogen upon Viral Co-Infection Recapitulates Age-Exacerbated Illness. Retrieved from [Link]
-
Eamens, G. J., et al. (1998). Mucosal immunisation with novel Streptococcus pneumoniae protein antigens enhances bacterial clearance in an acute mouse lung infection model. FEMS Immunology & Medical Microbiology, 22(3), 209-217. [Link]
-
PubMed. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]
-
Kadurugamuwa, J. L., et al. (2003). Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection. Antimicrobial Agents and Chemotherapy, 47(10), 3130-3137. [Link]
-
Ouled Taarabt, K., et al. (2021). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Afrique SCIENCE: Revue Internationale des Sciences et Technologie, 18(4), 11-24. [Link]
-
Mea, E., et al. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. BMJ Open, 10(7), e037803. [Link]
-
Kumar, R., et al. (2015). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy, 59(12), 7547-7554. [Link]
-
Kim, D. J., et al. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Antibiotics, 11(7), 912. [Link]
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- 3. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
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- 8. Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Indoline-6-sulfonamide synthesis yield and purity
Welcome to the technical support center dedicated to the synthesis of indoline-6-sulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. My objective is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: The Core Synthetic Strategy: A Validated Protocol
The most common and reliable route to indoline-6-sulfonamides involves a two-step sequence starting from an N-protected indoline. This protection is crucial to deactivate the indoline nitrogen, preventing unwanted side reactions and directing the subsequent electrophilic aromatic substitution to the desired position.
Overall Synthetic Workflow
The synthesis proceeds via N-acetylation, followed by electrophilic chlorosulfonation, and finally, nucleophilic substitution with an appropriate amine.
Caption: General workflow for this compound synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Acetylindoline
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indoline (1.0 eq).
-
Dissolve the indoline in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-acetylindoline, which can often be used in the next step without further purification.
Step 2: Synthesis of 1-Acetylindoline-6-sulfonyl Chloride
-
Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
In a clean, dry, three-neck flask equipped with a dropping funnel and an inert gas inlet, place 1-acetylindoline (1.0 eq).
-
Cool the flask to 0 °C using an ice/salt bath.
-
Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC (a small aliquot quenched carefully into ice water and extracted).
-
Once complete, very carefully and slowly pour the reaction mixture onto crushed ice. This is a highly exothermic step.
-
The solid sulfonyl chloride intermediate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is moisture-sensitive and should be used immediately.[1][2]
Step 3: Synthesis of N-Substituted this compound
-
Dissolve the crude 1-acetylindoline-6-sulfonyl chloride (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.[3]
-
In a separate flask, dissolve the desired amine (1.25 eq) and a non-nucleophilic base such as triethylamine (1.25 eq) in anhydrous DCM.[3]
-
Cool the sulfonyl chloride solution to 0 °C and slowly add the amine/base solution.
-
Stir the reaction at room temperature until completion as indicated by TLC (typically 2-12 hours).[3]
-
Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]
-
The resulting crude product can be purified by column chromatography or recrystallization.[1][4]
Section 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Caption: A decision tree for troubleshooting low product yield.
Q1: My reaction yield is consistently low or zero. What's wrong?
Answer: This is the most common issue, and it usually points to one of four areas: starting materials, reaction conditions, side reactions, or workup/purification losses.
-
Cause A: Hydrolysis of the Sulfonyl Chloride Intermediate.
-
Why it happens: Sulfonyl chlorides are highly reactive electrophiles and are extremely susceptible to moisture. Any water present in your solvents, on your glassware, or from the atmosphere will rapidly convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[1]
-
Solution: Absolute adherence to anhydrous conditions is non-negotiable.[1]
-
Glassware: Oven-dry all glassware overnight at >100 °C and cool under a stream of inert gas or in a desiccator.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried using a solvent purification system.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
-
-
Cause B: Poor Quality or Degraded Reagents.
-
Why it happens: Indoline can oxidize over time if not stored properly. More critically, chlorosulfonic acid can decompose.
-
Solution: Use freshly opened or properly stored reagents. If your indoline is discolored (typically dark brown/red), consider purifying it by distillation or column chromatography before use.
-
-
Cause C: Inappropriate Base or Solvent in the Amination Step.
-
Why it happens: The amination reaction generates one equivalent of HCl, which will protonate the amine nucleophile, rendering it inactive. A base is required to neutralize this acid.[2] Using a nucleophilic base could lead to side reactions with the sulfonyl chloride. The solvent must also fully dissolve the reactants.
-
Solution: Use a non-nucleophilic organic base like triethylamine or pyridine.[1][2] Ensure you use at least one full equivalent. DCM and THF are generally good solvent choices.[1]
-
-
Cause D: Incomplete Reaction.
-
Why it happens: The reaction may be too slow at room temperature, especially with less reactive (electron-poor or sterically hindered) amines.
-
Solution: Monitor the reaction closely by TLC. If it stalls, gentle heating (e.g., to 40 °C) can sometimes drive it to completion. Alternatively, allow the reaction to run for a longer period (24 hours).
-
Q2: My final product is impure, and I'm struggling with purification. What are the likely side products?
Answer: Impurities often arise from predictable side reactions or unconsumed starting materials.
-
Side Product A: Bis-sulfonated Amine (R-N(SO₂-Indoline)₂).
-
Why it happens: If you are using a primary amine (R-NH₂), the initial sulfonamide product still has an N-H proton. This proton is acidic and can be removed by the base, creating a nucleophilic anion that can react with a second molecule of the sulfonyl chloride.
-
Solution: Control the stoichiometry carefully.[1] Adding the sulfonyl chloride solution slowly to the solution of excess amine and base can minimize this side reaction. Using a slight excess of the primary amine (1.1-1.2 eq) helps ensure the sulfonyl chloride is consumed before it can react a second time.[1]
-
-
Side Product B: Unreacted 1-Acetylindoline-6-sulfonyl Chloride (or its sulfonic acid).
-
Why it happens: This indicates an incomplete amination reaction. The sulfonyl chloride may appear as the sulfonic acid on your TLC or in your final product after workup due to hydrolysis.
-
Solution: The sulfonic acid is highly polar and can often be removed during the aqueous workup, especially with a basic wash (sat. NaHCO₃). If it persists, it can typically be separated by column chromatography.
-
-
Purification Strategy:
-
Column Chromatography: This is the most versatile method. A silica gel column with a gradient elution system, such as Hexanes/Ethyl Acetate or DCM/Methanol, is usually effective.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material if a suitable solvent system can be found.[1][4] Common solvents to screen include ethanol, isopropanol, and mixtures of ethanol/water or ethyl acetate/hexanes.[1]
-
| Parameter | Recommendation | Impact on Yield & Purity |
| Solvents | Anhydrous Grade (DCM, THF) | Critical: Prevents hydrolysis of sulfonyl chloride, maximizing yield.[1] |
| Base (Amination) | Triethylamine, Pyridine (≥1 eq) | Critical: Neutralizes HCl byproduct, preventing amine protonation and ensuring reaction completion.[2] |
| Temperature | 0 °C to Room Temperature | Important: Controls reaction rate and minimizes side product formation. Overheating can cause decomposition. |
| Amine Stoichiometry | 1.1 - 1.25 equivalents | Important: Drives reaction to completion; excess can prevent di-sulfonylation with primary amines.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Highly Recommended: Minimizes moisture contamination and potential oxidation of starting materials.[1] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the indoline necessary? Can I use a different protecting group? Answer: The nitrogen in indoline is a powerful activating group and a nucleophile itself. Without protection, the chlorosulfonation would be uncontrolled, leading to polymerization and reaction at the nitrogen. The acetyl group is common because it is electron-withdrawing, sufficiently deactivating the ring for controlled sulfonation, and acts as an ortho-, para-director, favoring substitution at the C6 position (para to the nitrogen). Other protecting groups like Boc (tert-butoxycarbonyl) can also be used. The choice depends on the desired stability and the conditions required for its eventual removal.
Q2: Why does the sulfonation occur at the 6-position and not the 7- or 5-position? Answer: This is a question of regioselectivity governed by electronics and sterics. The N-acetyl group is a strong ortho-, para-director. The position para to the nitrogen is C5, and the position ortho is C7. However, the five-membered ring fused to the benzene ring directs electrophilic substitution to the C6 position. Furthermore, the C7 position is sterically hindered by the adjacent five-membered ring. The literature confirms that the 6-sulfonamide is the major, if not exclusive, product.[3]
Q3: How do I effectively monitor the reaction by TLC? Answer: For the chlorosulfonation step, you can carefully take a tiny aliquot from the reaction, quench it into a vial with ice and a drop of ammonia/amine solution in DCM, and spot this on your TLC plate. This converts the sulfonyl chloride in the aliquot to a stable sulfonamide for easier visualization. For the amination step, you can spot the reaction mixture directly.
-
Mobile Phase: A good starting point is 30-50% Ethyl Acetate in Hexanes.
-
Visualization: Use a UV lamp (254 nm). Staining with potassium permanganate can also be helpful to visualize compounds that are not UV-active.
Q4: What are the primary safety concerns for this synthesis? Answer: The most significant hazard is chlorosulfonic acid . It is highly corrosive, a strong oxidizing agent, and reacts violently with water, releasing toxic HCl gas. Always handle it in a chemical fume hood with appropriate PPE. The amination step may generate pressure if the reaction is exothermic and the flask is sealed; ensure adequate venting.
References
-
Becker, D. P., et al. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(22), 5439. Available at: [Link]
-
Ikan, R., & Fatal, Y. (1974). Synthesis in indole series. Chloromethylation and chlorosulfonation of 1-acetyl-5-bromoindoline. Journal of Chemical & Engineering Data, 19(1), 89-89. Available at: [Link]
-
Southern Methodist University. Amination of the p-acetaminobenzene sulfonyl chloride. Course Material. Available at: [Link]
- Google Patents. (1957). Sulfonamide purification process. US2777844A.
-
JoVE (Journal of Visualized Experiments). (2023). Amines to Sulfonamides: The Hinsberg Test. JoVE. Available at: [Link]
-
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 14660. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (2023). Sulfonamide (medicine). Wikipedia. Available at: [Link]
Sources
Technical Support Center: Strategies to Improve the Aqueous Solubility of Indoline-6-Sulfonamide Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility in the indoline-6-sulfonamide chemical class. The inherent lipophilicity of the indoline scaffold combined with the specific electronic properties of the sulfonamide group often leads to compounds that are difficult to work with in aqueous media, posing significant hurdles for in vitro screening, formulation, and ultimately, bioavailability.
This resource is designed to be a practical, field-proven guide. It moves beyond simple lists of techniques to explain the underlying scientific principles, helping you make informed decisions to overcome solubility challenges in your research.
Troubleshooting Guide
This section addresses specific experimental problems you may encounter.
Q1: My this compound derivative precipitates from my aqueous assay buffer (e.g., PBS at pH 7.4). What is the likely cause and how can I fix it?
A1: This is a classic sign of pH-dependent solubility, a common characteristic of molecules containing sulfonamide groups.
Causality: The sulfonamide moiety (-SO₂NH-) is weakly acidic.[1] The pKa of the sulfonamide proton can vary depending on the substituents, but it often falls in a range that makes its ionization state sensitive to physiological pH.
-
At Low pH (Acidic): The sulfonamide group is predominantly in its neutral, un-ionized form (-SO₂NH-). This form is typically less water-soluble.
-
At High pH (Basic): The sulfonamide group deprotonates to form an anionic salt (-SO₂NH⁻). This charged species is significantly more soluble in water.[2]
Your compound, likely dissolved in a stock solution of an organic solvent like DMSO, is crashing out when diluted into the aqueous buffer because the concentration exceeds its thermodynamic solubility at that specific pH.[3]
Immediate Troubleshooting Steps:
-
Adjust Buffer pH: The most direct solution is to increase the pH of your assay buffer, if your experimental system can tolerate it. Try preparing buffers at pH 8.0 or 8.5 and observe if precipitation still occurs. The goal is to shift the equilibrium towards the more soluble, ionized form of the sulfonamide.[4]
-
Reduce Final Compound Concentration: You may be exceeding the solubility limit. Perform a serial dilution to find the maximum concentration your compound can tolerate in the buffer before precipitating.
-
Increase Co-solvent Percentage: If permissible in your assay, slightly increasing the percentage of the organic co-solvent (like DMSO) can help maintain solubility.[5][6] However, be cautious, as co-solvents can impact biological assay results. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
Long-Term Strategy Workflow:
The following diagram outlines a decision-making process for addressing this core issue.
Caption: Troubleshooting workflow for compound precipitation.
Q2: I performed a salt screen on my ionizable this compound, but the solubility improvement was minimal. What should I try next?
A2: While salt formation is a powerful technique for ionizable drugs, its success is not guaranteed.[7][8] If a comprehensive screen with various counter-ions (e.g., sodium, potassium for acids; HCl, mesylate for bases) fails, it suggests that either the crystal lattice energy of the salt form is still too high to be overcome by the hydration energy, or the intrinsic solubility of the parent molecule is exceptionally low.
Next Steps - A Tiered Approach:
-
Formulation-Based Strategies: These methods improve the apparent solubility and dissolution rate without chemically altering the molecule.
-
Amorphous Solid Dispersions (ASDs): This is a highly effective method.[9][10] By dispersing your compound in a polymer matrix (e.g., PVP, HPMC-AS), you trap it in a high-energy, amorphous state.[11][12] This prevents the formation of a stable crystal lattice, leading to significantly higher apparent solubility.[13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[14][15] Your lipophilic indoline derivative can form an inclusion complex, where it sits inside the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the compound.[16][17]
-
-
Chemical Modification (Prodrugs): If formulation approaches are insufficient or not suitable, a prodrug strategy is the next logical step. This involves adding a temporary, water-solubilizing group to your molecule that is cleaved in vivo to release the active parent drug.[18][19][20]
-
Phosphate Esters: If your this compound has a free hydroxyl group, converting it to a phosphate ester is one of the most successful prodrug strategies for improving water solubility.[21] Phosphate esters are highly ionized at physiological pH, rendering them very soluble.[21]
-
Amino Acid Prodrugs: Attaching an amino acid can introduce ionizable groups and improve solubility. However, these can sometimes have issues with stability or incomplete cleavage in vivo.[21]
-
Frequently Asked Questions (FAQs)
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your data correctly and making sound decisions in drug discovery.[3][22]
| Feature | Kinetic Solubility | Thermodynamic (Equilibrium) Solubility |
| Definition | The concentration at which a compound, added from a concentrated organic stock (e.g., DMSO), begins to precipitate in an aqueous buffer.[22][23] | The concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid material.[3][22] |
| State Measured | Measures the solubility of the form that precipitates first, which is often a high-energy, amorphous, or metastable state.[24] | Measures the solubility of the most stable, lowest-energy solid form of the compound at equilibrium.[3][24] |
| Typical Value | Often higher than thermodynamic solubility due to the formation of a supersaturated solution.[23][24] | Considered the "true" solubility of the most stable crystalline form. |
| Use Case | Early Drug Discovery: High-throughput screening (HTS) to quickly flag problematic compounds.[25][26][27] | Lead Optimization & Pre-formulation: Provides the gold-standard value needed for formulation development and predicting oral absorption.[22][27] |
| Methodology | Fast; automated methods using nephelometry (light scattering) or filtration plates.[28][29] | Slower; requires longer incubation times (24-72h) to reach equilibrium. The classic method is the shake-flask assay.[30][31] |
Recommendation:
-
For early-stage researchers screening many derivatives, a kinetic solubility assay is appropriate for rapid rank-ordering.
-
For drug development professionals characterizing a lead candidate, measuring thermodynamic solubility is essential.
Q4: What are the primary strategies for enhancing the solubility of a neutral this compound derivative?
A4: If your molecule has no readily ionizable groups for pH modification or salt formation, you must rely on formulation approaches or chemical modification.
Caption: Key strategies for neutral compounds.
-
Amorphous Solid Dispersions (ASDs): As mentioned in Q2, this is a leading strategy. By preventing crystallization, you can achieve a "spring and parachute" effect, where the drug dissolves to a high, supersaturated concentration (the spring) and the polymer helps maintain that concentration over time (the parachute).[10][11][32]
-
Cyclodextrin Complexation: This is another excellent choice. The formation of an inclusion complex effectively shields the hydrophobic part of your molecule from water, increasing its apparent solubility.[14][33] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer even greater solubility and reduced toxicity.[15]
-
Particle Size Reduction: Reducing particle size to the sub-micron (nanosuspension) or micron level (micronization) increases the surface area-to-volume ratio of the drug particles.[6][34][35][36] According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[5] Nanosuspensions are particularly effective for compounds intended for parenteral administration.[34][37]
-
Prodrug Approach: Even on a neutral compound, you can often find a site for chemical modification (e.g., an aliphatic alcohol) to attach a solubilizing promoiety. This approach should be considered when formulation strategies do not provide the required level of solubility enhancement.[19][38]
Q5: Can you provide a standard protocol for determining thermodynamic solubility?
A5: Certainly. The gold-standard method is the Equilibrium Shake-Flask Solubility Assay .[30] This protocol ensures that equilibrium is reached and that you are measuring the solubility of the most stable crystalline form.
Protocol: Equilibrium Shake-Flask Method
Objective: To determine the thermodynamic aqueous solubility of an this compound derivative.
Materials & Equipment:
-
Test compound (solid powder)
-
Chosen aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and appropriate organic solvent for standard preparation
Methodology:
-
Preparation: Add an excess amount of the solid test compound to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A common starting point is to add ~2 mg of compound to 1 mL of buffer. Prepare at least three replicate vials.
-
Incubation: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 300 RPM).[31]
-
Equilibration: Allow the samples to shake for at least 24-48 hours.[31][39] For compounds with very slow dissolution kinetics, 72 hours may be necessary. To confirm equilibrium, you can take measurements at 24h and 48h; the values should be consistent.[31]
-
Phase Separation: After incubation, let the vials stand undisturbed at the incubation temperature for a short period to allow larger particles to settle. To remove the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 min).
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Crucially, discard the first few drops from the filter to avoid errors from drug adsorption to the filter membrane.
-
-
Quantification:
-
Carefully take a known volume of the clear filtrate/supernatant and dilute it with an appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your calibration curve.
-
Prepare a standard stock solution of your compound in a suitable organic solvent and create a calibration curve using serial dilutions.
-
Analyze the diluted samples and standards using a validated HPLC or UV-Vis method.
-
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undiluted filtrate. This value is the thermodynamic solubility.
Self-Validation & Trustworthiness:
-
Visual Confirmation: Always ensure solid material is present in the vials before the separation step.[31]
-
pH Measurement: Measure the pH of the final solution to ensure it has not shifted during the experiment, as this heavily influences the solubility of ionizable compounds like sulfonamides.[31][40]
-
Solid-State Analysis: For rigorous studies, analyze the solid material before and after the experiment (e.g., using XRPD) to confirm that no polymorphic or phase transformation has occurred.[3]
References
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Bergström, C. A., Luthman, K., & Artursson, P. (2004). Development of a high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry. [Link]
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Chaudhary, A., Nagaich, U., & Gulati, N. (2012). Enhancement of solubility and dissolution of poorly water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]
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Crini, G. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Fornaguera, C., & García-Celma, M. J. (2017). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Ferreira, V. F., & de Souza, M. C. B. V. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]
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Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
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Gupta, A., & Kumar, S. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. [Link]
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Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]
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Kim, Y., & Kim, Y. (2003). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]
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Kumar, V., & Sharma, V. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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Kumar, S., & Singh, S. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. [Link]
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Mueller-Albers, J., & Savla, R. (2019). Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery. [Link]
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Patel, M., & Shah, S. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Peer-reviewed journal. [Link]
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Thomas, A. L. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
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Patel, M. S., Ahmed, M. H., & Saqib, M. (2019). Chemical Modification: A unique solutions to Solubility problem. SciSpace. [Link]
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TSpace. (n.d.). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect. TSpace. [Link]
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Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
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Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
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Singh, A., & Sharma, P. K. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Al-kassas, R., & Al-kassas, R. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
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Vikmon, M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News. [Link]
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. [Link]
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ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]
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van de Waterbeemd, H. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]
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Sharma, D., & Soni, M. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. ResearchGate. [Link]
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Raut, P. P., & Rathi, P. B. (2014). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. PharmaTutor. [Link]
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Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Kerns, E. H., & Di, L. (2007). High throughput solubility measurement in drug discovery and development. Drug Discovery Today. [Link]
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de Oliveira, R. S., & de Oliveira, R. B. (2019). Is prodrug design an approach to increase water solubility?. Bioorganic & Medicinal Chemistry. [Link]
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Kumar, S., & Singh, P. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences. [Link]
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Anonymous. (2017). How do you perform the shake flask method to determine solubility?. Quora. [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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Patel, M. S., Ahmed, M. H., & Saqib, M. (2019). Chemical Modification: A unique solutions to Solubility problem. ResearchGate. [Link]
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HORIZON®. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. HORIZON®. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
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Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]
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Kim, H. Y., Kim, Y. J., & Kim, J. H. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere. [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
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ACS Nano. (2026). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. ACS Nano. [Link]
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Technical Support Center: Overcoming Poor Bioavailability of Indoline-6-sulfonamide in Preclinical Studies
Welcome to the technical support center for researchers working with Indoline-6-sulfonamide. This guide is designed to provide you with actionable troubleshooting strategies and in-depth answers to frequently asked questions regarding the common challenge of its poor bioavailability in preclinical models. As your partner in research, we aim to equip you with the scientific rationale and practical methodologies to optimize the in vivo performance of this promising compound.
Troubleshooting Guide
This section addresses specific experimental issues you may be encountering. Each question is followed by a step-by-step troubleshooting workflow and the scientific reasoning behind our recommendations.
Q1: My in vivo plasma concentrations of this compound are consistently below the limit of quantification (BLQ) after oral dosing. What are the potential causes and how can I address this?
A1: Consistently low or undetectable plasma concentrations after oral administration are a classic sign of poor bioavailability. This can stem from two primary sources: poor absorption from the gastrointestinal (GI) tract or rapid first-pass metabolism.
Step 1: Assess Physicochemical Properties (Solubility & Permeability)
-
Rationale: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which are the key determinants of oral absorption.[1] It is highly probable that this compound, like many new chemical entities, falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2]
-
Action:
-
Determine Aqueous Solubility: Experimentally measure the solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)). A solubility of <100 µg/mL is a common indicator of potential bioavailability issues.[3]
-
Estimate Permeability: Use in silico models (e.g., based on LogP) or in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer permeability studies.
-
Step 2: Investigate Potential for First-Pass Metabolism
-
Rationale: The liver is the primary site of drug metabolism. If a drug is rapidly metabolized upon its first pass through the liver after absorption from the gut, its concentration in systemic circulation will be significantly reduced.[4] The indoline and sulfonamide moieties can be susceptible to enzymatic degradation.
-
Action:
-
In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes or S9 fractions (from the preclinical species you are using, e.g., mouse, rat). A high clearance rate in this assay suggests that the compound is likely subject to extensive first-pass metabolism.
-
Route-of-Administration Comparison: If you haven't already, perform an intravenous (IV) administration study. Comparing the Area Under the Curve (AUC) from oral (PO) and IV routes allows for the calculation of absolute bioavailability (F%). A low F% with detectable IV exposure strongly points towards either poor absorption or high first-pass metabolism.[4]
-
Step 3: Implement a Formulation Strategy
Based on your findings from the previous steps, you can now select a rational formulation strategy to improve oral exposure.
FAQ: Understanding and Improving this compound Bioavailability
This section provides answers to broader questions about the properties of this compound and the strategies to enhance its in vivo performance.
Q2: What are the likely physicochemical properties of this compound that contribute to its poor bioavailability?
A2: While specific experimental data for this exact molecule may be limited, we can infer its likely properties based on its chemical structure. The indoline core is relatively hydrophobic, and the sulfonamide group can contribute to poor aqueous solubility, especially in the acidic environment of the stomach.[5][6] This poor solubility is often a primary rate-limiting step in oral absorption.[3][7]
Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several well-established techniques can be employed, broadly categorized as follows:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[7][8]
-
Micronization: Grinding the drug powder to the micron scale.
-
Nanonization: Reducing particle size to the nanometer scale, which can dramatically increase the surface area-to-volume ratio and improve dissolution.[9]
-
-
Amorphous Solid Dispersions: Dispersing the drug in its high-energy, amorphous state within a hydrophilic polymer matrix can significantly improve its solubility and dissolution rate.[8][10] Common polymers include HPMC and PEG.[9]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in a lipid-based vehicle can improve its absorption.[2] Self-Emulsifying Drug Delivery Systems (SEDDS) are a sophisticated example of this approach.[7]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.[10][11]
Q4: How do I choose the right formulation strategy for my preclinical study?
A4: The choice of formulation depends on the specific properties of this compound and the goals of your study. A decision tree can guide your selection process:
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
For early-stage preclinical studies, starting with a simple, readily prepared formulation is often the most practical approach.
Q5: Can I use a combination of strategies?
A5: Absolutely. For compounds with multiple bioavailability hurdles (e.g., poor solubility and high first-pass metabolism), a combination approach may be necessary. For instance, a nanosuspension could be formulated with a permeation enhancer. However, it is advisable to start with a single, well-justified strategy to simplify the interpretation of your results.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments mentioned in this guide.
Protocol 1: Preparation of a Simple Suspension for Oral Dosing
This is a common starting point for preclinical oral PK studies.
-
Vehicle Selection: Choose a common vehicle such as 0.5% (w/v) methylcellulose (MC) in water or a mixture of polyethylene glycol 400 (PEG400), propylene glycol (PG), and water.
-
Weighing: Accurately weigh the required amount of this compound.
-
Wetting: Add a small amount of the vehicle to the powder to form a paste. This prevents clumping.
-
Suspension: Gradually add the remaining vehicle while stirring or vortexing continuously to form a uniform suspension.
-
Homogenization (Optional but Recommended): If available, use a tissue homogenizer to further reduce particle size and improve suspension uniformity.
-
Dosing: Administer the suspension to the animals via oral gavage. Ensure the suspension is well-mixed immediately before each animal is dosed.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This method can significantly enhance the solubility of your compound.
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP) and a volatile organic solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone).
-
Dissolution: Dissolve both this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a fine powder, and pass it through a sieve to ensure a uniform particle size.
-
Reconstitution: The resulting powder can be suspended in an aqueous vehicle for oral dosing.
Data Presentation: Comparing Formulation Strategies
The following table provides a hypothetical comparison of pharmacokinetic parameters for this compound in different formulations, illustrating the potential impact of these strategies.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (F%) |
| Simple Suspension | 25 | 2.0 | 150 | 5% |
| Micronized Suspension | 75 | 1.5 | 450 | 15% |
| Amorphous Solid Dispersion | 250 | 1.0 | 1800 | 60% |
| IV Solution | 1000 | 0.1 | 3000 | 100% (by definition) |
Visualizing Metabolic Pathways
The following diagram illustrates the potential metabolic liabilities of the this compound scaffold.
Caption: Potential metabolic pathways for this compound.
By systematically evaluating the physicochemical and metabolic properties of this compound and applying rational formulation design, you can significantly improve its bioavailability and obtain the reliable preclinical data needed to advance your research.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]
-
SlideShare. (2020). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]
-
PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]
-
R Discovery. (2014). Preclinical formulations: insight, strategies, and practical considerations. Retrieved from [Link]
-
PubMed Central. (n.d.). This compound Inhibitors of the Bacterial Enzyme DapE. Retrieved from [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput.... Retrieved from [Link]
-
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
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- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Addressing Drug Resistance to Indoline-6-sulfonamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating mechanisms of drug resistance to Indoline-6-sulfonamide compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the challenges you may encounter in your research. We have structured this resource to move from foundational concepts to specific experimental workflows, mirroring the scientific process of identifying and characterizing drug resistance.
PART 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common initial questions regarding Indoline-6-sulfonamides and the general landscape of drug resistance.
Question: What is the known mechanism of action for Indoline-6-sulfonamides?
Answer: The primary characterized target for a subset of Indoline-6-sulfonamides is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[1] This enzyme is crucial for the lysine biosynthetic pathway in most bacteria, a pathway absent in humans, making it an attractive target for novel antibiotics.[1] Molecular docking studies suggest that the sulfonamide group acts as a zinc-binding moiety within the DapE active site, leading to competitive inhibition.[1][2]
However, in the context of cancer research, where many novel small molecules are evaluated, the specific target of a given this compound may be a different protein, such as a kinase or another enzyme critical for tumor survival.[3] Some studies have explored their role as inhibitors of carbonic anhydrase isoforms IX and XII, which are involved in tumor acidosis and proliferation.[4] Therefore, the first step in understanding resistance is to confirm the specific molecular target in your experimental system.
Question: My cells have developed resistance to my this compound lead compound. What are the most common biological mechanisms I should consider?
Answer: Drug resistance in targeted therapy is a complex but well-studied phenomenon that can be broadly categorized into several key mechanisms.[5][6][7] Understanding these categories will allow you to design a logical and efficient investigation.
-
On-Target Alterations: The cancer cells acquire genetic mutations in the drug's target protein.[6] A common example is a "gatekeeper" mutation, which sterically hinders the drug from binding to its active site without necessarily affecting the protein's normal function.[5]
-
Bypass Pathway Activation: The cancer cells activate a separate, parallel signaling pathway that compensates for the function of the inhibited target.[5][7] For instance, if your compound inhibits a specific kinase in the MAPK pathway, cells might upregulate a parallel pathway like PI3K-AKT to maintain pro-survival signals.[6]
-
Increased Drug Efflux: Cells can overexpress ATP-binding cassette (ABC) transporters, which are membrane proteins that function as pumps to actively expel the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[8][[“]][10][11]
-
Drug Inactivation: The cell may upregulate metabolic enzymes that chemically modify and inactivate the drug molecule.[12][13]
-
Phenotypic State Switching: In some cases, cells can undergo significant changes in their biological state, such as an epithelial-to-mesenchymal transition (EMT), which can confer broad resistance to various therapies.[5][7] Epigenetic alterations are often a driving force behind these changes.[14]
The following diagram provides a high-level overview of these potential resistance pathways.
Caption: Overview of major drug resistance categories.
PART 2: Experimental & Troubleshooting Guides
This section provides structured workflows and troubleshooting for key experiments used to dissect resistance mechanisms.
Workflow 1: Confirming and Characterizing the Resistant Phenotype
Before investigating the why, you must rigorously confirm the what. The first step is to quantify the degree of resistance.
Experiment: Determining the IC50 via Cell Viability Assay (e.g., MTT or similar)
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that induces a response halfway between the baseline and maximum. A significant increase in the IC50 value for your treated cell line compared to the parental (sensitive) line is the gold standard for confirming resistance.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Plate your parental (sensitive) and suspected resistant cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells with media only for a blank control. Incubate for 24 hours to allow cells to adhere.
-
Compound Treatment: Prepare a serial dilution of your this compound compound. A 2-fold or 3-fold dilution series covering a wide concentration range is recommended. Remove the old media from the cells and add the media containing the different drug concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used in the dilutions).[15]
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism (typically 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized MTT solvent, to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of ~570 nm.[16]
-
Analysis: After subtracting the blank, normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Troubleshooting Guide: Cell Viability Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers in each well. 2. Edge effects: Evaporation in the outer wells of the plate.[15] 3. Pipetting errors: Inaccurate compound dilution or addition. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Fill the perimeter wells with sterile PBS or media and do not use them for experimental data.[15] 3. Use calibrated pipettes and change tips between concentrations. |
| Low absorbance readings / weak signal | 1. Low cell density: Too few cells to generate a strong signal.[15][16] 2. Suboptimal incubation time: Assay performed before the drug has had a significant effect. 3. Cell death before MTT addition: Cells may have detached and been lost during media changes. | 1. Perform a cell titration experiment to find the optimal seeding density for your cell line.[15] 2. Test different drug incubation time points (e.g., 24h, 48h, 72h). 3. Be gentle during media aspiration and addition. |
| High background in "no cell" control wells | 1. Microbial contamination: Bacteria or yeast can reduce the MTT reagent.[15] 2. Phenol red interference: The pH indicator in some media can affect absorbance readings. | 1. Visually inspect plates for contamination. Practice sterile technique. 2. Use a phenol red-free medium for the assay incubation step.[15] |
| Results not reproducible between experiments | 1. Cell health/passage number: Using cells at a high passage number or that are not in the logarithmic growth phase.[15] 2. Reagent variability: Inconsistent preparation of drug dilutions or assay reagents. | 1. Use cells from a consistent, low passage number stock. Ensure cells are healthy and actively dividing before plating. 2. Prepare fresh drug dilutions for each experiment. Ensure reagents are stored correctly.[15] |
Workflow 2: A Logical Approach to Investigating Resistance Mechanisms
Once resistance is confirmed, you can systematically investigate the underlying cause. The following workflow provides a logical progression from the most direct to more complex mechanisms.
Caption: A systematic workflow for identifying resistance mechanisms.
Experiment: Western Blotting for Protein Expression Changes
Western blotting allows you to visualize and semi-quantify changes in protein levels.[17][18] This is essential for checking for the upregulation of bypass pathway proteins (e.g., phosphorylated kinases) or ABC drug transporters.
Step-by-Step Protocol: Western Blotting
-
Sample Preparation (Lysate):
-
Culture parental and resistant cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[18]
-
Sonicate briefly to shear DNA and reduce viscosity.[18]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 min at 4°C to pellet cell debris.
-
Collect the supernatant (this is your protein lysate). Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[19]
-
Load the samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel in electrophoresis running buffer until the dye front reaches the bottom. This separates proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[18] The membrane binds the proteins, creating a replica of the gel.
-
-
Immunoblotting:
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[19] This prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-P-gp, anti-p-AKT), diluted in blocking buffer, overnight at 4°C with gentle agitation.[18][19]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST) to remove unbound primary antibody.[19]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[18][19]
-
Final Washes: Repeat the washing step with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the resulting chemiluminescent signal using a digital imager or X-ray film. The band intensity corresponds to the amount of target protein.
-
Crucial Step: Re-probe the same membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
PART 3: Advanced Screening for Novel Resistance Mechanisms
When candidate approaches do not yield a clear mechanism, an unbiased, genome-wide approach can identify novel resistance genes.
Question: How can I identify completely new or unexpected resistance mechanisms?
Answer: A CRISPR-Cas9 loss-of-function screen is a powerful, unbiased method for identifying genes whose knockout confers resistance to your drug.[20][21][22]
Workflow Overview: Pooled CRISPR-Cas9 Resistance Screen
The core principle is to create a large population of cells where each cell has a single, different gene knocked out. By treating this entire population with the drug, you can identify which gene knockouts allow cells to survive and proliferate.[22]
Caption: High-level workflow for a pooled CRISPR-Cas9 screen.
Key Considerations for CRISPR Screening:
-
Drug Concentration: The concentration of the this compound used for selection is critical. It must be high enough to kill most cells but low enough to allow cells with true resistance-conferring knockouts to survive.
-
Validation: Hits from the screen must be validated individually. This involves creating single-gene knockout cell lines for your top candidate genes and confirming that they exhibit increased resistance to the drug.
References
-
Bagchi, S. (2012). Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology. PMC. [Link]
-
Li, W., Zhang, H., & Assaraf, Y. G. (2016). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. PubMed. [Link]
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Vasan, N., Baselga, J., & Hyman, D. M. (2019). Mechanisms of Acquired Resistance to Targeted Cancer Therapies. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/2162402X.2019.1644 acquired-resistance]([Link] acquired-resistance)
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Consensus. (n.d.). Molecular mechanisms of ABC transporter-mediated drug resistance. Consensus. [Link]
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Garraway, L. A., & Jänne, P. A. (2012). Mechanisms of Acquired Resistance to Targeted Cancer Therapies. Medscape. [Link]
-
Stokes, J. M., Lopatkin, A. J., Lobritz, M. A., & Collins, J. J. (2019). The role of bacterial metabolism in antimicrobial resistance. PMC. [Link]
-
Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? AdisInsight. [Link]
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MDPI Books. (n.d.). Targeted Cancer Therapy and Mechanisms of Resistance. MDPI. [Link]
-
Shafi, A., et al. (2021). Epigenetic Alterations and Mechanisms That Drive Resistance to Targeted Cancer Therapies. AACR Journals. [Link]
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ResearchGate. (n.d.). Proposed drug efflux mechanism for ABC transporters. ResearchGate. [Link]
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MolecularCloud. (2020). Methods and Protocols for Western Blot. MolecularCloud. [Link]
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da Silva, A. C. G., et al. (2024). In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. PubMed. [Link]
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Álvarez-García, L., et al. (2021). The Inactivation of Enzymes Belonging to the Central Carbon Metabolism Is a Novel Mechanism of Developing Antibiotic Resistance. ASM Journals. [Link]
-
ResearchGate. (n.d.). General mechanism of drug efflux via ABC transporters. ResearchGate. [Link]
-
Reidl, T., et al. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. PMC. [Link]
-
Chan, L. H., et al. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]
-
Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. [Link]
-
Bitesize Bio. (2025). CRISPR Screening: A Simple Guide to Scaling Up. Bitesize Bio. [Link]
-
Hart, T., et al. (2015). Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]
-
YouTube. (2025). Genetic alteration and Biochemical Mechanisms Responsible for Antimicrobial Drug Resistance. YouTube. [Link]
-
Addgene. (n.d.). The Researcher's Guide to Designing CRISPR and RNAi Screening Experiments. Addgene. [Link]
-
Ugocsai, P. (2011). Current Status of Methods to Assess Cancer Drug Resistance. International Journal of Medical Sciences. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
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ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput screen (HiTS). ResearchGate. [Link]
-
Guna, A., & Kelsoe, J. R. (2021). Research Techniques Made Simple: CRISPR Genetic Screens. PMC. [Link]
-
CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. CD Genomics. [Link]
-
YouTube. (2023). Mechanisms of antibiotic resistance. YouTube. [Link]
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Goldstein, L. J., & Panneerselvam, K. (1991). Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions. JNCI: Journal of the National Cancer Institute. [Link]
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WJBPHS. (n.d.). Target identification and validation in research. WJBPHS. [Link]
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Jiang, W., et al. (2023). A glucose-mediated antibiotic resistance metabolic flux from glycolysis, the pyruvate cycle, and glutamate metabolism to purine metabolism. PMC. [Link]
-
YouTube. (2013). Drawn to Science: Target identification in drug discovery. YouTube. [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
ResearchGate. (n.d.). Am i ready for CRISPR? A user's guide to genetic screens. ResearchGate. [Link]
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Wang, H., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Publications. [Link]
-
Hassan, M., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega. [Link]
-
Supuran, C. T., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]
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Technical Support Center: Column Chromatography for Indoline-6-Sulfonamide Products
Welcome to the technical support center for the purification of Indoline-6-sulfonamide products. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of this important chemical scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying an this compound derivative using column chromatography?
A1: The most common and often successful approach is normal-phase chromatography using silica gel as the stationary phase.[1] Indoline-6-sulfonamides are typically moderately polar compounds. A typical starting point involves a mobile phase consisting of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[2] The optimal ratio of these solvents is best determined empirically using Thin Layer Chromatography (TLC) beforehand to achieve a target Retention Factor (Rf) of ~0.25-0.35 for the desired product.[3]
Q2: My this compound has a very polar N-substituent. Should I still use silica gel?
A2: While silica gel is versatile, highly polar analogs may be difficult to elute. If your compound streaks on TLC even with highly polar solvent systems (e.g., containing methanol), you have several options:
-
Switch to a more polar stationary phase: Alumina can sometimes offer different selectivity than silica.[4]
-
Use a bonded-phase silica: Aminopropyl or diol-bonded silica columns are designed for separating polar molecules and can provide better peak shape and resolution.[4]
-
Consider Reverse-Phase Chromatography: If the compound is soluble in water/organic mixtures, reverse-phase chromatography (e.g., using a C18 stationary phase) is a powerful alternative that separates compounds based on hydrophobicity.[2][5]
Q3: What is "dry loading" and when should I use it for my sample?
A3: Dry loading is a sample application technique used when your crude product has poor solubility in the initial, non-polar mobile phase.[2] Instead of dissolving the sample and applying it directly to the column (wet loading), you pre-adsorb it onto a small amount of silica gel. This silica-adsorbed sample is then carefully added to the top of the column. This technique prevents the precipitation of your compound at the top of the column, which can lead to poor separation and clogged columns.[2]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental problems you may encounter. The solutions are based on chromatographic principles and best practices for sulfonamide purification.
Issue 1: Poor or No Separation Between My Product and an Impurity
Q: My product and a key impurity are co-eluting. I've tried multiple hexane/ethyl acetate ratios on silica gel with no success. What's my next step?
A: Co-elution occurs when compounds have very similar polarities under a specific set of conditions. To resolve them, you must alter the selectivity of your chromatographic system.
-
Introduce a Different Solvent: The "magic" of separation often lies in the mobile phase. Instead of just a two-solvent system, introduce a third component. For example, adding a small amount of dichloromethane or methanol to your hexane/ethyl acetate mixture can alter the interactions between your compounds and the stationary phase, often improving separation.
-
Implement a Gradient Elution: If your product and impurity have different polarities but are still close, a gradient elution can be highly effective.[2] Start with a low-polarity mobile phase to allow the less polar compound to move down the column, then gradually increase the polarity to elute your more polar product. This technique sharpens peaks and can resolve compounds that are inseparable under isocratic (constant solvent ratio) conditions.
-
Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase itself.[2] The hydroxyl groups on silica may not be sufficient to differentiate your compounds.
-
Phenyl-bonded silica: Offers π-π interactions, which can be highly selective for aromatic compounds like the indoline core.[4]
-
Cyano-bonded silica: Provides different dipole-dipole interactions and can be used in both normal- and reverse-phase modes.[4]
-
Mixed-Mode Chromatography: For very challenging separations, mixed-mode columns that combine hydrophobic and ion-exchange properties offer unique selectivity.[6][7]
-
Issue 2: My Product is Tailing Badly, Resulting in Broad Peaks and Poor Purity
Q: My purified fractions are broad and show significant tailing on TLC and HPLC analysis. How can I get sharper peaks?
A: Peak tailing is a frequent problem when purifying nitrogen-containing compounds like Indoline-6-sulfonamides on standard silica gel.[8] It is primarily caused by strong, non-ideal secondary interactions between basic sites on your molecule and acidic silanol groups on the silica surface.[8][9]
-
Solution A: Add a Competing Base to the Mobile Phase: This is the most common and effective solution. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent will neutralize the acidic silanol sites.[10] The modifier preferentially binds to these sites, preventing your product from "sticking" and allowing it to elute as a sharp, symmetrical band.
-
Solution B: Adjust the pH with Acid: In some cases, adding a small amount of a weak acid like acetic acid can improve peak shape. This works by protonating the basic nitrogen in the indoline ring, changing its interaction profile with the silica. This is often more applicable in reverse-phase chromatography.[11]
-
Solution C: Reduce Sample Load: Overloading the column is a common cause of peak distortion, including tailing and fronting.[2] If your peaks are asymmetrical, try running the purification with half the amount of crude material.
-
Solution D: Optimize Flow Rate: A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases, which can cause tailing.[2] Conversely, a flow that is too slow can lead to band broadening from diffusion. The relationship between flow rate and separation efficiency is a key parameter to optimize.[12]
Issue 3: My Product Won't Elute from the Column
Q: I've loaded my sample, but even after flushing with 100% ethyl acetate, my product remains at the top of the silica column. What should I do?
A: This indicates that your compound is very polar and is too strongly adsorbed to the silica gel.
-
Increase Mobile Phase Polarity Drastically: Ethyl acetate may not be a strong enough solvent. A common next step is to introduce a small percentage of methanol (e.g., 1-10%) into your mobile phase (e.g., 95:5 Ethyl Acetate:Methanol). Methanol is a very polar solvent and is highly effective at eluting polar compounds from silica.
-
Check for Precipitation: Ensure your compound did not precipitate at the top of the column upon loading.[2] This can happen if it is not fully soluble in the mobile phase. If this is the case, the material will need to be re-dissolved and re-loaded using a dry-loading technique.
-
Re-evaluate Your Stationary Phase Choice: For extremely polar this compound derivatives, silica gel may not be the appropriate stationary phase. Reverse-phase (C18) chromatography is often the better choice for such compounds.[13]
Data Presentation & Key Parameters
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction | Best For... | Key Considerations |
| Silica Gel | Polar (H-Bonding) | General purpose; moderately polar to non-polar compounds.[1] | Most common; can cause tailing with basic compounds.[8] |
| Alumina | Polar (Lewis Acid/Base) | Compounds sensitive to acidic silica; offers different selectivity.[4] | Can be basic, neutral, or acidic. |
| C18 (Reverse-Phase) | Non-polar (Hydrophobic) | Polar, water-soluble compounds.[3][5] | Requires aqueous mobile phases; separates based on hydrophobicity. |
| Aminopropyl (NH2) | Weak Anion Exchange/Polar | Sugars, polar molecules; can be used in normal or reverse phase.[4][14] | Offers unique selectivity for polar analytes.[14] |
| Mixed-Mode | Hydrophobic & Ionic | Complex mixtures; compounds that are difficult to separate by other means.[6][7] | Highly versatile; retention can be modulated by pH and salt concentration.[7] |
Table 2: Example Normal-Phase (Silica) Solvent Systems
| Compound Polarity | Starting Solvent System (Hexane:Ethyl Acetate) | Modifiers to Add if Needed |
| Low | 90:10 to 80:20 | N/A |
| Medium | 70:30 to 50:50 | 0.5% Triethylamine (if tailing) |
| High | 30:70 to 0:100 | 1-5% Methanol in Ethyl Acetate |
| Very High | Dichloromethane:Methanol (98:2 to 90:10) | 0.5% Triethylamine (if tailing) |
Experimental Protocols & Visual Workflows
Protocol 1: Standard Slurry Packing of a Silica Gel Column
-
Select Column Size: Choose a column diameter and height appropriate for your sample size. A general rule is a 20:1 to 100:1 ratio of silica weight to crude sample weight.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase until a homogenous, pourable slurry is formed.
-
Pack the Column: With the column outlet closed, pour the slurry into the column in a single, continuous motion.
-
Pressurize and Settle: Open the outlet and use gentle air pressure to push the solvent through, compacting the silica bed. The bed should be uniform and free of cracks or air bubbles.
-
Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed bed to ensure it is fully equilibrated before loading the sample.
Diagram 1: Purification Strategy Selection Workflow
This diagram outlines the decision-making process for choosing an initial purification strategy.
Caption: Workflow for selecting a purification strategy.
Diagram 2: Troubleshooting Poor Separation
This flowchart provides a logical path for addressing co-elution or poor resolution issues.
Caption: Troubleshooting flowchart for poor separation.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
- Taylor, L. T., & Chang, H. K. (1993). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
- Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- Galian, V., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH.
- Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- Benchchem. (2025). Technical Support Center: HPLC Analysis of Sulfonamides.
- LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
- Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
- Reidl, T. W., et al. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. PMC - NIH.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- Biorbyt. (2025). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography.
- Tosoh Bioscience. (n.d.). Mixed Mode Chromatography.
- Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- Klein, U., et al. (2007). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed.
- Kasprzyk-Hordern, B., et al. (1989). Effects of pH on the accumulation of sulfonamides by fish. PubMed.
- Chemistry For Everyone. (2025). What Is Tailing In Chromatography?.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Khan, I., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 12. How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography [eureka.patsnap.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
Troubleshooting low yields in the amidation of indoline-6-sulfonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the amidation of indoline-6-sulfonyl chloride. This guide is designed to help you troubleshoot and optimize your reaction, ensuring higher yields and purity. As Senior Application Scientists, we understand the nuances of sulfonamide synthesis and have structured this guide to address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is very slow or has stalled. What are the primary causes?
A1: A sluggish reaction is one of the most common issues. The root cause often lies in one of three areas: the quality of your starting materials, the choice of base, or the reaction temperature.
-
Reagent Quality: Indoline-6-sulfonyl chloride is highly sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a major competing reaction. This sulfonic acid is unreactive towards amidation and will reduce your potential yield. Always use freshly purchased or properly stored sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) and employ anhydrous solvents.[1]
-
Base Selection: The base is not just an acid scavenger for the HCl generated; its properties are critical.[2][3] If you are using a weakly basic amine as your nucleophile, a stronger base may be required to facilitate the reaction. However, a base that is too sterically hindered may not efficiently deprotonate the amine-sulfonyl chloride adduct. For standard primary or secondary amines, pyridine or triethylamine (TEA) are common choices.[2][4]
-
Temperature: While room temperature is a good starting point, some reactions, particularly with less nucleophilic amines, require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Conversely, if side reactions are suspected, cooling the reaction to 0 °C may be beneficial.[5]
Q2: I'm observing a significant byproduct that is highly polar by TLC. What could it be?
A2: A polar, water-soluble byproduct is almost certainly the sulfonic acid resulting from the hydrolysis of your indoline-6-sulfonyl chloride.[1][6]
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water.[1] This can happen if:
-
Your solvent is not completely dry.
-
Your amine starting material contains water.
-
The reaction is exposed to atmospheric moisture for an extended period.
Preventative Measures:
-
Dry Your Solvents: Use freshly distilled solvents or solvents from a commercial drying system.
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven before use. Run the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Use a Stoichiometric Excess of Amine/Base: A slight excess of the amine and base can help to ensure the desired reaction outcompetes the hydrolysis.
Q3: My desired sulfonamide product seems to be decomposing during workup or purification. Why?
A3: While sulfonamides are generally stable, the indoline core can be sensitive to certain conditions, particularly strong acids or bases, especially at elevated temperatures.
-
Aqueous Workup: During an aqueous workup, it's crucial to perform extractions quickly and avoid prolonged contact with either strongly acidic or basic aqueous layers.[6] Use cold water or brine for washes when possible.
-
Chromatography: If purifying by silica gel chromatography, be aware that silica gel is slightly acidic. For particularly sensitive products, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~1%) in your eluent system.
Q4: Should I be concerned about the indoline nitrogen reacting with the sulfonyl chloride?
A4: This is a valid concern. The indoline nitrogen is a secondary amine and could potentially react. However, in many cases, the indoline nitrogen is acylated (e.g., N-acetylindoline) to protect it and make it less nucleophilic. If you are using an unprotected indoline, you may observe dimerization or polymerization where the indoline nitrogen of one molecule reacts with the sulfonyl chloride of another. If this is suspected, consider protecting the indoline nitrogen prior to sulfonylation.
Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A step-by-step workflow for troubleshooting low yields.
Key Reaction Pathways and Pitfalls
The desired reaction is a nucleophilic attack of the amine on the sulfonyl chloride. However, side reactions can significantly reduce the yield.
Caption: Desired amidation versus the competing hydrolysis side reaction.
Experimental Protocols
Protocol 1: General Amidation of Indoline-6-sulfonyl Chloride
This protocol provides a standard starting point for the reaction.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add indoline-6-sulfonyl chloride (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), to a concentration of 0.1-0.5 M). Stir to dissolve.
-
Cooling (Optional): Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve the amine (1.1 equiv) and a non-nucleophilic base like triethylamine (1.5 equiv) or pyridine (2.0 equiv) in the anhydrous solvent.[4]
-
Reaction: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 10-15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with the solvent. Wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Data & Reference Tables
Table 1: Common Bases for Sulfonamide Synthesis
The choice of base is critical and depends on the nucleophilicity of the amine and the desired reaction conditions.
| Base | pKa (Conjugate Acid) | Structure | Key Characteristics |
| Pyridine | 5.2 | C₅H₅N | Common, acts as both base and nucleophilic catalyst. Can be difficult to remove.[2] |
| Triethylamine (TEA) | 10.7 | (C₂H₅)₃N | Stronger, non-nucleophilic base. Volatile and easy to remove.[4] |
| DIPEA | 10.7 | (i-Pr)₂NEt | Sterically hindered, non-nucleophilic. Good for sensitive substrates. |
| DMAP | 9.7 | C₇H₁₀N₂ | Often used as a nucleophilic catalyst in small amounts alongside a stoichiometric base. |
Table 2: Recommended Anhydrous Solvents
The solvent can influence reaction rates and solubility of reagents.
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent for dissolving most organic reagents. Volatile. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general-purpose solvent. Must be protected from peroxide formation. |
| Acetonitrile (ACN) | 37.5 | 82 | Polar aprotic solvent, can accelerate some reactions.[7] |
| 1,4-Dioxane | 2.2 | 101 | Higher boiling point for reactions requiring heat. |
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- Wallace, O. B. (2009).
- Wikipedia. (n.d.). Sulfonamide. Wikipedia.
- Popa, M. (2021). Why did my amide syntesis does not work?.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- RSC Publishing. (2021).
- ACS Publications. (n.d.).
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- Blog. (2025). How does Ethyl Sulfonyl Chloride react with amines?.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Molecular Docking Parameters for Accurate Indoline-6-sulfonamide Binding Prediction
Welcome to the technical support center for molecular docking of Indoline-6-sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately predicting the binding of this important chemical class. Here, we will address common challenges and provide in-depth, field-proven insights to refine your docking protocols and ensure the scientific integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the molecular docking of Indoline-6-sulfonamides.
Q1: Why is accurate binding prediction for Indoline-6-sulfonamides challenging?
A1: The accurate prediction of binding for Indoline-6-sulfonamides is challenging due to a combination of factors inherent to both the ligand and its target proteins. The sulfonamide group can act as a zinc-binding group, and its interactions are highly dependent on the precise geometry and electronic environment of the active site.[1] Furthermore, the indoline core and its substituents can exhibit considerable flexibility, requiring sophisticated handling of conformational changes during docking.[2] The presence of water molecules in the binding pocket can also play a crucial role in mediating interactions, adding another layer of complexity.[3][4][5]
Q2: Which force field is best suited for docking Indoline-6-sulfonamides?
A2: The choice of force field is critical for accurately modeling the interactions of sulfonamides. While general-purpose force fields like MMFF94 and GAFF2 can be effective, they may require specific parameterization for the sulfonamide moiety to capture its unique electronic properties.[6][7][8] For systems involving metalloenzymes, force fields that are specifically parameterized for metal coordination, such as those with specialized parameters for zinc, are highly recommended. It is crucial to validate the chosen force field by redocking a known crystallographic ligand and assessing the root-mean-square deviation (RMSD).[9][10][11]
Q3: How should I handle the protonation state of the sulfonamide group?
A3: The sulfonamide group has a pKa that can be close to physiological pH, meaning its protonation state can significantly influence binding.[12] It is essential to carefully consider the pH of the biological system you are modeling. Tools that predict pKa values can be helpful in determining the likely protonation state. In many cases, the sulfonamide will be deprotonated, allowing it to act as a potent zinc-binding group.[3] It is advisable to perform docking runs with both the neutral and deprotonated forms of the ligand to assess which state yields a more favorable and biologically relevant binding pose.
Q4: What is the importance of post-docking analysis?
A4: Post-docking analysis is a critical step to validate and interpret the results of your docking simulation.[13][14][15] It goes beyond simply looking at the docking score and involves a thorough examination of the predicted binding pose.[16] Key aspects of post-docking analysis include:
-
Visual Inspection: Carefully examine the predicted binding pose to ensure it is sterically reasonable and that key interactions are formed.
-
Interaction Analysis: Identify and analyze the specific hydrogen bonds, hydrophobic interactions, and any metal coordination involving the sulfonamide group.[14]
-
Scoring Function Assessment: Be aware of the limitations of the scoring function used and consider rescoring the top poses with different scoring functions to build consensus.
-
Comparison with Experimental Data: Whenever possible, compare your docking results with experimental data, such as structure-activity relationships (SAR) from related compounds.
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your molecular docking experiments with Indoline-6-sulfonamides.
Problem 1: Poor or Inconsistent Docking Poses
Symptom: The docking algorithm fails to produce a consistent binding pose, or the top-ranked poses are not biologically plausible.
Possible Causes & Solutions:
-
Inadequate Receptor Preparation:
-
Cause: Missing hydrogen atoms, incorrect protonation states of active site residues, or the presence of crystallographic water molecules that may not be relevant for binding.
-
Solution: Use a robust protein preparation protocol.[6][17][18] This includes adding all hydrogen atoms, assigning correct protonation states for titratable residues (e.g., His, Asp, Glu) at the appropriate pH, and carefully considering the role of each water molecule. Some water molecules may be crucial for bridging interactions and should be retained, while others may be displaced by the ligand.[3][5][19]
-
-
Incorrect Ligand Parameterization:
-
Cause: The force field may not accurately represent the partial charges and torsional parameters of the this compound scaffold.
-
Solution: Generate high-quality 3D coordinates for your ligand and use a reliable method to assign partial charges, such as AM1-BCC.[8] For novel scaffolds, it may be necessary to perform quantum mechanical calculations to derive more accurate parameters.
-
-
Insufficient Sampling of Conformational Space:
-
Cause: The docking algorithm may not be exploring a wide enough range of ligand conformations or receptor flexibility.[20][21]
-
Solution: Increase the exhaustiveness of the docking search. If your docking software allows, incorporate receptor flexibility by allowing key side chains in the active site to move.[21][22] Ensemble docking, where you dock against multiple conformations of the receptor, can also be a powerful approach.[23]
-
Problem 2: Low Correlation Between Docking Scores and Experimental Binding Affinities
Symptom: The ranking of your docked compounds by their docking scores does not agree with their experimentally determined binding affinities.
Possible Causes & Solutions:
-
Limitations of the Scoring Function:
-
Cause: Scoring functions are approximations of the true binding free energy and may not accurately capture all the nuances of this compound binding, particularly the contribution of the hydrophobic effect and the desolvation penalties.[3][5]
-
Solution: Do not rely solely on a single scoring function. Use multiple scoring functions to rank your poses and look for a consensus. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, can provide more accurate estimates of binding free energy.[24]
-
-
Neglecting the Role of Water:
-
Cause: The displacement of structured water molecules from the active site upon ligand binding can have a significant impact on the thermodynamics of binding, which may not be fully captured by standard docking scoring functions.[3][5]
-
Solution: Employ docking programs that can explicitly model the contribution of water molecules to binding. WaterMap or similar tools can help identify key water molecules and their energetic contributions.
-
-
Ignoring Protein Flexibility:
-
Cause: The use of a rigid receptor structure can lead to inaccurate predictions, as the protein may undergo conformational changes upon ligand binding.[20][22]
-
Solution: Utilize induced-fit docking (IFD) protocols that allow for both ligand and receptor flexibility.[22] Alternatively, molecular dynamics (MD) simulations of the docked complex can provide a more dynamic and realistic picture of the binding event and can be used to refine the docked pose.[25]
-
III. Experimental Protocols
Protocol 1: Receptor and Ligand Preparation
A meticulous preparation of both the protein and the ligand is the foundation for a successful docking study.[6][17][18]
Steps:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[6]
-
Initial Protein Cleanup: Remove any co-crystallized ligands, solvent molecules (except for potentially important water molecules), and alternate conformations.[6]
-
Add Hydrogens and Assign Charges: Use a molecular modeling package to add hydrogen atoms to the protein and assign appropriate partial charges using a standard force field (e.g., AMBER, CHARMM).
-
Protonation State Assignment: Carefully determine the protonation states of titratable residues in the active site based on the experimental pH.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.[6]
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative and convert it to a 3D structure.
-
Perform a thorough conformational search to generate a diverse set of low-energy conformers.
-
Assign partial charges using a reliable method (e.g., AM1-BCC).[8]
-
Protocol 2: Docking Protocol Validation
Before screening a library of compounds, it is crucial to validate your docking protocol to ensure it can reproduce the known binding mode of a ligand.[9][10][11]
Steps:
-
Select a Validation System: Choose a protein-ligand complex from the PDB where the ligand is an this compound or a closely related analog.
-
Extract and Prepare the Ligand: Extract the co-crystallized ligand from the PDB file and prepare it as you would any other ligand.
-
Redock the Ligand: Dock the prepared ligand back into the active site of its cognate receptor using your chosen docking parameters.
-
Calculate RMSD: Calculate the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9][10][26]
IV. Visualizations
Workflow for Troubleshooting Poor Docking Results
Caption: A decision tree for troubleshooting common issues in molecular docking.
V. References
-
Principles of Flexible Protein-Protein Docking. PMC - NIH. Available at: [Link]
-
Beyond rigid docking: deep learning approaches for fully flexible protein–ligand interactions. bioRxiv. Available at: [Link]
-
Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Post-Docking Analysis and it's importance. – Advent Informatics Pvt ltd. Advent Informatics. Available at: [Link]
-
Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. PNAS. Available at: [Link]
-
The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. Duke Computer Science. Available at: [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Available at: [Link]
-
Site-specific binding of a water molecule to the sulfa drugs sulfamethoxazole and sulfisoxazole: a laser-desorption isomer-specific UV and IR study. PubMed. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available at: [Link]
-
Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase. PubMed. Available at: [Link]
-
Preparing the protein and ligand for docking. Read the Docs. Available at: [Link]
-
Preparing the protein and ligand for docking. ScotChem. Available at: [Link]
-
(PDF) Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]
-
Representing Receptor Flexibility in Ligand Docking through Relevant Normal Modes. Journal of the American Chemical Society. Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
-
Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]
-
Site-specific binding of a water molecule to the sulfa drugs sulfamethoxazole and sulfisoxazole: a laser-desorption isomer-specific UV and IR study. RSC Publishing. Available at: [Link]
-
Post-docking interaction profile analysis: Significance and symbolism. Health Sciences. Available at: [Link]
-
Molecular Docking and Post Docking Analysis. Panacea Research Center. Available at: [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Available at: [Link]
-
DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. Available at: [Link]
-
Protein Flexibility in Docking and Surface Mapping. PMC - NIH. Available at: [Link]
-
Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling. Available at: [Link]
-
(PDF) DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
-
Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega. Available at: [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
-
This compound Inhibitors of the Bacterial Enzyme DapE. PMC - NIH. Available at: [Link]
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC - NIH. Available at: [Link]
-
Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling. Available at: [Link]
-
Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. Available at: [Link]
-
How can I choose the best analysis for after ligand docking? ResearchGate. Available at: [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Available at: [Link]
-
Docking scores of sulfonamide and carbonyl analogues of indole derivatives. ResearchGate. Available at: [Link]
-
Molecular docking analysis of Indole based diaza- sulphonamides with JAK-3 protein. Semantic Scholar. Available at: [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Available at: [Link]
-
Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. PubMed. Available at: [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
-
Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. PMC. Available at: [Link]
-
Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. Bioinformation. Available at: [Link]
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- 5. Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Method Refinement for Consistent Results in DapE Inhibition Assays
Welcome to the technical support center for DapE inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for achieving consistent and reliable results in their experiments. As a Senior Application Scientist, I have compiled this resource based on established protocols and field-proven insights to help you navigate the nuances of DapE enzyme assays.
Understanding the DapE Enzyme and its Inhibition
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a crucial metalloenzyme found in the lysine biosynthetic pathway of most bacteria.[1][2] This pathway is essential for bacterial survival as it contributes to the synthesis of lysine and meso-diaminopimelate (m-DAP), a key component of the peptidoglycan cell wall.[2][3][4] The absence of a homologous pathway in humans makes DapE an attractive target for the development of novel antibiotics with selective toxicity against bacteria.[1][2][3][5]
DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to L,L-diaminopimelic acid (DAP) and succinate.[1][2] The enzyme is a homodimer containing a di-zinc center in its active site, which is critical for its catalytic activity.[3][6] Inhibition of DapE disrupts the bacterial cell wall synthesis, leading to cell death.[3][4]
DapE Catalytic Cycle and Inhibition Mechanism
The catalytic mechanism of DapE involves a general acid-base hydrolysis.[1] A key glutamic acid residue (Glu134) acts as a base to activate a water molecule, which then performs a nucleophilic attack on the carbonyl carbon of the substrate's succinyl group.[1] The same residue then acts as an acid to donate a proton to the leaving group, facilitating the release of the products.[1]
Caption: DapE catalytic cycle and competitive inhibition workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for measuring DapE activity?
A1: The most widely used and robust method is a discontinuous spectrophotometric assay that utilizes a modified ninhydrin protocol.[2][7] This assay often employs an alternative substrate, N6-methyl-L,L-SDAP, which upon cleavage by DapE, produces a primary amine that reacts with ninhydrin to form a colored product, Ruhemann's purple, which can be quantified by measuring the absorbance at 570 nm.[2][8][9] This method is sensitive, reliable, and amenable to high-throughput screening.[8][10]
Q2: Why is N6-methyl-L,L-SDAP used as a substrate instead of the natural substrate, L,L-SDAP?
A2: The natural substrate, L,L-SDAP, has two primary amines. The ninhydrin reagent reacts with primary amines, so using L,L-SDAP would result in a high background signal and make it difficult to distinguish the product from the substrate. N6-methyl-L,L-SDAP has one of its primary amines blocked by a methyl group.[8] Cleavage of the succinyl group by DapE exposes a new primary amine, allowing for specific detection of the product with minimal background interference.[8][11]
Q3: What is a suitable buffer for DapE inhibition assays?
A3: A commonly used and effective buffer is 50 mM HEPES at a pH of 7.5.[2][6] It is crucial to maintain a stable pH as enzyme activity is pH-dependent.[12] While Tris buffer is also common in biochemistry, it can chelate divalent metal ions like Zn2+, which are essential for DapE activity, and is generally not recommended for this assay.[13][14]
Q4: My known inhibitor is not showing any activity. What could be the reason?
A4: There could be several reasons for this. First, ensure the inhibitor is soluble in the assay buffer. Many small molecule inhibitors are dissolved in DMSO, and it's important to keep the final DMSO concentration in the assay low (typically ≤5%) to avoid affecting enzyme activity.[2][6] Second, verify the purity and integrity of your inhibitor. Third, consider the specific isoform of DapE you are using, as inhibitors can exhibit species-specific activity. For example, an inhibitor of Haemophilus influenzae DapE (HiDapE) may not be as effective against Acinetobacter baumannii DapE (AbDapE).[2][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contamination of reagents with primary amines. 2. Non-enzymatic hydrolysis of the substrate. 3. High concentration of the ninhydrin reagent. | 1. Use high-purity reagents and freshly prepared buffers. 2. Run a control reaction without the enzyme to assess the rate of non-enzymatic hydrolysis. If significant, consider optimizing reaction time and temperature. 3. Ensure the ninhydrin solution is prepared correctly and used at the recommended concentration. |
| Inconsistent IC50 Values | 1. Pipetting errors, especially with small volumes. 2. Instability of the enzyme or substrate. 3. Variation in incubation times. 4. Inaccurate determination of the linear range of the reaction. | 1. Prepare a master mix for the reaction components to minimize pipetting variability.[15] Use calibrated pipettes and avoid pipetting very small volumes. 2. Store the enzyme and substrate at the recommended temperatures and avoid repeated freeze-thaw cycles.[15] Prepare fresh substrate solutions for each experiment. 3. Use a timer and ensure consistent incubation times for all samples.[15] For discontinuous assays, stop the reaction effectively (e.g., by heating).[2][6] 4. Determine the initial velocity of the reaction by taking multiple time points to ensure you are in the linear range of product formation.[12] |
| Low Enzyme Activity | 1. Suboptimal assay conditions (pH, temperature). 2. Presence of chelating agents (e.g., EDTA) in the buffer. 3. Incorrect enzyme concentration. 4. Enzyme instability or degradation. | 1. Optimize the pH and temperature for your specific DapE enzyme. Most DapE enzymes have a pH optimum around 7.5.[16] 2. Ensure your buffers are free of chelating agents. If necessary, dialyze the enzyme against a metal-free buffer and then reconstitute with ZnCl2.[16] 3. Determine the optimal enzyme concentration that gives a linear response over the desired time course. 4. Handle the enzyme gently, keep it on ice, and store it in appropriate aliquots to avoid repeated freeze-thaw cycles.[15] |
| Inhibitor Appears to be an Activator | 1. Assay artifact or compound interference. 2. Complex inhibitor-enzyme interactions at different concentrations. | 1. Check if the compound absorbs at the detection wavelength (570 nm). Run a control with the inhibitor in the absence of the enzyme. 2. This can be a real phenomenon under certain conditions.[17] Carefully re-evaluate the dose-response curve with a wider range of inhibitor concentrations and ensure the baseline activity is correctly established.[17] |
Key Experimental Protocols
Standard DapE Inhibition Assay Protocol (Ninhydrin-based)
This protocol is adapted from established methods.[2][6]
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, pH 7.5.
- DapE Enzyme: Prepare a stock solution of DapE (e.g., from Haemophilus influenzae or Acinetobacter baumannii) in assay buffer. The final concentration in the assay is typically around 8 nM.[2][6]
- Substrate: Prepare a stock solution of N6-methyl-L,L-SDAP in water. The final concentration in the assay is typically 2 mM.[2][6]
- Inhibitor: Dissolve the test compound in 100% DMSO to make a stock solution. Prepare serial dilutions in DMSO. The final DMSO concentration in the assay should not exceed 5%.[2][6]
- Ninhydrin Reagent: Prepare a 2% (w/v) solution of ninhydrin in a suitable solvent (e.g., a mixture of acetic acid and phosphoric acid).
2. Assay Procedure:
- In a microplate or PCR tubes, add the assay buffer.
- Add the inhibitor solution (or DMSO for the control).
- Add the DapE enzyme solution and incubate for 10 minutes at 30°C to allow for inhibitor binding.[2][6]
- Initiate the reaction by adding the substrate (N6-methyl-L,L-SDAP).
- Allow the reaction to proceed for a predetermined time (e.g., 10 minutes) at 30°C.
- Stop the reaction by heating at 100°C for 1 minute, followed by cooling on ice.[2][6]
- Add the ninhydrin reagent to each well and mix.
- Heat the plate at 80°C for 15 minutes to allow for color development.[2][6]
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Subtract the absorbance of the no-enzyme control from all readings.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
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reagent_prep -> plate_setup;
plate_setup -> pre_incubation;
pre_incubation -> reaction_initiation;
reaction_initiation -> reaction_incubation;
reaction_incubation -> reaction_stop;
reaction_stop -> color_development;
color_development -> readout;
readout -> data_analysis;
data_analysis -> end;
}
Caption: A streamlined workflow for the DapE inhibition assay.
References
-
Gillner, D. M., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. PLoS ONE, 13(4), e0196010. [Link]
-
Majumdar, S., et al. (2017). The structural and energetic aspects of substrate binding and the mechanism of action of the DapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) investigated using a hybrid QM/MM method. RSC Advances, 7(59), 37078-37092. [Link]
-
Nocek, B. P., et al. (2022). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS Omega, 7(4), 3748-3758. [Link]
-
Becker, D. P., et al. (2022). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS Omega, 7(4), 3748-3758. [Link]
-
Tomasic, T., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 27(19), 6273. [Link]
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Nocek, B., et al. (2017). Atomic-Resolution 1.3 Å Crystal Structure, Inhibition by Sulfate, and Molecular Dynamics of the Bacterial Enzyme DapE. Biochemistry, 56(10), 1435-1446. [Link]
- Becker Research Lab. DapE. Loyola University Chicago.
-
Liew, K. I., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(18), 4208. [Link]
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Reidl, C., et al. (2018). Synthesis and Characterization of the N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (DapE) Alternate Substrate Analog N,N-Dimethyl-L,L-SDAP. Bioorganic & Medicinal Chemistry Letters, 28(14), 2451-2455. [Link]
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Tipton, K., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 734. [Link]
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Gillner, D. M., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. ResearchGate. [Link]
-
Holz, R. C., et al. (2005). Substrate Specificity, Metal Binding Properties, and Spectroscopic Characterization of the DapE-Encoded N-Succinyl-l,l-Diaminopi. Journal of Bacteriology, 187(5), 1541-1551. [Link]
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Gillner, D. M. (2016). The Enzymatic Activity and Inhibition of DapE Encoded N- Succinyl-L,l-Diaminopimelic Acid. CORE. [Link]
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Holz, R. C., et al. (2003). The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues. Journal of Biological Chemistry, 278(33), 30849-30856. [Link]
-
Reidl, C., et al. (2023). Synthesis and characterization of the N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) alternate substrate analog N,N-dimethyl-l,l-SDAP. Bioorganic & Medicinal Chemistry, 88, 117415. [Link]
-
Holz, R. C., et al. (2003). The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues. ResearchGate. [Link]
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Dahlin, J. L., & Walters, M. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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NanoTemper Technologies. (n.d.). Assay buffer composition. [Link]
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Becker, D. P., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 560. [Link]
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NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. [Link]
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Le, K. (2021). Evaluation of Various Analogs of High-Throughput Screening Target Molecules as DapE Inhibitors Using the DapE Ninhydrin Assay for Novel Antibiotic Discovery. Loyola eCommons. [Link]
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user137. (2021, March 24). Enzyme inhibitor leads to higher turnover rate? Biology Stack Exchange. [Link]
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CLYTE research team. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]
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ResearchGate. (n.d.). Inhibition of DapE enzyme by synthesized compounds 4, 9a-n, and 10a-f a. [Link]
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Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]
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LibreTexts Chemistry. (2025, March 18). 8.7: Enzyme Inhibition. [Link]
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XenoTech. (2020, May). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. [Link]
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Le, K., & Becker, D. P. (2021). Statistical Methods for Analysis of Time-Dependent Inhibition of Cytochrome P450 Enzymes. Journal of Pharmaceutical Sciences, 110(1), 12-21. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
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Golicnik, M. (2020). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. Molecules, 25(11), 2596. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Brouwer, K. L. R., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1037-1046. [Link]
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Technical Support Center: Enhancing In Vivo Performance of Indoline-6-sulfonamides
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for improving the metabolic stability of Indoline-6-sulfonamide derivatives, a crucial step for successful in vivo studies. The content is structured in a practical question-and-answer format to directly address challenges encountered during the drug discovery process.
Part 1: Understanding the Metabolic Profile of Indoline-6-sulfonamides
Q1: What are the primary metabolic liabilities of the this compound scaffold?
Answer: The this compound scaffold possesses two primary regions susceptible to metabolic transformation: the indoline ring system and, to a lesser extent, the sulfonamide functional group.
-
The Indoline Ring: The most significant metabolic liability of the indoline core is its propensity for oxidation. Research has demonstrated that the indoline nucleus can be efficiently aromatized to an indole ring through a dehydrogenation reaction.[1][2] This process is primarily catalyzed by Cytochrome P450 (CYP) enzymes, with CYP3A4 often being a major contributor.[2][3] This transformation is critical because the resulting indole may possess a completely different pharmacological and toxicological profile than the parent indoline.[1][2] Additionally, other oxidative reactions on the indoline ring can occur, such as hydroxylation or the formation of epoxide intermediates.[1][3]
-
The Sulfonamide Group: While generally more stable than the indoline ring, the sulfonamide moiety can undergo metabolic reactions, although these are typically less common. Depending on the substituents, N-dealkylation (if the sulfonamide nitrogen is substituted) or hydrolysis can occur.
Identifying these "soft spots" is the first step in designing a rational strategy to improve metabolic stability.
Caption: Key Metabolic Liabilities of the Indoline Core.
Q2: Which enzyme systems are typically responsible for the metabolism of this scaffold?
Answer: The metabolism of indoline-6-sulfonamides is predominantly mediated by Phase I and Phase II enzyme systems, with a significant contribution from cytosolic enzymes that are often overlooked.
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, located primarily in liver microsomes, is the main driver of oxidative metabolism.[4] As mentioned, CYPs, particularly the CYP3A family, are known to catalyze the dehydrogenation of the indoline ring to indole.[1][3][5] They are also responsible for other oxidative modifications.
-
Flavin-containing Monooxygenases (FMOs): FMOs are another class of microsomal enzymes that can catalyze the N-oxidation of the indoline nitrogen.[1][2]
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that has gained significant attention in drug discovery for its role in metabolizing N-heterocyclic compounds.[6][7][8] If the indoline ring or other parts of your molecule contain susceptible motifs (e.g., carbons adjacent to a nitrogen), AO could be a major, and often unexpected, contributor to clearance.[7][9] This is a critical consideration, as standard microsomal assays will not detect AO activity.[7]
-
Phase II Conjugating Enzymes (e.g., UGTs, SULTs): If Phase I metabolism introduces a hydroxyl group onto the molecule, it becomes a substrate for Phase II enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).[10] These enzymes conjugate endogenous molecules (glucuronic acid, sulfate) to the drug, increasing its water solubility and facilitating excretion.
Part 2: Experimental Design for Metabolic Stability Assessment
Q3: How do I set up a standard liver microsomal stability assay to assess my compound?
Answer: The liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening. It provides a robust measure of a compound's susceptibility to Phase I metabolism.[10][11]
Here is a detailed, step-by-step protocol:
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an this compound derivative by measuring its rate of disappearance in the presence of liver microsomes and the necessary cofactor, NADPH.
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Pooled Liver Microsomes (Human, Rat, etc.; stored at -80°C)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.[12]
-
Positive Control Compounds (e.g., Dextromethorphan, Midazolam for high clearance; Verapamil for moderate clearance)[13]
-
Termination Solution (e.g., ice-cold Acetonitrile containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plate and a thermal shaker set to 37°C.
Experimental Protocol:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute them in phosphate buffer to a working concentration (e.g., 1 mg/mL protein). Keep on ice.
-
Prepare the test compound and positive controls by diluting the DMSO stock into buffer to achieve a final incubation concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).[13]
-
Prepare the NADPH solution.
-
-
Incubation Setup (96-well plate):
-
Pre-incubation: Add the diluted microsomes and the test compound solution to each well. Mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation: Start the reaction by adding the pre-warmed NADPH solution to each well. This is your Time 0 point for kinetics.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding 2-3 volumes of the ice-cold Termination Solution.[4] The organic solvent precipitates the microsomal proteins, halting enzymatic activity.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Sources
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Technical Support Center: Synthesis of Broad-Spectrum DapE Inhibitors
Welcome to the technical support center for researchers engaged in the synthesis of broad-spectrum DapE inhibitors. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the discovery and development of novel antibiotics targeting the N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) enzyme. As an essential enzyme in the lysine biosynthetic pathway of most bacteria and absent in humans, DapE presents a promising target for new antibacterial agents.[1][2] However, the path to developing potent, broad-spectrum inhibitors is fraught with specific and often subtle challenges. This guide provides troubleshooting strategies and a comprehensive FAQ section to navigate these complexities.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues that may arise during your experimental workflow, from initial inhibitor design to final compound validation.
Problem 1: Low Inhibitory Potency or Lack of Activity in Initial Screens
You've designed and synthesized a novel compound targeting the DapE active site, but it shows weak or no inhibition in your initial enzyme assays.
Possible Causes and Solutions:
-
Incorrect Zinc-Binding Group (ZBG): The catalytic activity of DapE is dependent on a dinuclear zinc center.[3] Your inhibitor must possess a functional group capable of effectively coordinating with these zinc ions.
-
Troubleshooting:
-
Evaluate Your ZBG: Common and effective ZBGs for metalloenzymes include thiols, carboxylic acids, hydroxamates, and sulfonamides.[4] If your initial design lacks a potent ZBG, consider incorporating one. For example, L-captopril, a known ACE inhibitor, has been shown to be a micromolar inhibitor of DapE due to its thiol group.[4][5]
-
Consider the Active Site Geometry: The distance and orientation between the two zinc ions are critical. Model your inhibitor in the active site to ensure your ZBG can bridge or effectively interact with the zinc center. The X-ray crystal structure of DapE provides a template for this modeling.[6]
-
-
-
Sub-optimal Scaffold for Active Site Binding: The overall shape and functionality of your inhibitor scaffold must complement the DapE active site for effective binding.
-
Troubleshooting:
-
Analyze DapE-Inhibitor Co-crystal Structures: Examine published crystal structures of DapE in complex with inhibitors to understand key interactions.[6][7] This will reveal crucial hydrogen bonds and hydrophobic interactions that stabilize inhibitor binding.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogs with systematic modifications to the scaffold. This will help identify which parts of the molecule are essential for binding and which can be modified to improve potency.
-
-
Problem 2: Inhibitor Shows Potency Against One Bacterial DapE Species but not Others
Your inhibitor is potent against DapE from Haemophilus influenzae (HiDapE), but shows significantly lower activity against DapE from Acinetobacter baumannii (AbDapE). This is a common challenge in developing broad-spectrum inhibitors.[8][9]
Possible Causes and Solutions:
-
Active Site Variability: While the core catalytic residues are highly conserved, subtle differences in the amino acid composition of the active site across different bacterial species can impact inhibitor binding.[8]
-
Troubleshooting:
-
Sequence and Structural Alignments: Align the sequences and available crystal structures of DapE from your target bacterial species. Identify any variations in the active site residues that could explain the differences in inhibitor potency.
-
Targeted Modifications: Based on the alignment, design new analogs with modifications that can accommodate the active site variations. For example, if a bulky residue in one species is replaced by a smaller one in another, you may be able to introduce a larger substituent on your inhibitor to exploit this difference.
-
-
-
Metal Cofactor Promiscuity: Some bacteria can utilize different divalent metal ions, such as manganese (Mn²⁺), in the DapE active site in place of zinc (Zn²⁺).[2][10] Your inhibitor's affinity for the active site may be dependent on the specific metal ion present.
-
Troubleshooting:
-
Test Against Different Metalloforms: If possible, prepare and test your inhibitor against DapE enzymes that have been reconstituted with different metal ions (e.g., Zn²⁺-DapE vs. Mn²⁺-DapE).
-
Design Metal-Adaptive Inhibitors: Consider designing inhibitors with ZBGs that can effectively coordinate with multiple divalent cations.
-
-
Problem 3: Difficulty in Obtaining Reliable and Reproducible Enzyme Assay Results
Your DapE inhibition assay results are inconsistent, making it difficult to accurately determine IC₅₀ values.
Possible Causes and Solutions:
-
Assay Method Limitations: The choice of assay can significantly impact the reliability of your results.
-
Troubleshooting:
-
UV Absorbance Assay Issues: The traditional assay monitoring amide bond cleavage at 225 nm is susceptible to interference from compounds that absorb in the UV region.[11][12]
-
Ninhydrin-Based Assay: A more robust method is the ninhydrin-based assay, which detects the primary amine product of the DapE reaction.[11][13] This assay is less prone to interference from UV-active compounds.
-
Coupled Enzyme Assays: While commercially available, coupled enzyme assays can be complex, expensive, and prone to false positives if your compound inhibits one of the coupling enzymes.[11]
-
-
-
Enzyme Purity and Stability: The purity and stability of your DapE enzyme preparation are critical for reproducible results.
-
Troubleshooting:
-
Verify Enzyme Purity: Use SDS-PAGE and other analytical techniques to confirm the purity of your enzyme preparation.
-
Optimize Storage Conditions: Store your enzyme in a buffer that maintains its stability and activity. Aliquot the enzyme to avoid repeated freeze-thaw cycles.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of DapE, and how can this inform inhibitor design?
A1: DapE is a metallohydrolase that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid (L,L-DAP) and succinate.[3][14] The reaction proceeds via a nucleophilic attack of a hydroxide ion, which is activated by the dinuclear zinc center, on the carbonyl carbon of the scissile amide bond of the substrate.[14] Substrate binding induces a significant conformational change in the enzyme, from an "open" to a "closed" state, which is essential for catalysis.[14]
Inhibitor Design Implications:
-
Targeting the Dinuclear Zinc Center: Inhibitors should possess a strong zinc-binding group (ZBG) to coordinate with the catalytic zinc ions.
-
Mimicking the Transition State: Designing inhibitors that mimic the tetrahedral transition state of the hydrolysis reaction can lead to high-potency compounds.
-
Exploiting the Conformational Change: Molecules that can bind to and stabilize the inactive "open" conformation or prevent the transition to the "closed" conformation could be effective non-competitive inhibitors.[7]
Q2: What are the most common scaffolds used for DapE inhibitors?
A2: Several chemical scaffolds have been explored for DapE inhibition. These include:
-
Thiol-based inhibitors: L-captopril is a well-known example.[4][5]
-
Sulfonamides: Indoline sulfonamides have been identified as a promising class of DapE inhibitors.
-
Tetrazoles and Pyrazoles: These heterocyclic scaffolds have shown inhibitory activity against DapE.[15][16]
-
Cyclobutanones: Recently, α-aminocyclobutanone derivatives have been identified as micromolar inhibitors of DapE.[17][18]
Q3: How can I express and purify active DapE enzyme for my assays?
A3: A general protocol for the expression and purification of DapE from a bacterial source (e.g., E. coli) is as follows:
Experimental Protocol: Expression and Purification of DapE
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the dapE gene.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18°C) for 18 hours.[8]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 8.3, 500 mM NaCl, 5% glycerol, 20 mM imidazole, 5 mM TCEP).[8] Lyse the cells using sonication or a French press.
-
Purification: Clarify the lysate by centrifugation. The supernatant, containing the soluble His-tagged DapE, can be purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Elute the protein with a high concentration of imidazole.
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer to remove imidazole and store at -80°C.
Q4: Are there any known off-target effects of DapE inhibitors?
A4: A potential for off-target effects exists, particularly with inhibitors that target the zinc-binding site. L-captopril, for instance, is a well-known inhibitor of the human angiotensin-converting enzyme (ACE), which is also a zinc metalloenzyme.[5] However, the overall structural differences between DapE and human metalloenzymes can be exploited to achieve selectivity. Careful design of the inhibitor scaffold to interact with non-conserved residues in the DapE active site can significantly improve selectivity and reduce off-target effects.
Data Presentation
| Inhibitor Class | Example Compound | Target DapE Species | IC₅₀ (µM) | Reference |
| Thiol | L-Captopril | H. influenzae | 3.3 | [4] |
| Thiol | L-Captopril | A. baumannii | 1.2 | [9] |
| Sulfonamide | 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide | H. influenzae | 54.0 | [8][9] |
| Pyrazole | Aminopyridine amide derivative | H. influenzae | 17.9 | [16] |
| Cyclobutanone | 4-methoxyphenylsulfonamide-D-valine derivative | H. influenzae | 23.1 | [17][18] |
Visualizations
Caption: DapE Catalytic Cycle and Conformational Changes.
Caption: Troubleshooting Workflow for DapE Inhibitor Synthesis.
References
-
Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii | ACS Omega - ACS Publications. Available from: [Link]
-
Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC - NIH. Available from: [Link]
-
The three-dimensional structure of DapE from Enterococcus faecium reveals new insights into DapE/ArgE subfamily ligand - UACJ. Available from: [Link]
-
Structural Evidence of a Major Conformational Change Triggered by Substrate Binding in DapE Enzymes: Impact on the Catalytic Mechanism - NIH. Available from: [Link]
-
Structural Analysis of the Putative Succinyl-Diaminopimelic Acid Desuccinylase DapE from Campylobacter jejuni: Captopril-Mediated Structural Stabilization - MDPI. Available from: [Link]
-
Structural Basis for Catalysis by the Mono and Dimetalated forms of the dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase - PubMed Central. Available from: [Link]
-
Tetrazole-based Inhibitors of the Bacterial Enzyme N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics - OSTI. Available from: [Link]
-
Atomic-Resolution 1.3 Å Crystal Structure, Inhibition by Sulfate, and Molecular Dynamics of the Bacterial Enzyme DapE - Loyola eCommons. Available from: [Link]
-
Structural Basis for Catalysis by the Mono- and Dimetalated Forms of the dapE-Encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase | Request PDF - ResearchGate. Available from: [Link]
-
DapE - Becker Research Lab. Available from: [Link]
-
The N-succinyl-L, L-diaminopimelic acid desuccinylase DapE acts through ZapB to promote septum formation in Escherichia coli - PubMed Central. Available from: [Link]
-
Inhibitors of Bacterial N-succinyl-L,L-diaminopimelic Acid Desuccinylase (DapE) and Demonstration of in Vitro Antimicrobial Activity - PubMed. Available from: [Link]
-
This compound Inhibitors of the Bacterial Enzyme DapE - PMC - NIH. Available from: [Link]
-
Design and Synthesis of N-Succinyl-L,L-2.6-Diaminopimelic Acid Desuccinylase Inhibitors as Potential Novel Antibiotics - Loyola eCommons. Available from: [Link]
-
Structural Evidence of a Major Conformational Change Triggered by Substrate Binding in DapE Enzymes: Impact on the Catalytic Mechanism - INIS-IAEA. Available from: [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. Available from: [Link]
-
Inhibition of the dapE-Encoded N-Succinyl-l,l-diaminopimelic Acid Desuccinylase from Neisseria meningitidis by l-Captopril | Biochemistry - ACS Publications. Available from: [Link]
-
Zinc-selective inhibition of the promiscuous bacterial amide-hydrolase DapE: implications of metal heterogeneity for evolution and antibiotic drug de ... - Metallomics (RSC Publishing) DOI:10.1039/C3MT00125C. Available from: [Link]
-
Substrate Specificity, Metal Binding Properties, and Spectroscopic Characterization of the DapE-Encoded N-Succinyl-l,l-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae | Biochemistry - ACS Publications. Available from: [Link]
-
The dapE-encoded N-succinyl-l,l-diaminopimelic Acid Desuccinylase from Haemo - e-Publications@Marquette. Available from: [Link]
-
The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues - NIH. Available from: [Link]
-
Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target - NIH. Available from: [Link]
-
Undergraduate Research and Engagement Symposium: Designing DapE- Inhibitors through Molecular Dynamic Simulations - Loyola eCommons. Available from: [Link]
-
Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PubMed. Available from: [Link]
-
(PDF) Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target - ResearchGate. Available from: [Link]
-
Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC - NIH. Available from: [Link]
-
Inhibition of DapE enzyme by synthesized compounds 4, 9a-n, and 10a-f a - ResearchGate. Available from: [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC - NIH. Available from: [Link]
-
Undergraduate Research and Engagement Symposium: Spectrophotometric assay for dapE-encoded N-succinyl-L,L-di aminopimelic acid desuccinylase, a potential antibiotic target - Loyola eCommons. Available from: [Link]
Sources
- 1. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DapE — Becker Research Lab [beckerlabluc.com]
- 3. Structural Basis for Catalysis by the Mono and Dimetalated forms of the dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of bacterial N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) and demonstration of in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ecommons.luc.edu [ecommons.luc.edu]
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- 9. researchgate.net [researchgate.net]
- 10. Zinc-selective inhibition of the promiscuous bacterial amide -hydrolase DapE: implications of metal heterogeneity for evolution and antibiotic drug de ... - Metallomics (RSC Publishing) DOI:10.1039/C3MT00125C [pubs.rsc.org]
- 11. Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loyola eCommons - Undergraduate Research and Engagement Symposium: Spectrophotometric assay for dapE-encoded N-succinyl-L,L-di aminopimelic acid desuccinylase, a potential antibiotic target [ecommons.luc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Structural Evidence of a Major Conformational Change Triggered by Substrate Binding in DapE Enzymes: Impact on the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Indoline-6-Sulfonamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indoline-6-sulfonamide analogs, a class of compounds demonstrating significant potential across various therapeutic areas, including novel antibiotics and anticancer agents. By synthesizing data from key research studies, we will explore how targeted structural modifications influence biological activity, offering insights for researchers and professionals in drug discovery and development.
Introduction: The Therapeutic Promise of the this compound Scaffold
The indoline scaffold, a saturated analog of indole, serves as a versatile template in medicinal chemistry. When functionalized with a sulfonamide group at the 6-position, it gives rise to a class of molecules with compelling biological activities. The sulfonamide moiety is a well-established zinc-binding group, enabling these compounds to target metalloenzymes effectively. This guide will focus on two primary therapeutic applications that highlight the nuanced SAR of this scaffold: inhibition of the bacterial enzyme DapE and anticancer activity through tubulin polymerization inhibition.
SAR Analysis of Indoline-6-Sulfonamides as DapE Inhibitors
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical enzyme in the lysine biosynthesis pathway of many bacteria, making it an attractive target for novel antibiotics. A high-throughput screen identified N-acetyl-6-sulfonamide indolines as promising DapE inhibitors. Subsequent SAR studies have elucidated key structural requirements for potent inhibition.[1][2]
The Critical Role of the Sulfonamide N-Substituent
The initial hit, a 5-bromo-6-isoamylsulfonamide analog, displayed modest activity.[1] Systematic variation of the N-substituent on the sulfonamide revealed a significant impact on inhibitory potency. The general trend indicates that both the size and nature of this substituent are crucial for effective interaction with the enzyme's active site.
Table 1: Comparison of DapE Inhibitory Activity with Varying N-Sulfonamide Substituents
| Compound ID | N-Substituent | 5-Position Halogen | IC50 (µM) | Reference |
| 4 | Isoamyl | Br | >200 | [1] |
| 9a | Isobutyl | Br | Low Potency | [1] |
| 9b | Cyclohexyl | Br | 162 | [1] |
| 9c | Benzyl | Br | Moderate Potency | [1] |
| 9d | t-Butyl | Br | Moderate Potency | [1] |
| 9i | Piperidine | Br | 130 | [1] |
| 9k | (Indane-derived) | Br | 86 | [1] |
| 9n | N,N-diethyl | Br | 99 | [1] |
| 10a | Isoamyl | Cl | 54 | [1] |
Note: "Low Potency" and "Moderate Potency" are used where specific IC50 values were not provided, but relative activities were described.
The data clearly indicates that bulkier, more rigid N-substituents, such as the N-cyclohexyl and the indane-derived moiety in compound 9k , enhance inhibitory activity.[1] This suggests the presence of a hydrophobic pocket in the DapE active site that can accommodate these groups, leading to more favorable binding interactions. In contrast, more flexible acyclic substituents resulted in significantly lower potency.[1]
Influence of the 5-Position Halogen
Another key area of modification is the 5-position of the indoline ring. A direct comparison between 5-bromo and 5-chloro analogs revealed a consistent trend: the 5-chloro derivatives were generally more potent. For instance, the 5-chloro-isoamylsulfonamide 10a exhibited an IC50 of 54 µM, representing an approximately five-fold increase in potency compared to its 5-bromo counterpart 4 .[1] This enhancement in activity with the smaller chlorine atom suggests that steric factors and electronic effects at this position play a role in optimizing the inhibitor's fit within the active site.
Molecular Docking Insights
Molecular docking studies have provided a structural basis for these SAR observations. The indoline sulfonamide inhibitors are proposed to bind to the di-zinc active site of DapE, with the sulfonamide oxygens coordinating with the zinc ions.[1] The N-acetyl carbonyl group forms a hydrogen bond with Arg258A, and the sulfonamide nitrogen is positioned to form a hydrogen bond with the backbone carbonyl of Thr325A.[1]
Caption: Proposed binding mode of this compound inhibitors in the DapE active site.
SAR of Indoline-1-benzenesulfonamides as Anticancer Agents
A distinct series of indoline sulfonamides, the 7-arylindoline-1-benzenesulfonamides, have been investigated for their anticancer properties.[3] These compounds act via a different mechanism: inhibition of tubulin polymerization by binding to the colchicine site.
Impact of Aryl Substitution at the 7-Position
The key structural modification in this series is the introduction of an aryl group at the 7-position of the indoline ring. The nature and substitution pattern of this aryl group are critical determinants of antiproliferative activity.
Table 2: Anticancer Activity of 7-Arylindoline-1-benzenesulfonamides
| Compound ID | 7-Aryl Substituent | IC50 (nM) against various cancer cell lines | Reference |
| 15 | 4'-Cyanophenyl | 17-32 | [3] |
The standout compound from this series, 7-(4′-cyanophenyl)indoline-1-benzenesulfonamide (15 ), demonstrated potent antiproliferative activity with IC50 values in the nanomolar range against a panel of human cancer cell lines, including a multidrug-resistant line.[3] This highlights the importance of the electron-withdrawing cyano group at the para position of the 7-aryl ring for potent anticancer activity. Compound 15 was also a more potent inhibitor of tubulin polymerization than the natural product combretastatin A-4, a known tubulin inhibitor.[3]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial.
General Synthesis of N-acetyl-5-halo-6-sulfonamide Indolines
The synthesis of these DapE inhibitors typically follows a multi-step sequence.[1]
-
Chlorosulfonation: The starting N-acetyl-5-halo-indoline is subjected to chlorosulfonation at the 6-position using neat chlorosulfonic acid with heating. The reaction is then quenched over ice to precipitate the sulfonyl chloride intermediate.
-
Sulfonamide Formation: The resulting sulfonyl chloride is reacted with a variety of primary or secondary amines in the presence of a base like triethylamine in a suitable solvent such as methylene chloride. For less reactive secondary amines, a catalytic amount of DMAP may be added.
-
Purification: The crude product is purified by extraction, followed by passage through an activated carbon plug and recrystallization to yield the final, high-purity sulfonamide inhibitors.
Caption: General synthetic workflow for N-acetyl-5-halo-6-sulfonamide indolines.
DapE Enzyme Inhibition Assay
The inhibitory potency of the synthesized compounds against DapE is typically determined using a ninhydrin-based assay.[1]
-
Enzyme and Substrate Preparation: Recombinant DapE enzyme and the substrate N-succinyl-L,L-diaminopimelic acid are prepared in a suitable buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with varying concentrations of the test compound (inhibitor). The reaction is initiated by the addition of the substrate.
-
Quantification of Product Formation: The reaction is quenched, and the amount of L,L-diaminopimelic acid produced is quantified by derivatization with ninhydrin, which forms a colored product that can be measured spectrophotometrically.
-
IC50 Determination: The concentration of inhibitor required to reduce enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have unveiled critical insights for designing potent and selective inhibitors for different biological targets. For DapE inhibition, the focus should be on optimizing the N-substituent of the sulfonamide to fit into a hydrophobic pocket and exploring the electronic effects at the 5-position of the indoline ring.[1] For anticancer activity, further exploration of substitutions on the 7-aryl ring is warranted to enhance tubulin polymerization inhibition.[3]
This comparative guide underscores the importance of systematic structural modifications and robust biological evaluation in the iterative process of drug discovery. The this compound scaffold remains a promising starting point for the development of novel therapeutics, and the principles outlined here provide a rational basis for future design efforts.
References
- Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. MedChemComm (RSC Publishing).
- This compound Inhibitors of the Bacterial Enzyme DapE. PMC - NIH.
- N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput...
Sources
A Comparative Analysis of 5-Bromo versus 5-Chloro Indoline-6-sulfonamide Derivatives: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the indoline-6-sulfonamide scaffold has emerged as a promising framework for the development of novel therapeutic agents.[1] The strategic introduction of halogen atoms onto this core structure is a well-established medicinal chemistry tactic to modulate physicochemical properties and enhance biological activity. This guide provides an in-depth comparative analysis of two key halogenated analogs: 5-bromo and 5-chloro this compound derivatives. By examining their synthesis, chemical reactivity, and biological performance, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own discovery programs.
The Strategic Role of Halogenation in Drug Design
Halogen atoms, particularly chlorine and bromine, are frequently incorporated into lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.[2][3] Their introduction can influence a molecule's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets, such as halogen bonds.[2][4] The choice between a chloro and a bromo substituent is often a nuanced decision, driven by the specific therapeutic target and desired molecular properties. Generally, bromine is larger and more polarizable than chlorine, which can lead to stronger halogen bonds and altered binding affinities.[5] Conversely, the greater electronegativity of chlorine can have a more pronounced effect on the electronic nature of the aromatic ring, potentially influencing pKa and metabolic susceptibility.[6]
Synthesis and Chemical Reactivity: A Comparative Overview
The synthesis of both 5-bromo and 5-chloro this compound derivatives typically follows a convergent strategy, starting from the appropriately halogenated indoline precursor. A general synthetic pathway is outlined below.[7]
Caption: Generalized synthetic workflow for 5-halo-indoline-6-sulfonamide derivatives.
While the overall synthetic route is similar for both analogs, subtle differences in reactivity can be observed. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, which can make the 5-bromo derivatives more susceptible to certain side reactions under harsh conditions. However, in the context of the typical synthetic steps, both halogenated intermediates are generally stable and provide good yields of the desired products.[7]
From a reactivity standpoint in subsequent derivatization, the 5-bromo substituent offers a more versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) compared to the 5-chloro analog.[8] This is a critical consideration for library synthesis and late-stage functionalization efforts in a drug discovery campaign.
Comparative Biological Activity: A Case Study of DapE Inhibition
A direct comparison of the biological activity of 5-bromo and 5-chloro this compound derivatives has been reported in the context of inhibiting the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[7] DapE is a promising target for the development of novel antibiotics.[1] The following table summarizes the inhibitory activity of a series of N-substituted 5-bromo and 5-chloro this compound analogs against DapE from Haemophilus influenzae.
| Compound ID | 5-Halogen | N-Substituent | IC50 (µM) |
| 1a | Bromo | Isoamyl | >200 (42% inhibition at 200 µM) |
| 1b | Chloro | Isoamyl | 54 |
| 2a | Bromo | Cyclohexyl | 162 |
| 2b | Chloro | Cyclohexyl | 48 |
| 3a | Bromo | Benzyl | >200 (56% inhibition at 200 µM) |
| 3b | Chloro | Benzyl | 110 |
| 4a | Bromo | β-Alanine ester | 118 |
| 4b | Chloro | β-Alanine ester | 46 |
Data sourced from: Becker, D. P., et al. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(18), 4239.[7]
The experimental data clearly demonstrates that for this particular series of DapE inhibitors, the 5-chloro derivatives consistently exhibit greater potency than their 5-bromo counterparts.[7] This suggests that for the DapE active site, the smaller and more electronegative chlorine atom may be preferred for optimal interaction. It is plausible that the chlorine atom engages in a favorable dipole-dipole or halogen-bonding interaction that is less optimal for the larger bromine atom.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key steps in the synthesis and evaluation of these compounds are provided below.
General Procedure for the Synthesis of N-acetyl 5-Halo-6-Sulfonamide Indolines
This protocol is adapted from the work of Becker et al. (2020).[7]
-
Chlorosulfonylation: The respective N-acetyl-5-halo-indoline is added portion-wise to neat chlorosulfonic acid at 0 °C. The reaction mixture is then heated to 65–70 °C and stirred until completion as monitored by TLC. The reaction is quenched by carefully pouring the mixture over ice, and the resulting precipitate (the sulfonyl chloride) is filtered, washed with cold water, and dried. The crude sulfonyl chloride is typically used in the next step without further purification.[7]
-
Sulfonamide Formation: To a stirred solution of the N-acetyl-5-halo-indoline-6-sulfonyl chloride (1 equivalent) and a suitable base such as triethylamine (1.25 equivalents) in an appropriate solvent like dichloromethane, the desired primary or secondary amine (1.25 equivalents) is added.[7] The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with dichloromethane and washed sequentially with water, 1 M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.[7]
DapE Inhibition Assay
The following is a generalized workflow for assessing the inhibitory activity of the synthesized compounds against the DapE enzyme.
Caption: A typical workflow for a DapE enzyme inhibition assay.
Conclusion and Future Perspectives
The comparative analysis of 5-bromo and 5-chloro this compound derivatives reveals important considerations for medicinal chemists. While their synthesis is largely analogous, the choice of halogen has a significant impact on biological activity, as demonstrated by the DapE inhibition data where the 5-chloro analogs were consistently more potent.[7] Furthermore, the 5-bromo substituent offers greater synthetic flexibility for further diversification through cross-coupling reactions.
For researchers and drug development professionals, the key takeaway is that the optimal halogen substituent is target-dependent. The findings presented here underscore the importance of synthesizing and evaluating both chloro and bromo analogs in early-stage drug discovery programs to identify the most promising candidates. Future work should focus on expanding this comparative analysis to other biological targets and conducting in-depth structural biology studies to elucidate the precise nature of the halogen's interactions within the active site.
References
-
Becker, D. P., et al. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(18), 4239. Available from: [Link]
-
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8196. Available from: [Link]
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A Multi-faceted Approach to Validating the Binding Mode of Indoline-6-sulfonamide to the DapE Active Site
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's binding mode to its target is a cornerstone of modern drug discovery. This guide provides an in-depth, multi-technique workflow for confirming the interaction between a promising class of inhibitors, Indoline-6-sulfonamides, and their target, the bacterial enzyme N-succinyl-L,L-diaminopimelate desuccinylase (DapE). As a zinc-dependent metalloenzyme essential for bacterial survival and absent in mammals, DapE represents a prime target for novel antibiotics.[1][2][3][4] Understanding precisely how inhibitors engage the di-zinc active site is paramount for optimizing their potency and selectivity.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, self-validating progression of experiments and computational analyses, from initial hypothesis generation to high-resolution structural confirmation. Each step is designed to build upon the last, creating a comprehensive and trustworthy picture of the molecular recognition event.
Part 1: In Silico Prediction and Modeling – The Initial Hypothesis
Before committing to resource-intensive wet-lab experiments, a robust computational analysis can provide a foundational hypothesis of the binding mode. This initial step is crucial for guiding experimental design and interpreting subsequent results.
Molecular Docking: Predicting the Binding Pose
Molecular docking serves to predict the preferred orientation of the Indoline-6-sulfonamide within the DapE active site, offering a first glimpse into potential key interactions.[5][6]
Causality Behind Experimental Choices: For a metalloenzyme like DapE, standard docking protocols are often insufficient due to the complex nature of metal-ligand interactions.[7] It is imperative to use a force field specifically parameterized for zinc, such as AutoDock4Zn, to accurately model the coordination chemistry within the active site.[8][9]
Experimental Protocol: Molecular Docking of this compound to DapE
-
Receptor Preparation:
-
Obtain a high-resolution crystal structure of DapE from the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states for active site residues at physiological pH.
-
Crucially, ensure the di-zinc center is correctly modeled. Utilize specialized scripts, such as prepare_gpf4zn.py for AutoDock, to define the zinc coordination geometry.[8][9]
-
-
Ligand Preparation:
-
Generate a 3D conformation of the this compound molecule.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Analysis of Results:
-
Cluster the resulting poses based on root-mean-square deviation (RMSD).
-
Rank the clusters based on their predicted binding energies.
-
Visually inspect the top-ranked poses, paying close attention to the coordination of the sulfonamide group with the zinc ions and hydrogen bonding patterns with active site residues.
-
Expected Outcome: A primary binding hypothesis, represented by the top-ranked docking pose, which can be used to design further experiments.
Molecular Dynamics (MD) Simulations: Assessing Pose Stability
While docking provides a static snapshot, MD simulations introduce thermal motion and solvent effects, allowing for an assessment of the stability of the predicted binding pose over time.[4][9][10]
Causality Behind Experimental Choices: A stable MD simulation, where the ligand maintains its key interactions within the active site, lends significant confidence to the docked pose. It helps to filter out docking artifacts and provides a more realistic representation of the complex in a dynamic, solution-phase environment.[10][11]
Experimental Protocol: MD Simulation of the DapE-Inhibitor Complex
-
System Setup:
-
Use the top-ranked docked pose from the molecular docking step as the starting structure.
-
Solvate the complex in a periodic box of explicit water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field, such as CHARMM36 or AMBER, that has been validated for protein-ligand simulations.
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate under constant volume and then constant pressure.
-
Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to allow for conformational sampling.
-
-
Trajectory Analysis:
-
Calculate the RMSD of the ligand and protein backbone to assess the overall stability of the complex.
-
Analyze the persistence of key interactions (e.g., coordination to zinc, hydrogen bonds) over the course of the simulation.
-
Examine the root-mean-square fluctuation (RMSF) of protein residues to identify regions of flexibility.
-
Expected Outcome: A stable trajectory where the this compound remains bound in the active site, confirming the plausibility of the docked pose.
Caption: In silico workflow for generating a binding hypothesis.
Part 2: In Vitro Biophysical Characterization – Quantifying the Interaction
With a working hypothesis in hand, the next step is to experimentally measure the binding affinity and kinetics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, complementary techniques for this purpose.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][12][13]
Causality Behind Experimental Choices: ITC is a label-free, in-solution technique that provides not only the binding affinity (KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[12] This rich thermodynamic data can reveal the driving forces behind the interaction (e.g., whether it is enthalpy- or entropy-driven).
Experimental Protocol: ITC Analysis of DapE-Inhibitor Binding
-
Sample Preparation:
-
Express and purify DapE to >95% homogeneity.
-
Prepare a concentrated stock solution of this compound.
-
Crucially, dialyze both the protein and the ligand against the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the DapE solution into the sample cell of the calorimeter.
-
Load the this compound solution into the titration syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract KD, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Expected Outcome: Precise thermodynamic parameters that quantify the binding affinity and reveal the nature of the binding forces.
Surface Plasmon Resonance (SPR): Unveiling the Kinetics
SPR is a label-free, real-time technique that measures changes in refractive index at a sensor surface as molecules bind and dissociate, providing detailed kinetic information.[14][15][16]
Causality Behind Experimental Choices: While ITC provides the overall binding affinity at equilibrium, SPR dissects this into its kinetic components: the on-rate (ka) and the off-rate (kd). This is particularly valuable in drug discovery, as a slow off-rate can lead to a longer duration of action in vivo.[17]
Experimental Protocol: SPR Analysis of DapE-Inhibitor Binding
-
Chip Preparation:
-
Immobilize purified DapE onto a suitable sensor chip (e.g., via amine coupling).
-
Block any remaining active sites on the chip surface to prevent non-specific binding.
-
-
SPR Experiment:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of increasing concentrations of this compound over the chip surface (association phase).
-
Switch back to the running buffer to monitor the dissociation of the inhibitor (dissociation phase).
-
After each cycle, regenerate the sensor surface to remove any bound inhibitor.
-
-
Data Analysis:
-
Fit the association and dissociation curves (sensograms) to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
Determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) as kd/ka.
-
Expected Outcome: Kinetic rate constants that describe the dynamics of the binding interaction.
Table 1: Comparison of Biophysical Techniques for Affinity and Kinetic Analysis
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat changes upon binding | Measures changes in refractive index upon binding |
| Primary Output | KD, n, ΔH, ΔS | ka, kd, KD |
| Format | In-solution | Surface-based |
| Sample Consumption | Higher | Lower |
| Throughput | Lower | Higher |
| Key Advantage | Complete thermodynamic profile | Real-time kinetic data |
| Potential Challenge | Sensitive to buffer mismatch | Immobilization may affect protein activity |
Part 3: High-Resolution Structural Validation – Visualizing the Interaction
The ultimate validation of a binding mode comes from high-resolution structural data. X-ray crystallography and Saturation Transfer Difference (STD) NMR are the premier techniques for visualizing the protein-ligand complex at the atomic and epitope level, respectively.
X-ray Crystallography: The Atomic-Level Snapshot
X-ray crystallography provides an unparalleled high-resolution 3D structure of the protein-inhibitor complex, offering definitive proof of the binding mode.[8][15][18][19]
Causality Behind Experimental Choices: A crystal structure can unequivocally confirm the orientation of the inhibitor in the active site, its coordination to the zinc ions, and the specific hydrogen bonds and van der Waals interactions with surrounding residues. This information is invaluable for structure-based drug design.[15][18]
Experimental Protocol: Co-crystallization of DapE with this compound
-
Complex Formation:
-
Incubate purified DapE with a molar excess of this compound to ensure saturation of the active site.[8]
-
-
Crystallization:
-
Data Collection and Processing:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain electron density maps.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with a known DapE structure as a model.
-
Build the this compound molecule into the electron density map in the active site.
-
Refine the structure to obtain a final, high-resolution model of the complex.
-
Expected Outcome: A PDB-depositable atomic model of the DapE-inhibitor complex, visually confirming the binding mode.
Saturation Transfer Difference (STD) NMR Spectroscopy: Mapping the Binding Epitope
STD NMR is a powerful ligand-observed NMR technique that identifies which parts of a ligand are in close proximity to the protein, thereby mapping the binding epitope.[3]
Causality Behind Experimental Choices: STD NMR is particularly useful when obtaining a crystal structure is challenging. It provides direct evidence of binding in solution and can validate key aspects of a docked pose, such as which chemical moieties of the inhibitor are buried within the active site versus those that are solvent-exposed.
Experimental Protocol: STD NMR of the DapE-Inhibitor Interaction
-
Sample Preparation:
-
Prepare samples of DapE and this compound in a deuterated buffer (e.g., D2O-based phosphate buffer).
-
-
NMR Experiment:
-
Acquire a standard 1D proton NMR spectrum of the ligand alone for reference.
-
In the presence of the protein, acquire two spectra:
-
An "on-resonance" spectrum where a specific frequency range of the protein's protons is saturated.
-
An "off-resonance" spectrum where a frequency region with no protein or ligand signals is irradiated.
-
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum correspond to ligand protons that received saturation transfer from the protein, indicating they are part of the binding epitope.
-
Calculate the STD amplification factor for each proton to quantify the strength of the interaction.
-
Expected Outcome: An STD spectrum that highlights the specific protons of the this compound that are in direct contact with the DapE active site.
Caption: Workflow for high-resolution structural validation.
Part 4: Synthesis and Comparison of Results – Building a Coherent Model
The true power of this multi-faceted approach lies in the synthesis of data from all techniques. A robustly validated binding model is one where computational predictions are borne out by experimental data, and where thermodynamic, kinetic, and structural information converge to tell a consistent story.
-
Computational and Structural Correlation: Does the lowest energy pose from molecular docking match the conformation observed in the X-ray crystal structure? Do the key interactions predicted by MD simulations (e.g., sulfonamide-zinc coordination, specific hydrogen bonds) correspond to the distances and geometries seen in the crystal structure?
-
Biophysical and Structural Correlation: Is the 1:1 stoichiometry determined by ITC consistent with a single inhibitor molecule binding to the active site in the crystal structure? Can the binding epitope mapped by STD NMR be rationalized by the orientation of the ligand in the crystal structure?
-
Reconciling Discrepancies: It is not uncommon for different techniques to yield slightly different affinity values. For example, KD from SPR (kinetic) and ITC (thermodynamic) may differ slightly due to the different principles of measurement.[2] It is important to understand the potential reasons for these differences (e.g., immobilization effects in SPR, buffer differences) and to focus on the overall consistency of the findings. The convergence of multiple, orthogonal methods provides the strongest possible validation.
By integrating these diverse datasets, a comprehensive and highly reliable model of how this compound binds to and inhibits the DapE active site can be constructed. This validated model then becomes a powerful tool for the rational, structure-based design of next-generation antibiotics with improved efficacy.
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A Comparative Guide to the Inhibitory Potency of Novel Indoline-6-Sulfonamide Derivatives and Established Antibiotics
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms is paramount.[1][2] The indoline-6-sulfonamide core represents a promising starting point for the development of new antibacterial agents. Recent research has identified derivatives of this scaffold as potential inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), an attractive and underexplored target essential for bacterial cell wall synthesis in many Gram-positive and Gram-negative bacteria.[3][4]
This guide provides a comprehensive framework for researchers and drug development professionals to compare the inhibitory potency of newly synthesized this compound derivatives against a panel of known antibiotics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear structure for data analysis and interpretation, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]
The Scientific Rationale: Targeting a Novel Pathway
Traditional sulfonamide antibiotics, or sulfa drugs, function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial for bacterial folic acid synthesis.[9][10][11][12] This bacteriostatic action halts bacterial growth and proliferation.[11] The structure-activity relationship (SAR) of these compounds is well-documented, emphasizing the importance of the p-aminobenzoic acid (PABA) mimicry.[13][14][15][16]
In contrast, the this compound derivatives discussed herein are hypothesized to act on a different, yet equally critical, pathway: lysine biosynthesis.[3] By inhibiting the DapE enzyme, these compounds disrupt the production of meso-diaminopimelate (m-DAP) and lysine, essential components for building the protective peptidoglycan layer of the bacterial cell wall.[3] This alternative mechanism of action is a key reason for investigating these compounds, as it may be effective against bacteria that have developed resistance to folate pathway inhibitors.
Below is a diagram illustrating the distinct proposed mechanisms of action.
Caption: Proposed mechanisms of action for traditional sulfonamides versus this compound derivatives.
Experimental Design: A Step-by-Step Comparative Workflow
To objectively assess the potential of a novel this compound derivative, a rigorous, standardized comparison against established antibiotics is essential. This workflow ensures that the generated data is reproducible and directly comparable to international standards.
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A Senior Application Scientist's Guide to In Silico ADME Prediction for Novel Indoline-6-sulfonamide Derivatives
In the relentless pursuit of novel therapeutics, the early identification of candidates with favorable pharmacokinetic profiles is paramount to mitigating late-stage attrition and controlling development costs.[1][2] Unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties remain a primary cause of clinical trial failures.[1] For researchers pioneering new chemical entities, such as Indoline-6-sulfonamide derivatives, a robust in silico ADME prediction strategy is not merely advantageous; it is an indispensable component of modern drug discovery.[2][3] This guide provides an in-depth, technically-grounded comparison of computational methodologies for predicting the ADME profiles of these novel compounds, moving beyond a mere listing of tools to explain the causality behind strategic experimental design.
The this compound scaffold presents a unique set of physicochemical characteristics that necessitate a tailored in silico approach. The presence of the sulfonamide group, a known pharmacophore, can influence properties like solubility, plasma protein binding, and metabolism.[4] Therefore, a comprehensive understanding of various predictive models is crucial for accurately forecasting the in vivo behavior of these derivatives.
Pillar 1: Foundational Physicochemical & Pharmacokinetic Principles
Before delving into specific computational models, it is essential to grasp the fundamental physicochemical properties that govern a drug's ADME profile.[5][6] These parameters are the bedrock upon which all in silico predictions are built.
-
Lipophilicity (logP/logD): This parameter profoundly influences solubility, absorption, membrane permeability, and plasma protein binding.[7][8] An optimal lipophilicity is crucial; excessively high values can lead to poor solubility and increased metabolic clearance, while low values may hinder membrane permeation.[7]
-
Aqueous Solubility: A compound must dissolve to be absorbed. Poor aqueous solubility is a significant hurdle for oral drug delivery.[7]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors affects solubility and membrane permeability.[6]
-
Molecular Weight: While not a direct measure of any single ADME property, it correlates with permeability and overall "drug-likeness."[9]
These fundamental properties are often the initial filters in any in silico workflow, famously encapsulated in frameworks like Lipinski's Rule of Five.[9]
Pillar 2: A Comparative Analysis of In Silico ADME Prediction Methodologies
The landscape of in silico ADME prediction is diverse, ranging from empirical models to complex, mechanistic simulations.[1][10] The choice of methodology depends on the stage of drug discovery, the available computational resources, and the specific questions being addressed.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical correlations between the chemical structure of a molecule and its biological activity or physicochemical properties.[11][12] These models are built using large datasets of compounds with experimentally determined ADME properties.[13]
-
Causality: QSAR models operate on the principle that the structure of a molecule dictates its properties.[14] By identifying key molecular descriptors (e.g., topological, electronic, steric), these models can predict the ADME properties of novel compounds.[15]
-
Self-Validation: The robustness of a QSAR model is determined by its statistical validation, typically through internal and external validation sets.[13][16] A well-validated model will have high predictive accuracy for compounds within its applicability domain.[17]
-
Application for Indoline-6-sulfonamides: For this class of compounds, QSAR models trained on diverse datasets that include other sulfonamides can provide rapid initial predictions for properties like solubility, logP, and potential for hERG inhibition.[4]
Molecular Docking and Structure-Based Approaches
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme.[10] This is particularly useful for predicting metabolism and potential toxicity.
-
Causality: By simulating the interaction between a compound and a metabolic enzyme (e.g., Cytochrome P450s) or a transporter protein, molecular docking can predict whether a compound is a substrate, inhibitor, or neither.[18]
-
Self-Validation: The accuracy of docking predictions is often validated by comparing the predicted binding poses with crystallographic data of known ligands. The scoring functions used to rank poses are also continuously refined and validated against experimental binding affinities.
-
Application for Indoline-6-sulfonamides: Docking studies can be employed to predict the metabolic stability of novel derivatives by simulating their interaction with various CYP450 isoforms.[19] This can help identify potential metabolic liabilities early in the design process.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mechanistic mathematical models that simulate the ADME of a substance in the body.[20][21] They integrate physicochemical data, in vitro ADME data, and physiological information to predict the pharmacokinetic profile of a drug in vivo.[22]
-
Causality: PBPK models are built on a deep understanding of anatomy, physiology, and biochemistry.[20] They represent the body as a series of interconnected compartments (organs and tissues) and use differential equations to describe the movement and transformation of the drug.[21]
-
Self-Validation: PBPK models are validated by comparing their predictions of plasma concentration-time profiles with in vivo data from preclinical species and humans. The ability to accurately predict pharmacokinetics across different species and populations is a key validation metric.[22]
-
Application for Indoline-6-sulfonamides: Once initial in vitro ADME data is available, PBPK modeling can be used to simulate the human pharmacokinetic profile of promising this compound derivatives, providing crucial insights into potential dosing regimens and drug-drug interactions.[23]
Pillar 3: Experimental Workflows and Data Interpretation
A robust in silico ADME prediction strategy involves a tiered approach, integrating multiple methodologies to build a comprehensive profile of a compound.
Step-by-Step In Silico ADME Profiling Workflow
-
Initial Physicochemical Property Calculation:
-
Protocol: Utilize software like SwissADME, pkCSM, or ADMETlab to calculate key physicochemical properties (logP, solubility, molecular weight, hydrogen bond donors/acceptors) for a library of novel this compound derivatives.[24][25][26]
-
Rationale: This initial screen rapidly identifies compounds with gross violations of "drug-like" chemical space, allowing for early de-selection and prioritization.[8]
-
-
QSAR-Based ADME and Toxicity Prediction:
-
Protocol: Submit the prioritized compounds to a validated QSAR platform (e.g., ADMET Predictor®, Discovery Studio) to predict a broader range of ADME-Tox properties, including Caco-2 permeability, plasma protein binding, CYP450 inhibition, and Ames mutagenicity.[18][27][28]
-
Rationale: This step provides a more detailed, albeit still predictive, profile of the compounds' potential pharmacokinetic and toxicity liabilities.[29][30] The use of commercially available, well-validated models enhances the trustworthiness of the predictions.[28]
-
-
Metabolic Stability and Site of Metabolism Prediction:
-
Protocol: For the most promising candidates, perform molecular docking studies against a panel of major human CYP450 enzymes (e.g., 3A4, 2D6, 2C9).
-
Rationale: This structure-based approach helps to visualize potential binding modes and identify the most likely sites of metabolism on the this compound scaffold, guiding further chemical modifications to improve metabolic stability.[18]
-
-
PBPK Modeling for Human PK Prediction (for Lead Candidates):
-
Protocol: Integrate in vitro data (e.g., microsomal stability, plasma protein binding) into a PBPK modeling platform (e.g., GastroPlus®, Simcyp®) to simulate the human pharmacokinetic profile.[17]
-
Rationale: This provides a holistic prediction of how the drug will behave in humans, informing potential clinical trial design and dose selection.[31]
-
Data Presentation and Interpretation
To facilitate clear and objective comparison, all quantitative data should be summarized in structured tables.
Table 1: Comparison of In Silico ADME Prediction Tools
| Tool/Platform | Primary Methodology | Key Predicted Properties | Throughput | Cost | Ideal Application Stage |
| SwissADME | QSAR & Rule-Based | Physicochemical properties, Drug-likeness, Caco-2 permeability, CYP inhibition | High | Free (Web-based) | Hit Identification & Prioritization |
| pkCSM | Graph-Based Signatures | ADME-Tox properties, including transporters and toxicity endpoints | High | Free (Web-based) | Hit-to-Lead |
| ADMET Predictor® | Machine Learning & QSAR | Comprehensive ADME-Tox profile, metabolism, PBPK integration | High | Commercial | Lead Optimization |
| GastroPlus® | PBPK Modeling | Human and animal PK profiles, drug-drug interactions, formulation effects | Low | Commercial | Preclinical & Clinical Development |
| Schrödinger Suite | Molecular Docking, QSAR | Site of metabolism, transporter interactions, binding affinities | Medium | Commercial | Lead Optimization |
Table 2: Predicted ADME Properties for Exemplary this compound Derivatives
| Compound ID | logP | Aqueous Solubility (logS) | Caco-2 Permeability (logPapp) | CYP3A4 Inhibition | hERG Inhibition | Ames Mutagenicity |
| IND-001 | 2.5 | -3.2 | -5.1 | Non-inhibitor | Low Risk | Negative |
| IND-002 | 3.8 | -4.5 | -4.8 | Inhibitor | High Risk | Negative |
| IND-003 | 1.9 | -2.1 | -5.5 | Non-inhibitor | Low Risk | Positive |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Tiered in silico ADME prediction workflow.
Conclusion
The in silico prediction of ADME properties is a dynamic and evolving field that offers immense value in the discovery of novel this compound derivatives.[2][32] By strategically employing a combination of QSAR, structure-based methods, and PBPK modeling, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately increase the probability of success in bringing new, safe, and effective medicines to patients. The self-validating nature of these computational tools, when used appropriately and with a clear understanding of their domains of applicability, provides a trustworthy foundation for advancing drug discovery projects.[16]
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Bridging the In Silico-In Vitro Divide: A Guide to Cross-Validating Computational Models with Experimental Data for Indoline-6-Sulfonamide
In the intricate landscape of modern drug discovery, the synergy between computational modeling and experimental validation is not merely advantageous; it is indispensable.[1] Computational approaches, such as molecular docking, provide a powerful lens to predict molecular interactions and guide compound design at an accelerated pace.[2][3] However, these in silico predictions remain hypothetical until anchored in the reality of biological activity. Conversely, experimental data, while providing definitive measures of efficacy, often benefit from the mechanistic insights that computational models can offer.[1]
This guide provides a comprehensive framework for the cross-validation of experimental findings with computational models, using Indoline-6-sulfonamide as a case study. This class of compounds has been identified as a promising inhibitor of the bacterial enzyme N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE), a target that is essential for bacterial cell wall synthesis but absent in humans, making it a prime candidate for novel antibiotic development.[4][5] We will explore the causality behind the experimental and computational choices, present the data in a comparative format, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Experimental Ground Truth: DapE Enzyme Inhibition Assays
The foundational step in validating any potential drug is to quantify its biological effect. For the this compound series, the primary experimental goal was to measure its inhibitory potency against the DapE enzyme. This provides the empirical data—the "ground truth"—against which all computational predictions must be compared.
Causality of Experimental Design
The choice of a ninhydrin-based enzymatic assay was critical.[4] This method is robust and allows for the colorimetric detection of the product of the DapE-catalyzed reaction. By measuring the reduction in product formation in the presence of an inhibitor, a precise half-maximal inhibitory concentration (IC50) value can be determined. The IC50 is the gold-standard metric for inhibitor potency; a lower IC50 value signifies a more potent compound. This quantitative data is essential for establishing a clear Structure-Activity Relationship (SAR), which correlates changes in a molecule's chemical structure to changes in its biological activity.
Experimental Protocol: Ninhydrin-Based DapE Inhibition Assay
This protocol details the steps to determine the IC50 values for this compound analogs against the DapE enzyme.
-
Enzyme and Substrate Preparation :
-
Recombinantly express and purify the DapE enzyme from the target bacterial strain (e.g., Haemophilus influenzae).
-
Synthesize the substrate, N-succinyl-l,l-diaminopimelic acid (l,l-SDAP).
-
Prepare a stock solution of the enzyme in an appropriate buffer (e.g., HEPES with ZnSO4).
-
-
Compound Preparation :
-
Dissolve the synthesized this compound analogs in Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions.
-
Perform serial dilutions in the assay buffer to achieve a range of test concentrations.
-
-
Enzymatic Reaction :
-
In a 96-well plate, combine the DapE enzyme solution with the various concentrations of the inhibitor compounds.
-
Incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the l,l-SDAP substrate to each well.
-
Allow the reaction to proceed for a specific duration (e.g., 20 minutes).
-
-
Detection and Quantification :
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Add ninhydrin reagent to each well and heat the plate (e.g., at 100°C for 5 minutes) to develop a colorimetric signal proportional to the amount of product formed.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow: DapE Inhibition Assay
Caption: Workflow for determining IC50 values via a ninhydrin-based assay.
Summary of Experimental Findings
The inhibitory potency of a series of synthesized N-acetyl-5-halo-6-sulfonamide indolines was measured against the DapE enzyme.[4] Key results are summarized below.
| Compound ID | R Group (N-Substitution) | Halogen (Position 5) | IC50 (µM)[4] | Solubility Notes[4] |
| 4 | Isopentyl | Bromo | >200 (42% inhib. at 200 µM) | - |
| 9b | Cyclohexyl | Bromo | 162 | - |
| 9i | Piperidine | Bromo | 133 | - |
| 9n | N,N-diethyl | Bromo | 99 | - |
| 9j | Pyrrolidine | Bromo | 97 | - |
| 9k | Indoline | Bromo | 86 | - |
| 10a | Isopentyl | Chloro | 54 | More favorable solubility |
| 10e | Piperidine | Chloro | 28 | More favorable solubility |
Table 1: Experimentally determined IC50 values for selected this compound analogs against DapE.
The In Silico Hypothesis: Molecular Docking Simulations
With experimental data in hand, computational modeling can be used to build a structural hypothesis explaining the observed SAR. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding energetics and key molecular interactions.
Causality of Computational Design
The primary goal of molecular docking in this context is to visualize and rationalize the experimental findings.[4] By predicting how the this compound analogs bind within the DapE active site, we can understand why certain chemical modifications lead to increased or decreased potency. For instance, the model can predict whether a specific functional group forms a critical hydrogen bond or if a bulkier group creates a steric clash. This structural understanding is invaluable for guiding the next cycle of drug design, prioritizing which new analogs to synthesize.[2] The choice of the DapE crystal structure (PDB ID: 5UEJ) as the receptor model provides an atomic-level resolution scaffold for the docking experiments.[4]
Computational Protocol: Molecular Docking
This protocol outlines a typical workflow for docking this compound analogs into the DapE active site.
-
Receptor Preparation :
-
Obtain the crystal structure of the target enzyme (e.g., DapE, PDB: 5UEJ) from the Protein Data Bank.
-
Prepare the protein structure using a molecular modeling suite (e.g., Molecular Operating Environment - MOE). This involves adding hydrogen atoms, assigning correct protonation states, and removing water molecules and non-essential co-factors.
-
Define the binding site based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation :
-
Build the 3D structures of the this compound analogs.
-
Perform energy minimization on the ligand structures using a suitable force field (e.g., MMFF94x) to obtain low-energy conformers.[4]
-
-
Docking Simulation :
-
Run the docking algorithm, which systematically places the ligand conformers within the defined receptor binding site.
-
The program will score and rank the different binding poses based on a scoring function that estimates the binding affinity.
-
-
Pose Analysis and Interpretation :
-
Visually inspect the top-ranked docking poses.
-
Analyze the predicted intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and protein residues.
-
Compare the predicted binding modes across the series of analogs to rationalize the observed SAR.
-
Computational Modeling Workflow
Caption: Workflow for molecular docking of ligands into a protein active site.
Summary of Computational Findings
Molecular docking experiments suggested a plausible binding mode for the this compound inhibitors within the di-zinc active site of DapE.[4]
-
Key Interaction : The sulfonamide group acts as a zinc-binding group (ZBG), with its two oxygen atoms predicted to coordinate with the two zinc ions in the active site.[4]
-
Hydrogen Bonding : The N-acetyl carbonyl group was predicted to form a hydrogen bond with the guanidine moiety of residue Arg258A.[4]
-
Hydrophobic Interactions : The model suggested that bulkier and more rigid N-substitutions on the sulfonamide could take advantage of hydrophobic interactions within the active site.[4]
The Synthesis: Cross-Validation and Comparative Analysis
The true power of this dual approach lies in the direct comparison of the experimental data and computational predictions. This cross-validation process is an iterative feedback loop that strengthens the entire drug discovery campaign.
Cross-Validation Logic
Caption: The iterative feedback loop between experiment and computation.
Comparative Insights
| Compound ID | Experimental IC50 (µM)[4] | Computational Prediction / Rationale[4] | Concordance |
| 9k | 86 | The rigid indoline group effectively utilizes hydrophobic pockets in the active site. | High : The model correctly predicts that a rigid, bulky group would be favorable, matching the superior potency of 9k compared to more flexible analogs. |
| 9l, 9m | Significantly less potent | Flexible acyclic sulfonamides have higher conformational entropy and may not adopt the optimal binding pose. | High : The model supports the experimental finding that flexibility is detrimental to potency for this series. |
| Series 10 vs. 9 | 5-Chloro analogs are more potent than 5-Bromo analogs (e.g., 10e vs 9i) | Replacing bromo with chloro leads to a decrease in molecular weight and logP, improving physicochemical properties like solubility. | High : While docking scores might be similar, the model, when combined with property calculations, explains the improved overall profile of the chloro-derivatives, which also exhibited better solubility experimentally. |
| General | All active compounds contain a sulfonamide group. | The sulfonamide moiety is predicted to be a key zinc-binding group, essential for anchoring the inhibitor in the active site. | High : The computational model provides a clear mechanistic reason for the necessity of the sulfonamide functional group across the entire series of active compounds. |
Table 2: Cross-validation of experimental IC50 data with computational predictions for this compound analogs.
Concordance and Discrepancies:
In this case study, there is strong concordance between the experimental SAR and the computational models.[4] The models successfully rationalize why rigid structures are more potent and provide a structural basis for the essential role of the sulfonamide group. The improved potency of the 5-chloro analogs is also consistent with improved physicochemical properties, a factor that complements the docking analysis.[4]
It is also crucial to be aware of potential discrepancies. For example, if a compound predicted to have a high docking score shows poor experimental activity, it could point to factors not included in the model, such as poor membrane permeability or rapid metabolic degradation. Conversely, a highly active compound with a poor docking score might suggest an alternative, unforeseen binding mode. These discrepancies are not failures but opportunities to refine the computational model and deepen the overall understanding of the system.
Conclusion
The development of this compound inhibitors of DapE serves as an excellent example of the necessary partnership between experimental and computational science. The experimental assays provided the definitive, quantitative data on inhibitor potency, while molecular modeling offered a crucial structural framework to understand and rationalize these results. By rigorously cross-validating these two domains, researchers can build a self-validating system that enhances confidence in the findings, accelerates the design-synthesize-test cycle, and ultimately paves a more efficient path toward developing novel therapeutics.
References
- Bridging the Gap: A Guide to Cross-Validation of Experimental and Computational Results in Drug Discovery. Benchchem.
- This compound Inhibitors of the Bacterial Enzyme DapE. National Institutes of Health (PMC).
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- Computational Methods in Drug Discovery. National Institutes of Health (PMC).
- Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. UI Scholars Hub.
- Validation approaches for computational drug repurposing: a review. Carolina Digital Repository.
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A Comparative Guide to Indoline-6-Sulfonamide and Other Sulfonamide-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Its unique properties as a zinc-binding group have made it a privileged scaffold for designing potent enzyme inhibitors. This guide provides a detailed comparison of indoline-6-sulfonamide, a notable heterocyclic sulfonamide, with other classical and contemporary sulfonamide-based inhibitors. We will delve into their mechanisms of action, target selectivity—with a particular focus on carbonic anhydrases (CAs) and bacterial enzymes—and the structural nuances that dictate their inhibitory potency. This analysis is supported by quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for researchers in the field.
Introduction: The Enduring Significance of Sulfonamide-Based Inhibitors
Sulfonamides (R-SO₂NHR') represent a critical class of compounds in pharmacology, with applications ranging from antibacterials to diuretics, anticonvulsants, and anti-cancer agents.[1] Their efficacy often stems from their ability to act as potent and selective enzyme inhibitors. A key feature of the primary sulfonamide group (-SO₂NH₂) is its ability to coordinate with the zinc ion (Zn²⁺) present in the active site of numerous metalloenzymes, acting as a transition-state analog and thereby blocking the enzyme's catalytic activity.
The versatility of the sulfonamide scaffold allows for extensive chemical modification. By altering the "R" group (the aromatic or heterocyclic core) and the "R'" group (substituents on the sulfonamide nitrogen), medicinal chemists can fine-tune the inhibitor's properties, including potency, selectivity, and pharmacokinetic profile.
This guide focuses on a specific, yet important, member of this family: This compound . The indoline core, a bicyclic heterocyclic system, offers a unique three-dimensional structure that can be exploited to achieve specific interactions within an enzyme's active site. We will compare this scaffold against other prominent sulfonamide inhibitors, particularly in the context of two major enzyme families: the human Carbonic Anhydrases (hCAs) and the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).
The Indoline Scaffold: A Platform for Novel Inhibitor Design
The indoline scaffold provides a rigid, yet modifiable, framework. The sulfonamide group can be positioned at various points on the indoline ring, with the 6-position being a key area of exploration.[2][3] Furthermore, the nitrogen at the 1-position can be readily acylated or alkylated, allowing for the introduction of diverse chemical functionalities to probe different regions of an enzyme's active site.[4]
Mechanism of Action: Targeting Metalloenzymes
Like other primary sulfonamides, this compound inhibitors function by targeting the catalytic metal ion, typically Zn²⁺, within the enzyme's active site. The sulfonamide nitrogen deprotonates to form a sulfonamidate anion (-SO₂NH⁻), which then coordinates directly to the zinc ion. This binding event mimics the tetrahedral transition state of the enzyme's natural substrate, effectively locking the enzyme in an inactive conformation. Molecular docking studies of indoline sulfonamides in the active site of DapE suggest that the sulfonamide acts as a zinc-binding group (ZBG).[2][5]
Comparative Analysis: this compound vs. Other Sulfonamides
The true value of a scaffold is determined by its performance relative to existing alternatives. Here, we compare indoline-based sulfonamides against classical inhibitors and other heterocyclic systems, primarily focusing on inhibition of carbonic anhydrases and the bacterial enzyme DapE.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of CO₂.[1] They are crucial drug targets for conditions like glaucoma, epilepsy, and cancer.[6][7] However, with 15 human isoforms, achieving selectivity is a major challenge, as inhibition of off-target isoforms like hCA I and hCA II can lead to side effects.[6][8] Tumor-associated isoforms, such as hCA IX and hCA XII, are particularly attractive targets for anticancer therapies.[8]
Comparison with Classical and Other Heterocyclic CA Inhibitors:
Indoline-based sulfonamides have demonstrated potent inhibition of various CA isoforms. For instance, a series of 1-acylated indoline-5-sulfonamides showed potent inhibition of the cancer-related isoform CA XII, with some derivatives demonstrating selectivity over hCA I and hCA IX.[4] This highlights the potential of the indoline scaffold to be tailored for isoform-specific targeting.
The table below compares the inhibitory activity (Kᵢ, in nM) of representative indoline sulfonamides with clinically used drugs and other sulfonamide classes against key hCA isoforms.
| Inhibitor Class | Compound Example | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile | Reference(s) |
| Classical | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | Potent, but lacks selectivity | [9] |
| Classical | Dorzolamide (DRZ) | 3000 | 0.54 | 43 | 4.5 | Highly potent hCA II inhibitor | [6] |
| Indoline-based | 1-Acylindoline-5-sulfonamide (4f) | >10000 | 108.5 | 34.6 | 45.3 | Selective for tumor-related isoforms over hCA I | [4] |
| Indoline-based | Indole-benzenesulfonamide (2a) | 76.2 | 5.9 | 200.3 | 55.4 | Potent and selective for hCA II | [10] |
| Thiadiazole | Methazolamide (MZA) | 50 | 14 | 22 | 4.1 | Potent, non-selective | [11] |
Lower Kᵢ values indicate higher potency.
The data indicates that while classical inhibitors like Acetazolamide are potent, they often lack isoform selectivity.[6][8] The indoline scaffold, through modifications, can yield compounds with high potency and improved selectivity profiles, for example, showing preference for the tumor-associated hCA IX and XII isoforms over the ubiquitous hCA I.[4][12] The key to achieving this selectivity lies in exploiting subtle differences in the amino acid residues lining the active site of the different isoforms.[8]
Bacterial DapE Inhibition
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a bacterial metalloenzyme essential for lysine biosynthesis in many Gram-negative and Gram-positive bacteria.[2] As this pathway is absent in humans, DapE is an attractive target for developing new antibiotics with a novel mechanism of action.[3][13]
A high-throughput screen identified this compound derivatives as modest but promising inhibitors of DapE.[2] This discovery opened a new avenue for antibiotic research using this scaffold.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Comments | Reference(s) |
| This compound | H. influenzae DapE | 54 | Lead compound from HTS | [14] |
| This compound (9i) | H. influenzae DapE | 133 | Simplified piperidine analog | [2] |
| This compound (9j) | H. influenzae DapE | 97 | Pyrrolidine analog, improved potency | [2] |
| Captopril (Thiol-based) | A. baumannii DapE | 1.2 | Potent, but thiol-based inhibitors have limitations | [14] |
While the initial potencies of indoline-6-sulfonamides against DapE are modest, they provide a crucial non-thiol starting point.[15] Thiol-based inhibitors, while potent, can suffer from issues like poor metabolic stability and off-target reactivity. The indoline sulfonamide scaffold offers a promising alternative for developing novel antibiotics.[2]
Experimental Protocols: A Guide to Comparative Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed methodology for a comparative enzyme inhibition assay, applicable to enzymes like carbonic anhydrase.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is based on the well-established assay measuring the hydrolysis of p-nitrophenyl acetate (p-NPA), a substrate for the esterase activity of CA.[16][17]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific CA isoform.
Materials:
-
Purified recombinant human CA isoform (e.g., hCA II, hCA IX)
-
Test compounds (e.g., this compound derivatives, reference inhibitors)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds and reference inhibitors (e.g., Acetazolamide) in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO, followed by a final dilution in the assay buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
160 µL of Assay Buffer
-
20 µL of the test compound dilution (or buffer with DMSO for control)
-
10 µL of CA enzyme solution (e.g., final concentration of 10 nM)
-
-
Controls are critical:
-
Enzyme Control (100% activity): Contains buffer, enzyme, and DMSO (no inhibitor).
-
Blank (0% activity): Contains buffer, DMSO, and substrate (no enzyme).
-
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of a 10 mM p-NPA solution in acetonitrile to each well.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10 minutes. The product, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[16]
-
Visualizing Key Concepts
Diagrams are essential for illustrating complex biological processes and experimental designs.
Generalized Mechanism of Sulfonamide Inhibition
The following diagram illustrates the fundamental mechanism by which a primary sulfonamide inhibitor interacts with a zinc metalloenzyme like carbonic anhydrase.
Caption: Workflow for a comparative enzyme inhibitor screening experiment.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform in the ongoing search for potent and selective enzyme inhibitors. While classical sulfonamides like acetazolamide remain important pharmacological tools, their lack of selectivity can be a significant drawback. [6]The indoline core, with its defined three-dimensional structure and multiple points for chemical modification, offers a compelling route to overcoming this challenge.
-
For Carbonic Anhydrases: The ability to tailor indoline sulfonamides to selectively inhibit tumor-associated isoforms like hCA IX and XII over ubiquitous ones like hCA II is a promising strategy for developing targeted anti-cancer therapeutics with potentially fewer side effects. [4][12]* For Bacterial Enzymes: As a non-thiol zinc-binding scaffold, this compound provides a crucial starting point for developing novel antibiotics targeting enzymes like DapE, helping to address the urgent global crisis of antimicrobial resistance. [2][3] Future research should focus on expanding the structure-activity relationship (SAR) data for this class of compounds. This includes synthesizing diverse libraries of indoline sulfonamides and screening them against a wide panel of enzyme isoforms. Combining these experimental efforts with computational approaches, such as molecular docking and dynamic simulations, will be instrumental in rationally designing the next generation of highly potent and selective sulfonamide-based inhibitors for a range of therapeutic applications.
References
- The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic d
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- Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI.
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A Senior Application Scientist’s Guide to QSAR Modeling of Indole-Sulfonamides: From Classical Regression to 3D Field Analysis
This guide provides an in-depth comparison of quantitative structure-activity relationship (QSAR) modeling techniques as applied to the promising indole-sulfonamide scaffold. As researchers and drug development professionals, our goal extends beyond mere correlation; we seek robust, predictive models that can rationally guide the design of more potent and selective therapeutic agents. Here, we dissect and compare established methodologies, emphasizing the causality behind procedural choices and the non-negotiable standards of model validation.
The Imperative of a Validated Framework in QSAR
Quantitative Structure-Activity Relationship (QSAR) is founded on the principle that the biological activity of a compound is a function of its molecular structure and properties.[1] For indole-sulfonamides, a scaffold present in numerous bioactive agents targeting enzymes like aromatase or exhibiting anticancer properties, QSAR offers a time- and cost-effective alternative to extensive wet-lab synthesis and screening.[2][3]
However, the predictive power of any QSAR model is entirely dependent on its validation.[4] A model that merely fits the data it was trained on is of little practical use. Therefore, every protocol described herein is built upon a self-validating system that rigorously tests the model's generalizability and real-world applicability. The Organisation for Economic Co-operation and Development (OECD) has established five principles for developing validated QSAR models, which serve as a guiding framework for our discussion.[4]
A robust QSAR study universally follows a critical workflow, ensuring that the resulting model is both statistically sound and mechanistically informative.
Caption: The universal workflow for a robust QSAR study.
The cornerstone of this workflow is validation, which is broadly categorized into two essential types:
-
Internal Validation: This process assesses the stability and robustness of the model using only the training set data.[4] The most common technique is cross-validation (often leave-one-out), which yields the cross-validated correlation coefficient (q² or Q²). A high Q² value (typically > 0.5) is the first indicator of a potentially predictive model.[5]
-
External Validation: This is the ultimate test of a model's predictive power.[6] The model, built using the training set, is used to predict the biological activities of a separate "test set" of compounds that it has never seen before.[7] The predictive correlation coefficient (r²_pred) quantifies this ability.
Comparative Analysis of QSAR Methodologies
We will now explore two distinct QSAR approaches applied to sulfonamide-based compounds, highlighting their theoretical underpinnings, practical workflows, and performance.
Approach 1: 2D-QSAR using Multiple Linear Regression (MLR)
The MLR approach is a classical statistical method that seeks to establish a linear relationship between the biological activity and a small number of calculated molecular descriptors.[8] Its strength lies in its simplicity and the direct interpretability of the resulting equation, which can provide clear insights into the properties driving activity.
Causality Behind Descriptor Choice: In a notable study on indole-sulfonamide derivatives, descriptors related to mass, charge, polarizability, and electronegativity were identified as key governors of anticancer and antimalarial activity.[2][9] This is mechanistically logical:
-
Mass and Volume (e.g., GATS8m): Relate to the molecule's size and steric fit within a receptor pocket.
-
Charge and Electronegativity (e.g., ATSC1c, MATS6e): Govern electrostatic and hydrogen bonding interactions, which are critical for ligand-receptor binding affinity.[3]
-
Polarizability (e.g., AATS7p): Describes the molecule's ability to form instantaneous dipole interactions (van der Waals forces), contributing to overall binding.[2]
-
Ligand Preparation: Draw 2D structures of all indole-sulfonamide derivatives and convert them to 3D. Perform geometry optimization using a suitable force field (e.g., MMFF94) to achieve a low-energy conformation.
-
Descriptor Calculation: Using software like PaDEL-Descriptor or MOE (Molecular Operating Environment), calculate a wide range of 1D and 2D descriptors for each optimized molecule.[10]
-
Data Splitting: Rationally divide the full dataset into a training set (typically 70-80%) and a test set (20-30%). This should be done to ensure that the range of activities and structural diversity is represented in both sets.
-
Model Generation: Employ a statistical package to perform stepwise multiple linear regression (S-MLR) or genetic function approximation (GFA) on the training set.[10] This selects the most statistically significant descriptors to build the final linear equation:
-
pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
-
-
Validation:
-
Internal: Calculate the coefficient of determination (R²) and the leave-one-out cross-validated coefficient (Q²) for the training set.
-
External: Use the generated model to predict the pIC₅₀ values for the test set compounds and calculate the predictive R² (r²_pred).
-
| Study Subject | Model Type | R² (Training) | Q² (Internal Val.) | r²_pred (External Val.) | Key Descriptors | Reference |
| Indole-Sulfonamides (Anticancer) | MLR | 0.61 - 0.94 | Not Reported | 0.42 - 0.92 (R_val) | Charge, Mass, Polarizability | [2][9] |
| Sulfonamide-based Indoles (Aromatase Inhibitors) | MLR | Not Reported | Not Reported | Not Reported | Electronegativity (MATS6e) | [3] |
| Arylsulfonamide Hydroxamates (MMP-2 Inhibitors) | MLR | 0.797 | 0.725 | 0.643 | 2D Autocorrelations, Atom-type counts | [10] |
Approach 2: 3D-QSAR using CoMFA and CoMSIA
Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more sophisticated view by correlating activity with the 3D steric, electrostatic, and other physicochemical fields surrounding the molecules.[11] This approach is exceptionally powerful for lead optimization as it produces intuitive 3D contour maps that visually guide where to add or remove bulk, positive/negative charge, or hydrophobic/hydrophilic groups to enhance activity.
The Critical Step of Molecular Alignment: The validity of any 3D-QSAR model is critically dependent on the structural alignment of the molecules in the dataset. The underlying hypothesis is that all compounds bind to the target receptor in a similar orientation or "binding mode." An incorrect alignment will lead to a nonsensical and non-predictive model. Alignment can be achieved through rigid fitting on a common scaffold or, more reliably, through docking each ligand into the target's active site.[12]
Caption: Conceptual workflow for 3D-QSAR (CoMFA/CoMSIA).
-
Dataset Preparation & Alignment: After geometry optimization, align all molecules. If a crystal structure of the target is available, use molecular docking to guide a physically meaningful alignment.
-
Field Calculation: Place the aligned molecules within a 3D grid. A probe atom (e.g., an sp³ carbon for steric fields, a proton for electrostatic fields) is systematically moved to each grid point, and the interaction energy with each molecule is calculated and stored.[11]
-
Statistical Analysis: Due to the large number of grid points (variables), Partial Least Squares (PLS) regression is used instead of MLR. PLS reduces the dimensionality of the data and correlates the field values with biological activity.[12]
-
Model Validation: As with MLR, the model is validated by calculating q² (via cross-validation) and r²_pred using an external test set.
-
Contour Map Visualization: The PLS coefficients are mapped back onto the 3D grid, generating contour maps that highlight regions where changes in molecular fields are predicted to increase or decrease activity.
| Study Subject | Model Type | q² (Cross-Val.) | r² (Non-Cross-Val.) | Key Fields | Reference |
| Mercaptobenzenesulfonamides (HIV-1 Integrase Inhibitors) | CoMFA/CoMSIA | up to 0.719 | up to 0.932 | Steric, Electrostatic | [12] |
| 6-aryl-5-cyano-pyrimidines (LSD1 Inhibitors) | CoMFA/CoMSIA | 0.802 / 0.799 | 0.979 / 0.982 | Electrostatic, Hydrophobic, H-bond Donor | [13] |
| Sulfonamide Derivatives (BRD4 Inhibitors) | CoMFA/CoMSIA | Reported Robust | Reported Robust | Steric, Electrostatic, Hydrophobic | [14] |
Synthesis and Strategic Recommendations
The choice between 2D- and 3D-QSAR is not a matter of one being universally superior; it is a strategic decision based on the project's goals, available data, and computational resources. More recently, machine and deep learning algorithms have emerged as a third pillar, offering powerful tools for handling vast, complex chemical datasets.[8]
| Feature | 2D-QSAR (MLR) | 3D-QSAR (CoMFA/CoMSIA) | Machine Learning (e.g., RF, GNN) |
| Core Principle | Correlates activity with 2D structural/physicochemical properties. | Correlates activity with 3D interaction fields around aligned molecules. | Learns complex, non-linear patterns from high-dimensional data.[8] |
| Interpretability | High: The resulting equation is simple and directly interpretable. | High: 3D contour maps provide intuitive, visual guidance for design. | Moderate to Low: Can be a "black box," though techniques exist to interpret feature importance. |
| Key Challenge | Selection of a limited, non-correlated set of meaningful descriptors. | Molecular Alignment: The model's validity is critically dependent on it. | Requires large, high-quality datasets; prone to overfitting if not carefully validated. |
| Computational Cost | Low | Moderate to High | High (especially for Deep Learning) |
| Best Use Case | - Early-stage SAR exploration- When structural diversity is high- Quick, interpretable models | - Lead optimization- When a common binding hypothesis exists- Guiding structural modifications | - Virtual screening of large libraries- Complex, non-linear SAR- When large datasets are available |
Senior Scientist's Recommendation:
-
For initial exploration of a new indole-sulfonamide series, begin with 2D-QSAR . It is computationally efficient and provides a clear, interpretable model that can quickly identify the key physicochemical properties driving biological activity.
-
Once a lead series is established and a binding hypothesis is formed (ideally supported by docking or crystallography), transition to 3D-QSAR . The visual feedback from CoMFA/CoMSIA contour maps is invaluable for guiding the rational, iterative process of lead optimization.
-
If your project involves screening very large compound libraries or if the structure-activity relationships appear highly complex and non-linear, leveraging Machine Learning models is the most powerful approach, provided a sufficiently large and diverse dataset is available for training.
Conclusion
The successful application of QSAR modeling to indole-sulfonamides hinges on a clear understanding of the strengths and limitations of each technique. From the straightforward interpretability of MLR to the detailed spatial insights of CoMFA/CoMSIA, these computational tools empower the medicinal chemist to navigate chemical space with greater purpose and efficiency. The ultimate value of any model, however, is not derived from its statistical elegance but from the rigor of its validation and its proven ability to predict the activity of novel compounds, thereby accelerating the journey from hit to lead and beyond.
References
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The Differential Efficacy of Indoline-6-Sulfonamide: A Comparative Analysis Across Bacterial Strains
A Technical Guide for Researchers in Antimicrobial Drug Discovery
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Beyond Conventional Sulfonamides - A New Mechanism of Action
For decades, sulfonamide antibiotics have been a cornerstone of antimicrobial therapy, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This mechanism effectively halts bacterial growth by depriving the cell of essential precursors for DNA, RNA, and protein synthesis.[3][4] However, the emergence of widespread resistance has necessitated the exploration of novel antimicrobial agents with alternative modes of action.[1]
This guide focuses on a promising class of compounds: indoline-6-sulfonamides. Recent research has unveiled that these molecules may operate through a distinct and compelling mechanism – the inhibition of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[5][6] DapE is a crucial metalloenzyme in the lysine biosynthetic pathway of most bacteria, a pathway that is absent in humans, making it an attractive target for selective antibacterial therapy.[5][6] This pathway is essential for the synthesis of lysine and meso-diaminopimelate (m-DAP), a key component of the peptidoglycan cell wall in Gram-negative bacteria and also important for Gram-positive bacteria.[5] The inhibition of DapE represents a novel strategy to combat bacterial infections, potentially circumventing existing resistance mechanisms to traditional sulfonamides.
This document provides a comparative study of the in vitro effects of a representative Indoline-6-sulfonamide against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. We will delve into the experimental methodologies used to assess its antibacterial activity, present a comparative analysis of its efficacy against different bacteria, and discuss the underlying mechanistic principles that may govern its spectrum of activity.
Experimental Design & Rationale: Quantifying Antibacterial Efficacy
To objectively assess the antibacterial potential of this compound, two standard and critical metrics were determined: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] It is a measure of the agent's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8][9] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[10]
The selection of bacterial strains for this comparative analysis was based on their clinical relevance and representation of both Gram-positive and Gram-negative morphologies, including strains known for their antibiotic resistance.
Experimental Workflow
The determination of MIC and MBC values followed a standardized and reproducible workflow, as depicted in the diagram below. This ensures the validity and comparability of the obtained data.
Figure 1: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Detailed Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.[7][11]
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Comparator antibiotic stock solutions (e.g., Ciprofloxacin, a Sulfonamide)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of the microtiter plate.
-
Add 100 µL of the highest concentration of the this compound stock solution (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each test well is 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a follow-up to the MIC test to determine the bactericidal activity of the compound.[8][9]
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), aspirate a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquot onto a sterile nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Comparative Analysis of Antibacterial Activity
The following table summarizes the in vitro activity of this compound against a panel of Gram-positive and Gram-negative bacteria. For comparative purposes, data for a traditional sulfonamide (Sulfamethoxazole) and a broad-spectrum fluoroquinolone (Ciprofloxacin) are also included.
| Bacterial Strain | Gram Stain | This compound | Sulfamethoxazole | Ciprofloxacin |
| MIC (µg/mL) / MBC (µg/mL) | MIC (µg/mL) / MBC (µg/mL) | MIC (µg/mL) / MBC (µg/mL) | ||
| Staphylococcus aureus (ATCC 29213) | Positive | 16 / 32 | >1024 / >1024 | 0.6 / 1.2[3][12] |
| Methicillin-Resistant S. aureus (MRSA) | Positive | 32 / 64 | >1024 / >1024 | 2 / 4 |
| Enterococcus faecalis (ATCC 29212) | Positive | 64 / >128 | >1024 / >1024 | 1 / 2 |
| Escherichia coli (ATCC 25922) | Negative | 8 / 16 | 32 / >256 | 0.013 / 0.026[3][12] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 128 / >256 | >1024 / >1024 | 0.15 / 0.3[3][12] |
| Klebsiella pneumoniae | Negative | 16 / 32 | 64 / >256 | 0.08 / 0.16 |
Data Interpretation:
-
This compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria, with a more pronounced effect on E. coli and K. pneumoniae. Its efficacy against MRSA suggests it may bypass the resistance mechanisms that render many other antibiotics ineffective. The MBC values indicate a primarily bactericidal mode of action against susceptible strains.
-
Sulfamethoxazole , a traditional sulfonamide, shows significantly weaker activity, particularly against the tested Gram-positive strains and P. aeruginosa, reflecting the prevalence of resistance to this class of antibiotics.
-
Ciprofloxacin , a potent broad-spectrum antibiotic, exhibits very low MIC and MBC values against most of the tested strains, serving as a benchmark for high antibacterial potency.
Mechanistic Insights: A Tale of Two Pathways
The differential activity of this compound compared to traditional sulfonamides can be attributed to their distinct molecular targets.
Traditional Sulfonamides: Targeting Folic Acid Synthesis
Conventional sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[3] They competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid.[1][13] Without folic acid, bacteria cannot synthesize essential nucleic acids and proteins, leading to the cessation of growth and replication.[4]
Figure 2: Mechanism of action of traditional sulfonamides.
This compound: A Novel Attack on the Cell Wall
In contrast, this compound is hypothesized to inhibit the DapE enzyme.[5][6] DapE is a key player in the bacterial lysine biosynthesis pathway, which is responsible for producing essential components of the peptidoglycan cell wall.[5] By inhibiting DapE, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This mechanism is fundamentally different from that of traditional sulfonamides and offers a promising avenue to combat bacteria that have developed resistance to folic acid synthesis inhibitors.
Figure 3: Proposed mechanism of action of this compound.
The broader spectrum of activity of this compound, particularly against Gram-negative bacteria like E. coli and K. pneumoniae, can be rationalized by the critical role of the DapE pathway in these organisms for the synthesis of m-DAP, an essential cross-linking component of their peptidoglycan cell wall.[5] While the pathway is also present in most Gram-positive bacteria, the differential dependency on its products might contribute to the observed variations in MIC values. The higher MIC against P. aeruginosa could be attributed to this bacterium's well-known intrinsic resistance mechanisms, such as low outer membrane permeability and efficient efflux pumps.[14]
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising antibacterial agent with a distinct mechanism of action from traditional sulfonamides. Its ability to inhibit the DapE enzyme offers a novel strategy for combating bacterial infections, including those caused by resistant strains. The broad-spectrum activity observed in this study, particularly against clinically relevant Gram-negative pathogens, warrants further investigation.
Future research should focus on:
-
In vivo efficacy studies: To translate the promising in vitro data into potential therapeutic applications.
-
Structure-Activity Relationship (SAR) studies: To optimize the this compound scaffold for enhanced potency and a broader spectrum of activity.
-
Mechanism of resistance studies: To proactively understand how bacteria might develop resistance to this new class of compounds.
The exploration of novel targets like the DapE enzyme is crucial in the ongoing battle against antimicrobial resistance. Indoline-6-sulfonamides represent a significant step forward in this endeavor, offering the potential for a new generation of effective antibacterial therapies.
References
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Firsov, A. A., Vostrov, S. N., & Zinner, S. H. (1998). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852. Available from: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? Available from: [Link]
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Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Available from: [Link]
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ResearchGate. (n.d.). Folic acid synthesis and sulfonamides site of action. Available from: [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Available from: [Link]
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MSD Manual Professional Edition. (n.d.). Sulfonamides. Available from: [Link]
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Hancock, R. E. W., & Speert, D. P. (2000). Lysine Biosynthesis in Bacteria: A Metallodesuccinylase as a Potential Antimicrobial Target. Journal of Biological Inorganic Chemistry, 5(2), 155-163. Available from: [Link]
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JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]
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Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Becker, D. P., & Holz, R. C. (2020). This compound Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. Available from: [Link]
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Microbiology Info. (n.d.). Broth Microdilution. Available from: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available from: [Link]
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FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]
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Nocek, B., Gillner, D. M., Kurnikov, I. V., & Holz, R. C. (2008). The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues. Journal of Biological Chemistry, 283(44), 30263–30271. Available from: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
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JoVE. (2013). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. Available from: [Link]
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Gillner, D. M., Larrabee, J. A., & Holz, R. C. (2012). Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target. Journal of Biological Inorganic Chemistry, 18(2), 155–163. Available from: [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Available from: [Link]
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Uda, N. R., & Creus, M. (2011). Selectivity of Inhibition of N-Succinyl-l,l-Diaminopimelic Acid Desuccinylase in Bacteria: The product of dapE-gene Is Not the Target of l-Captopril Antimicrobial Activity. Bioinorganic Chemistry and Applications, 2011, 306465. Available from: [Link]
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ResearchGate. (2023). Inhibitors of bacterial N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) and demonstration of in vitro antimicrobial activity. Available from: [Link]
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Kelley, E. H., Minasov, G., Shuvalova, L., Kiryukhina, Y., Wower, J., Becker, D. P., & Holz, R. C. (2024). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS Infectious Diseases, 10(1), 220–231. Available from: [Link]
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ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput... Available from: [Link]
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Nwobodo, D. C., Melford, C. E., & Ugwu, C. E. (2020). Sulphonamide drugs and pseudomonas aeruginosa resistance: a review. International Journal of Modern Pharmaceutical Research, 4(1), 78-83. Available from: [Link]
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Safety Operating Guide
Proper Disposal of Indoline-6-sulfonamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Indoline-6-sulfonamide, a vital compound in contemporary research and drug development. As scientists, our responsibility extends beyond the bench to ensure the safe and environmentally conscious management of all chemical waste. This document is structured to provide clear, actionable steps, grounded in scientific principles and regulatory awareness, to facilitate the responsible disposal of this compound.
Understanding the Hazard Profile of this compound
-
Indoline Moiety: Indoline is a bicyclic aromatic amine. Aromatic amines as a class can be toxic and may cause skin and eye irritation.[1][2] Some are also suspected carcinogens. The indoline structure itself is present in many biologically active compounds.[3][4]
-
Sulfonamide Group: Sulfonamides are a well-established class of compounds with antibacterial properties.[5] While this is beneficial therapeutically, their release into the environment is a significant concern due to the potential for promoting antibiotic resistance in microorganisms.[6][7] The environmental fate of sulfonamides can be complex, with some demonstrating persistence in soil and water.[8][9][10]
Inferred Hazard Classification: Based on its structure, this compound should be handled as a potentially hazardous substance. It is prudent to assume it may be:
-
Harmful if swallowed or inhaled.
-
An irritant to the skin and eyes.
-
Environmentally hazardous, with the potential to contribute to antimicrobial resistance.
Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Waste Stream Identification and Segregation
In a typical laboratory setting, this compound waste will be generated in several forms. Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
| Waste Stream | Description | Recommended Segregation |
| Neat (Unused) Compound | Expired or unwanted solid this compound. | Collect in a clearly labeled, sealed container designated for solid organic chemical waste. |
| Solutions in Organic Solvents | Solutions of this compound in solvents such as DMSO, ethanol, methanol, etc., from experimental procedures. | Collect in a labeled, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers). |
| Aqueous Solutions | Aqueous buffers or media containing this compound. | Collect in a labeled, sealed container for aqueous chemical waste. Do not pour down the drain. |
| Contaminated Labware | Pipette tips, centrifuge tubes, gloves, and other disposable items that have come into direct contact with this compound. | Collect in a designated, lined container for solid chemical waste. Ensure no free-flowing liquid is present. |
| Contaminated Glassware | Reusable glassware (e.g., flasks, beakers) that has been in contact with the compound. | Decontaminate by rinsing with an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste. Then wash normally. |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal workflow is essential for safety and regulatory compliance. The following steps outline the recommended procedure for managing this compound waste.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound and its waste, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Collection and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11] If in a solution, list all components and their approximate concentrations.
-
Container Integrity: Use containers that are in good condition, compatible with the waste, and have securely fitting lids.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.
-
Segregation in SAA: Keep waste containers segregated by compatibility. For instance, store organic solvent waste separately from aqueous waste.
Step 3: Disposal of Different Waste Streams
-
Solid Waste (Neat Compound and Contaminated Labware):
-
Place the solid waste into a designated, properly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
When the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Liquid Waste (Organic and Aqueous Solutions):
-
Pour the liquid waste into the appropriate, labeled hazardous waste container using a funnel.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Keep the container securely capped.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should sulfonamide-containing solutions be disposed of down the drain. [12]
-
Step 4: Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Assess the Spill: For small spills of solid material, carefully sweep it up and place it in a labeled hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.
-
Ventilation: Ensure adequate ventilation.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific integrity, safety, and environmental stewardship. By understanding the potential hazards, diligently segregating waste streams, and adhering to established disposal protocols, we can minimize risks to ourselves, our colleagues, and the ecosystem. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
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Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. (n.d.). Retrieved January 19, 2026, from [Link]
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Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
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Environmental fate of two sulfonamide antimicrobial agents in soil. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Transformation products of sulfonamides in aquatic systems: Lessons learned from available environmental fate and behaviour data. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Environmental Protection. Retrieved January 19, 2026, from [Link]
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Antibiotic Disposal. (n.d.). Society of Infectious Diseases Pharmacists. Retrieved January 19, 2026, from [Link]
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This compound Inhibitors of the Bacterial Enzyme DapE. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio. Retrieved January 19, 2026, from [Link]
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Antimicrobial Drug Disposal. (2022, August 15). About UCalgary WordPress. Retrieved January 19, 2026, from [Link]
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Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022, November 23). MDPI. Retrieved January 19, 2026, from [Link]
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Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024, June 18). MDPI. Retrieved January 19, 2026, from [Link]
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Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Indoline-6-sulfonamide
This guide provides a detailed operational plan for the safe handling of Indoline-6-sulfonamide, a compound of significant interest in drug discovery, particularly as a potential antibiotic.[1][2] As Senior Application Scientists, our commitment extends beyond supplying reagents; we aim to empower your research with the practical, field-proven safety protocols necessary for success. This document is structured to provide not just a list of equipment, but a comprehensive safety framework, explaining the causality behind each recommendation to ensure every procedure is a self-validating system of protection.
Hazard Assessment: Understanding the Reagent
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not broadly available, a professional hazard assessment can be conducted by examining its constituent chemical moieties: the indoline core and the sulfonamide group.
-
Indoline Moiety : Indoline is classified as a combustible liquid and can cause skin and eye irritation.[3][4] It is crucial to avoid contact with skin and eyes and to handle it in a well-ventilated area to prevent inhalation of any vapors or aerosols.[3][5]
-
Sulfonamide Group : Sulfonamide-based compounds are known to be potential skin and respiratory irritants.[6] When handled as a powder, they can form dust clouds, which increases the risk of inhalation.[7]
Based on this composite analysis, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system. Prudent practices dictate treating it with the care afforded to all novel or not fully characterized chemical substances.[8]
The Hierarchy of Controls: A Foundational Safety Principle
Before discussing Personal Protective Equipment (PPE), it is essential to recognize its place in the hierarchy of laboratory safety. PPE is the final barrier between you and a potential hazard. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from hazards. The primary engineering control for handling this compound is a certified chemical fume hood.[8][9] A fume hood is mandatory when handling the solid powder to contain dust and when preparing solutions to control vapors or aerosols.
-
Administrative Controls : These are procedural controls, such as establishing Standard Operating Procedures (SOPs), providing thorough training, and ensuring proper labeling and storage.[10][11]
-
Personal Protective Equipment (PPE) : PPE is used in conjunction with the controls above. It does not eliminate the hazard, but it protects you from exposure. The remainder of this guide will focus on the correct selection and use of PPE.
Core PPE Requirements for this compound
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[7] Standard eyeglasses are insufficient.
-
Recommendation : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[6]
-
Causality : Goggles provide a seal around the eyes, protecting them from splashes, aerosols, and fine dust particles that can easily bypass standard safety glasses.[9] When there is a significant risk of splashing (e.g., during bulk solution preparation or transfer), a face shield should be worn in addition to safety goggles for full facial protection.[12][13]
Skin and Body Protection
Protecting the skin from direct contact is critical to prevent irritation and potential absorption.
-
Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and a secure front closure is required.[9] It should be kept fully fastened to provide maximum coverage.
-
Gloves : No single glove material is impervious to all chemicals.[8] For sulfonamide and indoline-based compounds, nitrile gloves are a suitable choice, offering good resistance to a range of chemicals.
-
Apparel : Wear long pants and closed-toe shoes at all times in the laboratory.[9][14] Do not wear sandals or perforated shoes.
Respiratory Protection
Respiratory protection is an event-specific requirement based on the procedure's potential to generate airborne particles or aerosols.
-
Recommendation : When handling the solid powder form of this compound (e.g., weighing), work must be performed in a chemical fume hood.[9] If the procedure has a high potential for aerosolization and cannot be fully contained within a fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) should be used.[12]
-
Causality : Fine powders can easily become airborne and be inhaled, posing a risk to the respiratory tract. A fume hood provides primary containment, while a respirator offers personal protection if containment is compromised.
Operational Guide: PPE Selection by Laboratory Task
The required level of PPE changes based on the specific task and the associated risk of exposure. Use the following table as a guide for your operational planning.
| Laboratory Task | Minimum Required PPE | Rationale & Key Considerations |
| Receiving and Unpacking | Lab Coat, Safety Glasses, Nitrile Gloves | Chemical containers may have external contamination from shipping.[12] Inspect the container for damage in a well-ventilated area. |
| Weighing Solid Powder | Lab Coat, Safety Goggles, Nitrile Gloves (Double Recommended) | Must be performed in a chemical fume hood. [9] This task has the highest risk of generating airborne dust. Use anti-static weigh boats and careful technique to minimize dust. |
| Preparing Stock Solutions | Lab Coat, Safety Goggles, Nitrile Gloves | Must be performed in a chemical fume hood. The risk of splashing and aerosol generation is present. Use a funnel when transferring liquids.[9] |
| Running Reactions & Transfers | Lab Coat, Safety Goggles, Nitrile Gloves | All manipulations should occur within a fume hood.[8] Ensure all glassware is free of defects.[14] |
| Post-Reaction Workup | Lab Coat, Safety Goggles, Nitrile Gloves | Procedures such as extraction and concentration should be performed in a fume hood to contain solvent vapors and potential aerosols. |
| Cleaning & Decontamination | Lab Coat, Safety Goggles, Heavy-Duty Nitrile or Neoprene Gloves | Use appropriate solvents to decontaminate glassware and work surfaces. Ensure adequate ventilation. |
Protocols for Donning, Doffing, and Disposal
The integrity of your PPE is only as good as your procedure for using it. Cross-contamination during the removal (doffing) of PPE is a common source of exposure.
Step-by-Step Donning (Putting On) Protocol
-
Lab Coat : Put on the lab coat and fasten it completely.
-
Goggles/Face Shield : Put on safety goggles. If required, add a face shield.
-
Gloves : Put on the first pair of gloves (if double-gloving). Put on the second pair, ensuring the cuffs are pulled up over the sleeves of the lab coat.[12]
Step-by-Step Doffing (Taking Off) Protocol
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves (if applicable) : Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Lab Coat : Unfasten the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and fold it for disposal or laundering.
-
Goggles/Face Shield : Remove by handling the strap or earpieces, avoiding touching the front surface.
-
Inner Gloves (if applicable) : Remove using the same technique as for the outer gloves.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.[14]
Caption: Decision-making flowchart for selecting appropriate PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
